2-Amino-2-(4-chlorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJASJZNNGLIKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564731 | |
| Record name | 2-Amino-2-(4-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179811-64-4 | |
| Record name | 2-Amino-2-(4-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(4-chlorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (R)-2-amino-2-(4-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of (R)-2-amino-2-(4-chlorophenyl)ethanol in Chiral Synthesis
(R)-2-amino-2-(4-chlorophenyl)ethanol, also known as (R)-4-chlorophenylglycinol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Its structural motif, featuring a stereocenter bearing both an amino and a hydroxyl group, makes it a valuable chiral building block for the asymmetric synthesis of a variety of biologically active molecules. The precise three-dimensional arrangement of these functional groups is often critical for the efficacy and selectivity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the core physical properties of (R)-2-amino-2-(4-chlorophenyl)ethanol, offering a foundational dataset for researchers and developers working with this key chiral intermediate.
Chemical Identity and Molecular Structure
A clear understanding of the fundamental identifiers and structural representation of a compound is paramount for any scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-amino-2-(4-chlorophenyl)ethanol | [1] |
| Synonyms | (R)-4-chlorophenylglycinol, (R)-b-Amino-4-chloro-benzeneethanol | |
| CAS Number | 1067658-27-8 | [1] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| InChI Key | AJASJZNNGLIKBY-QMMMGPOBSA-N | [1] |
| SMILES | C1=CC(=CC=C1--INVALID-LINK--N)Cl | [1] |
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound dictate its behavior in various experimental and process conditions. This section details the key physicochemical parameters of (R)-2-amino-2-(4-chlorophenyl)ethanol.
Melting Point
Boiling Point
Given its molecular weight and functional groups, (R)-2-amino-2-(4-chlorophenyl)ethanol is expected to have a relatively high boiling point, likely requiring vacuum distillation to prevent decomposition. Precise experimental data is not currently available in the public domain.
Solubility Profile
The solubility of (R)-2-amino-2-(4-chlorophenyl)ethanol is a crucial parameter for its use in synthesis, purification, and formulation. Due to the presence of both polar (amino and hydroxyl) and non-polar (chlorophenyl) groups, it is expected to exhibit solubility in a range of solvents. The hydrochloride salt of the related 2-amino-1-(4-chlorophenyl)ethanol is noted to be soluble in water.[2] Generally, chiral amino alcohols show varying degrees of solubility in organic solvents, a property that is exploited in their synthesis and purification.
A qualitative assessment of solubility in common laboratory solvents is essential for practical applications.
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble to soluble | The polar amino and hydroxyl groups can form hydrogen bonds with water, but the hydrophobic chlorophenyl ring limits extensive solubility. |
| Methanol, Ethanol | Soluble | These polar protic solvents can effectively solvate both the polar functional groups and the aromatic ring. |
| Dichloromethane | Soluble | A polar aprotic solvent that can interact favorably with the molecule. |
| Toluene | Sparingly soluble | The non-polar nature of toluene makes it a less effective solvent for the polar functional groups. |
| Hexane | Insoluble | A non-polar solvent that is unlikely to effectively solvate the polar amino alcohol. |
Optical Activity: The Signature of Chirality
As a chiral molecule, (R)-2-amino-2-(4-chlorophenyl)ethanol rotates the plane of polarized light. The specific rotation is a characteristic physical constant that confirms the enantiomeric identity and purity of the compound. The sign of the rotation (+) or (-) for a specific enantiomer must be determined experimentally. While a specific value for the title compound is not available in the provided search results, the absolute configuration can be assigned by comparing the sign of the optical rotation with literature data for analogous compounds.
Spectroscopic Characterization: Fingerprinting the Molecule
Spectroscopic data provides unambiguous confirmation of the chemical structure and is indispensable for quality control. While specific spectra for (R)-2-amino-2-(4-chlorophenyl)ethanol are not directly provided in the search results, typical spectral characteristics can be inferred based on its structure. ChemicalBook is a potential source for these spectra.[3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ would be:
-
Aromatic protons: A set of doublets in the aromatic region (~7.2-7.4 ppm) corresponding to the four protons on the 4-chlorophenyl ring.
-
Methine proton (-CH(NH₂)-): A multiplet, likely a triplet or doublet of doublets, in the region of 3.5-4.5 ppm.
-
Methylene protons (-CH₂OH): Two diastereotopic protons that will likely appear as a multiplet or two separate signals in the region of 3.5-4.0 ppm.
-
Amine and Hydroxyl protons (-NH₂ and -OH): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on concentration and temperature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The expected chemical shifts (in ppm) would be:
-
Aromatic carbons: Four signals in the aromatic region (~125-145 ppm), with the carbon attached to the chlorine atom appearing at a distinct chemical shift.
-
Methine carbon (-CH(NH₂)-): A signal in the range of 50-65 ppm.
-
Methylene carbon (-CH₂OH): A signal in the range of 60-75 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H and N-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl and amino groups.
-
C-H stretching (aromatic and aliphatic): Signals in the range of 2850-3100 cm⁻¹.
-
C=C stretching (aromatic): Peaks around 1600 cm⁻¹.
-
C-O stretching: A strong band in the region of 1000-1200 cm⁻¹.
-
C-N stretching: A band in the region of 1000-1200 cm⁻¹.
-
C-Cl stretching: A signal in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak for C₈H₁₀ClNO would be observed at m/z = 171 (for ³⁵Cl) and 173 (for ³⁷Cl) with an approximate ratio of 3:1. Common fragmentation pathways would involve the loss of small molecules such as H₂O, NH₃, or cleavage of the C-C bond between the chiral center and the hydroxymethyl group.
Experimental Methodologies for Physical Property Determination
The following section outlines standardized protocols for the experimental determination of the key physical properties discussed.
Workflow for Physical Property Characterization
Caption: A logical workflow for the synthesis, purification, and subsequent physical property characterization of (R)-2-amino-2-(4-chlorophenyl)ethanol.
Protocol for Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline (R)-2-amino-2-(4-chlorophenyl)ethanol is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow range (e.g., < 1 °C) is indicative of high purity.
Protocol for Qualitative Solubility Assessment
-
Sample Preparation: Approximately 10-20 mg of (R)-2-amino-2-(4-chlorophenyl)ethanol is placed into a series of small test tubes.
-
Solvent Addition: To each test tube, 1 mL of a different solvent (e.g., water, methanol, ethanol, dichloromethane, toluene, hexane) is added.
-
Observation: The tubes are agitated (e.g., vortexed) for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).
-
Classification: The solubility is visually assessed and classified as soluble (forms a clear solution), sparingly soluble (partially dissolves or forms a cloudy suspension), or insoluble (no apparent dissolution).
Protocol for Specific Rotation Measurement
-
Solution Preparation: A precise mass of (R)-2-amino-2-(4-chlorophenyl)ethanol is accurately weighed and dissolved in a specific volume of a suitable solvent (e.g., methanol or ethanol) in a volumetric flask to create a solution of known concentration (c, in g/mL).
-
Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank).
-
Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (l, in decimeters). The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)
Safety and Handling
While a specific safety data sheet (SDS) for (R)-2-amino-2-(4-chlorophenyl)ethanol was not found in the search results, general precautions for handling chiral amino alcohols should be followed. These compounds are typically eye and skin irritants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For the hydrochloride salt of the related 2-amino-1-(4-chlorophenyl)ethanol, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Conclusion
This technical guide provides a consolidated overview of the key physical properties of (R)-2-amino-2-(4-chlorophenyl)ethanol, a vital chiral building block in modern organic synthesis. While some experimental data remains to be definitively established in publicly accessible literature, the provided information on its chemical identity, expected physicochemical properties, spectroscopic characteristics, and standardized experimental protocols offers a valuable resource for researchers and developers. Accurate and thorough characterization of this compound is a critical step in ensuring the quality, reproducibility, and success of complex synthetic endeavors.
References
2-Amino-2-(4-chlorophenyl)ethanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Amino-2-(4-chlorophenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. It details its chemical and physical properties, outlines synthetic and analytical methodologies, and discusses its applications and safety considerations.
Core Compound Identification
Chemical Identity: this compound is a chiral amino alcohol. Its structure consists of a chlorophenyl group attached to a carbon atom that also bears an amino group and a hydroxymethyl group.
CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 179811-64-4 .[1]
Molecular Formula: C₈H₁₀ClNO
Molecular Weight: The molecular weight of this compound is approximately 171.62 g/mol .[1]
Chemical Structure:
References
Spectroscopic Characterization of 2-Amino-2-(4-chlorophenyl)ethanol
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Amino-2-(4-chlorophenyl)ethanol is a chiral amino alcohol derivative. Its structural motif is found in various biologically active molecules and serves as a crucial building block in the synthesis of pharmaceuticals.[1] Accurate and comprehensive characterization of such intermediates is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3] This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational resource for researchers, scientists, and drug development professionals.
The structural elucidation of a molecule like this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, which aids in confirming its structure.
This guide will explain the rationale behind using each technique, present the expected data based on available literature and spectral databases, and provide standardized protocols for data acquisition.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecular structure is essential for interpreting spectroscopic data. The key structural features of this compound (Molecular Formula: C₈H₁₀ClNO, Molecular Weight: 171.62 g/mol [4]) are a 4-substituted chlorophenyl ring, a chiral methine carbon bonded to an amino group, and a primary alcohol.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopy
Expertise & Rationale: Proton NMR (¹H NMR) is the cornerstone for elucidating the structure of organic molecules. For this compound, it allows us to:
-
Confirm the substitution pattern of the aromatic ring. The p-substitution results in a characteristic AA'BB' system, appearing as two distinct doublets.
-
Identify and distinguish the aliphatic protons on the ethanol backbone (C7-H and C8-H₂). Their chemical shifts and coupling patterns reveal their connectivity.
-
Observe the labile protons of the amino (NH₂) and hydroxyl (OH) groups, which often appear as broad singlets and can be confirmed by D₂O exchange.
Predicted ¹H NMR Data
The following table summarizes the expected chemical shifts (δ) and multiplicities for this compound, typically recorded in a solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (H2, H6) | ~ 7.35 | Doublet | 2H |
| Ar-H (H3, H5) | ~ 7.28 | Doublet | 2H |
| C7-H (methine) | ~ 4.0 - 4.2 | Doublet of Doublets (dd) | 1H |
| C8-H₂ (methylene) | ~ 3.4 - 3.6 | Multiplet (m) | 2H |
| -NH₂ | Variable (e.g., ~ 2.0) | Broad Singlet | 2H |
| -OH | Variable (e.g., ~ 4.5) | Broad Singlet | 1H |
Note: Data is inferred from typical values for similar structural motifs.[5][6]
Interpretation of the Spectrum
-
Aromatic Region: The two doublets around 7.3 ppm are characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing chlorine atom (H3, H5) are expected to be slightly upfield from the protons ortho to the aminoethanol group (H2, H6).
-
Aliphatic Region: The methine proton (C7-H) is coupled to the adjacent methylene protons (C8-H₂), resulting in a doublet of doublets. The methylene protons are diastereotopic due to the adjacent chiral center (C7) and will likely appear as a more complex multiplet, coupled to the C7-H proton.
-
Labile Protons: The NH₂ and OH protons have chemical shifts that are highly dependent on concentration, temperature, and solvent. They typically do not show coupling and can be identified by adding a drop of D₂O to the NMR tube, which causes their signals to disappear.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: -2 to 10 ppm.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy
Expertise & Rationale: ¹³C NMR spectroscopy provides a map of the carbon skeleton. It is crucial for:
-
Confirming the total number of unique carbon atoms in the molecule.
-
Identifying the chemical environment of each carbon. The large chemical shift range allows for clear distinction between sp² (aromatic) and sp³ (aliphatic) carbons.
-
Pinpointing the carbon atoms directly attached to electronegative atoms like chlorine, oxygen, and nitrogen.
Predicted ¹³C NMR Data
The table below lists the expected chemical shifts for the carbon atoms in this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (Ar-C-Cl) | ~ 131 - 133 |
| C1 (Ar-C-C7) | ~ 142 - 144 |
| C2, C6 (Ar-CH) | ~ 128 - 129 |
| C3, C5 (Ar-CH) | ~ 127 - 128 |
| C7 (methine, CH-N) | ~ 58 - 60 |
| C8 (methylene, CH₂-O) | ~ 65 - 67 |
Note: Shifts are estimated based on established values for similar structures.[7][8]
Interpretation of the Spectrum
-
Aromatic Carbons: Four signals are expected in the aromatic region (120-145 ppm). The carbon bearing the chlorine (C4) and the carbon attached to the ethanol side chain (C1) are quaternary and will typically have lower intensities. The two signals for the protonated aromatic carbons (C2/C6 and C3/C5) will be more intense.
-
Aliphatic Carbons: Two signals are expected in the aliphatic region (50-70 ppm). The methine carbon (C7) bonded to the nitrogen will appear around 58-60 ppm, while the methylene carbon (C8) bonded to the hydroxyl group will be further downfield around 65-67 ppm due to the strong deshielding effect of oxygen.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying functional groups. For this molecule, it is used to confirm the presence of the hydroxyl (-OH), amino (-NH₂), aromatic (C=C), and chloro-aromatic (C-Cl) groups, which each have characteristic absorption frequencies.
Characteristic IR Absorptions
| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3200 - 3600 (Broad) | Stretching |
| N-H (Amine) | 3300 - 3500 (Medium, two bands) | Stretching |
| C-H (Aromatic) | 3000 - 3100 (Sharp) | Stretching |
| C-H (Aliphatic) | 2850 - 3000 (Medium) | Stretching |
| C=C (Aromatic) | 1450 - 1600 (Medium to weak) | Ring Stretching |
| C-O (Alcohol) | 1050 - 1200 (Strong) | Stretching |
| C-Cl (Aryl) | 1000 - 1100 (Strong) | Stretching |
Note: Frequencies are based on standard IR correlation tables and data for similar compounds.[9][10]
Interpretation of the Spectrum
A broad band in the 3200-3600 cm⁻¹ region confirms the O-H stretch, indicative of hydrogen bonding. Overlapping this, two sharper peaks characteristic of the primary amine N-H symmetric and asymmetric stretches should be visible. The region just above 3000 cm⁻¹ will show sharp C-H aromatic stretches, while the region just below will show aliphatic C-H stretches. Strong absorptions in the fingerprint region, particularly around 1050-1200 cm⁻¹ and 1000-1100 cm⁻¹, will confirm the C-O and C-Cl bonds, respectively.
Experimental Protocol: IR Acquisition (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Spectrometer: A standard Fourier Transform Infrared (FTIR) spectrometer.
-
Technique: ATR is preferred for its simplicity and minimal sample preparation.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000 to 600 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the definitive technique for determining molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), we can observe the protonated molecule ([M+H]⁺), confirming the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a highly confident confirmation of the presence of a single chlorine atom in the molecule.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Expected Isotopic Pattern |
| [M+H]⁺ (C₈H₁₁³⁵ClNO)⁺ | 172.0524 | M+H peak |
| [M+H]⁺ (C₈H₁₁³⁷ClNO)⁺ | 174.0494 | M+2 peak (~33% of M+H) |
| [M+H-H₂O]⁺ | 154.0418 | Loss of water |
| [C₇H₇³⁵Cl]⁺ | 126.0231 | Chlorotropylium ion |
Note: m/z values are for the monoisotopic masses calculated from the molecular formula C₈H₁₀ClNO.[4]
Fragmentation Pathway
Caption: A simplified potential fragmentation pathway for this compound under ESI-MS/MS.
Experimental Protocol: MS Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrument Setup:
-
Mass Spectrometer: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode (ESI+).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum over a range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and confirm the characteristic 3:1 isotopic pattern for the M+H and M+2 peaks, confirming the presence of one chlorine atom.
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic analysis lies in integrating data from multiple techniques to build a self-validating system for structural confirmation.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. lcms.cz [lcms.cz]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | C8H10ClNO | CID 42579781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. minio.scielo.br [minio.scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chlorophenyl Substituted Amino Alcohols
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 4-chlorophenyl substituted amino alcohols, a class of compounds of significant interest in medicinal chemistry and drug development.[1] As a senior application scientist, this document is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in the field. We will delve into the nuances of spectral interpretation, including chemical shifts, spin-spin coupling, and the impact of stereochemistry on the NMR spectrum. This guide is designed to be a self-validating resource, grounded in authoritative references and field-proven insights.
Introduction: The Significance of 4-Chlorophenyl Substituted Amino Alcohols and the Power of ¹H NMR
4-Chlorophenyl substituted amino alcohols are crucial structural motifs found in a wide array of pharmaceuticals and biologically active molecules.[1][2][3] Their synthesis and structural verification are paramount in the drug discovery pipeline. Among the arsenal of analytical techniques, ¹H NMR spectroscopy stands out as an unparalleled tool for the unambiguous structural elucidation of these molecules in solution.[4] It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of chiral centers.[5][6][7][8] This guide will equip you with the expertise to confidently interpret the ¹H NMR spectra of this important class of compounds.
Fundamental Principles: Interpreting the ¹H NMR Spectrum
A deep understanding of the ¹H NMR spectrum of 4-chlorophenyl substituted amino alcohols requires a solid grasp of several key concepts: chemical shift, spin-spin coupling, and the influence of molecular chirality.
Chemical Shift (δ): The Electronic Environment of Protons
The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms and functional groups deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).[9]
-
Aromatic Protons (4-Chlorophenyl Group): The protons on the 4-chlorophenyl ring typically appear in the range of δ 7.0-7.5 ppm . The electron-withdrawing nature of the chlorine atom and the aromatic ring current both contribute to this downfield shift.[10][11][12] The substitution pattern creates an AA'BB' spin system, which often manifests as two distinct doublets, each integrating to two protons.
-
Methine Proton (CH-OH/NH₂): The proton on the carbon bearing the hydroxyl or amino group is deshielded by these electronegative groups and typically resonates in the range of δ 3.5-5.0 ppm . Its exact chemical shift is sensitive to the nature of the substituents and solvent.
-
Methylene Protons (CH₂): The protons of a methylene group adjacent to the chiral center are often diastereotopic and will be discussed in detail later. Their chemical shifts can vary significantly depending on the surrounding groups but generally fall within δ 2.5-4.0 ppm .
-
Labile Protons (OH and NH₂): The chemical shifts of hydroxyl and amino protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[13][14][15] They can appear over a wide range, typically from δ 1-5 ppm , and their signals are often broad.[13][14][15]
Spin-Spin Coupling (J): Unraveling Connectivity
Spin-spin coupling, or J-coupling, provides information about the number of neighboring protons, allowing for the determination of atomic connectivity.[16][17][18] The splitting pattern of a signal follows the n+1 rule, where n is the number of equivalent neighboring protons.[18]
-
Vicinal Coupling (³J): Coupling between protons on adjacent carbons is known as vicinal coupling. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[19] For the amino alcohol backbone, typical ³J values range from 3 to 10 Hz.
-
Geminal Coupling (²J): Coupling between non-equivalent protons on the same carbon is called geminal coupling. This is particularly relevant for diastereotopic methylene protons.[20]
The Impact of Chirality: Diastereotopicity
The presence of a chiral center in 4-chlorophenyl substituted amino alcohols renders the two protons of an adjacent methylene group (CH₂) chemically non-equivalent.[21][22][23] These protons are termed diastereotopic and will have different chemical shifts and couple with each other.[24][25]
-
NMR Signature of Diastereotopic Protons: Instead of a simple triplet or quartet, diastereotopic protons will appear as a more complex multiplet, often an "AB quartet," where each proton gives rise to a doublet of doublets if coupled to a single adjacent proton.[24] Recognizing this pattern is a key indicator of a chiral center in the molecule.
A Practical Guide to Spectral Analysis
Let's walk through a systematic approach to analyzing the ¹H NMR spectrum of a hypothetical 4-chlorophenyl substituted amino alcohol.
Experimental Protocol: Sample Preparation
For optimal results, follow this validated protocol:
-
Sample Dissolution: Dissolve approximately 5-10 mg of the amino alcohol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Choice of Solvent:
-
D₂O Exchange: To definitively identify OH and NH₂ protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the labile protons will disappear or significantly decrease in intensity due to exchange with deuterium.[27]
Diagram: ¹H NMR Analysis Workflow
References
- 1. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous and convergent access to vicinyl amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06093A [pubs.rsc.org]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR [m.chemicalbook.com]
- 11. 4-CHLOROPHENYL BENZOATE(2005-08-5) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Chlorophenol(106-48-9) 1H NMR spectrum [chemicalbook.com]
- 13. reddit.com [reddit.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Spin-Spin Coupling [quimicaorganica.org]
- 17. J-coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. tandfonline.com [tandfonline.com]
- 21. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. One moment, please... [chemistrysteps.com]
- 26. reddit.com [reddit.com]
- 27. reddit.com [reddit.com]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Halogenated Amino Alcohols
Foreword
In the landscape of modern pharmaceutical development and chemical synthesis, halogenated amino alcohols represent a class of molecules with profound significance. Their structural motifs are cornerstones in a variety of active pharmaceutical ingredients (APIs), functioning as chiral building blocks and key intermediates. The precise and accurate analysis of these compounds is not merely an academic exercise; it is a critical requirement for ensuring drug quality, safety, and efficacy.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as the definitive analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[2][3][4]
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond introductory principles to provide a deep, field-tested perspective on the mass spectrometric analysis of halogenated amino alcohols. We will explore the causal relationships behind methodological choices, establish self-validating analytical systems, and ground our discussion in the authoritative principles of the science.
The Analytical Challenge: Understanding the Molecule
Halogenated amino alcohols are defined by a unique combination of functional groups that dictate their behavior in a mass spectrometer:
-
The Amino Group: A basic site that is readily protonated, making it ideal for positive-mode electrospray ionization.
-
The Alcohol Group: A polar moiety that enhances solubility in common LC-MS mobile phases but can also participate in fragmentation through water loss.[5]
-
The Halogen Atom (F, Cl, Br, I): The most influential feature for mass spectrometric identification. The presence and type of halogen dramatically affect the isotopic pattern and fragmentation pathways.
The primary analytical goal is often twofold: unambiguous identification and precise quantification . Achieving this requires a holistic approach, from sample preparation to final data interpretation.
Method Development: A Logic-Driven Workflow
A robust analytical method is not a matter of chance, but of deliberate, logical choices. The workflow for analyzing halogenated amino alcohols can be systematically constructed.
The Foundational Choice: LC-MS
While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for amino alcohol analysis, it typically requires a derivatization step to increase volatility and thermal stability.[6][7][8][9] This introduces additional complexity and potential for analytical variability. Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior choice for this compound class as it directly analyzes these polar, non-volatile molecules in their native state, streamlining the process and reducing opportunities for error.[1][10]
Ionization Source Selection: The "Why" Behind the Choice
The transition from the liquid phase to gas-phase ions is the most critical step. For halogenated amino alcohols, the choice of ionization source is paramount.
-
Electrospray Ionization (ESI): This is the gold standard for this application. ESI is a "soft" ionization technique that generates minimal in-source fragmentation, preserving the crucial molecular ion.[11] The basic amino group is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, leading to a strong signal for the protonated molecule, [M+H]⁺. This makes ESI the most sensitive and reliable method for generating the primary ion of interest.
-
Atmospheric Pressure Chemical Ionization (APCI): While a powerful technique for less polar compounds, APCI is generally less suitable for halogenated amino alcohols. The higher energy nature of APCI can lead to premature fragmentation, potentially losing the molecular ion information that is vital for initial identification.
The Verdict: Positive-ion ESI is the recommended approach. It directly leverages the inherent chemical nature of the amino group to produce a strong and stable molecular ion, which is the gateway to all subsequent structural and quantitative analysis.
The Power of Isotopic Patterns: A Self-Validating System
The presence of chlorine or bromine provides an unmistakable signature in the mass spectrum, acting as a built-in confirmation of identity. This is due to their unique natural isotopic abundances.
| Halogen | Isotope | Natural Abundance (%) | Resulting Peak Pattern (M+ vs. M+2) |
| Chlorine | ³⁵Cl | ~75% | ~3:1 |
| ³⁷Cl | ~25% | ||
| Bromine | ⁷⁹Br | ~50% | ~1:1 |
| ⁸¹Br | ~50% |
Table 1: Isotopic Abundances of Common Halogens.[12]
Trustworthiness through Observation: If a suspected monochlorinated compound does not exhibit a 3:1 ratio for its M and M+2 peaks, it is definitively not that compound.[12][13] Likewise, a 1:1 ratio is a powerful indicator for the presence of a single bromine atom.[12][14] This principle extends to multi-halogenated species, which display even more complex and highly characteristic patterns.[13][14][15] For instance, a compound with two chlorine atoms will show M, M+2, and M+4 peaks in a 9:6:1 ratio.[13] This isotopic fidelity is a cornerstone of a self-validating method.
Deciphering Structure: Tandem Mass Spectrometry (MS/MS) and Fragmentation
While the molecular ion confirms the elemental formula, tandem mass spectrometry (MS/MS) is required to elucidate the structure. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
General Fragmentation Pathways
For halogenated amino alcohols, fragmentation is not random. It follows predictable chemical principles, primarily occurring at the bonds adjacent to the functional groups (the amino and hydroxyl groups).[16] This is known as alpha-cleavage.
Diagram: General MS/MS Fragmentation Workflow
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 6. Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High resolution capillary gas chromatography and gas chromatography–mass spectrometry of protein and non-protein amino acids, amino alcohols, and hydroxycarboxylic acids as their tert-butyldimethylsilyl derivatives | Semantic Scholar [semanticscholar.org]
- 9. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 10. longdom.org [longdom.org]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. whitman.edu [whitman.edu]
A Technical Guide to 2-Amino-2-(4-chlorophenyl)ethanol: Synthesis, Analysis, and Applications
Introduction
2-Amino-2-(4-chlorophenyl)ethanol is a chiral amino alcohol that serves as a critical building block in modern medicinal chemistry. Its structure, featuring a stereogenic center and a chemically reactive chlorophenyl group, makes it a valuable precursor for the synthesis of complex, biologically active molecules.[1] This compound and its derivatives are particularly significant in the development of therapeutic agents targeting the central nervous system.[2][3] This guide provides an in-depth examination of its chemical identity, synthesis, pharmacological significance, and the analytical methodologies required for its characterization, tailored for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount in chemical research and development. This compound exists as a racemic mixture and as individual enantiomers, (R)- and (S)-, which often exhibit distinct biological activities.
Nomenclature and Synonyms
The formal IUPAC name for the compound is 2-amino-2-(4-chlorophenyl)ethan-1-ol .[4] Depending on the stereochemistry, the specific enantiomers are designated as (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol and (2S)-2-amino-2-(4-chlorophenyl)ethan-1-ol.[5][6]
Common synonyms and identifiers include:
-
(R)-beta-Amino-4-chloro-benzeneethanol[5]
-
2-(4-chlorophenyl)-D-glycinol[5]
-
(S)-1-(4-chlorophenyl)-2-hydroxyethylamine[6]
-
CAS Number (Racemic): 179811-64-4[7]
-
CAS Number ((R)-enantiomer): 1067658-27-8[5]
Physicochemical Data
The fundamental properties of this compound are summarized below. These values are crucial for designing synthetic routes, developing analytical methods, and formulating drug products.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | PubChem[5] |
| Molecular Weight | 171.62 g/mol | PubChem[5] |
| Appearance | White to off-white crystalline powder | ChemBK[6] |
| Melting Point | ~149-151 °C ((S)-enantiomer) | ChemBK[6] |
| Solubility | Readily soluble in water, less soluble in organic solvents | ChemBK[6] |
| InChIKey | AJASJZNNGLIKBY-UHFFFAOYSA-N (Racemic) | PubChem |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is critical, as the biological activity of chiral drugs often resides in a single enantiomer. The most common and efficient method is the asymmetric reduction of a prochiral ketone precursor.
Synthetic Workflow: Asymmetric Reduction
The primary route involves the reduction of an α-amino ketone. This transformation is typically achieved using a chiral catalyst or a biocatalyst to ensure high enantioselectivity. The causality behind this choice is the need to control the formation of the stereocenter at the carbon bearing the hydroxyl group.
Caption: Asymmetric synthesis of this compound.
Experimental Protocol: Biocatalytic Reduction
This protocol describes a representative method using a whole-cell biocatalyst, which is favored for its high selectivity and environmentally benign conditions. This self-validating system relies on the inherent stereospecificity of the enzyme to produce a single enantiomer.
Objective: To synthesize (S)-2-Amino-2-(4-chlorophenyl)ethanol from 2-amino-1-(4-chlorophenyl)ethanone hydrochloride.
Materials:
-
2-amino-1-(4-chlorophenyl)ethanone hydrochloride (substrate)
-
Whole-cell ketoreductase (e.g., from Lactobacillus reuteri)
-
Glucose (co-factor regeneration)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Biocatalyst Preparation: Cultivate the ketoreductase-expressing microorganism under optimal conditions and harvest the cells via centrifugation.
-
Reaction Setup: In a temperature-controlled reactor, suspend the harvested cells in a phosphate buffer.
-
Substrate Addition: Add glucose, followed by the slow addition of the 2-amino-1-(4-chlorophenyl)ethanone substrate. The slow addition prevents substrate inhibition of the enzyme.
-
Bioreduction: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for 24-48 hours. Monitor the reaction progress using chiral HPLC.
-
Workup and Extraction: Once the conversion is complete, separate the cells by centrifugation. Extract the aqueous supernatant with ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the enantiomerically pure (S)-2-Amino-2-(4-chlorophenyl)ethanol.[9]
Pharmacology and Mechanism of Action
The (S)-enantiomer of this compound is known to act as a gastrointestinal modulator and a dopamine receptor antagonist.[6] This activity is central to its therapeutic applications.
Dopamine D2 Receptor Antagonism
The primary mechanism of action involves the blockade of dopamine D2 receptors in the central nervous system and the gastrointestinal tract. Dopamine receptor antagonists are a class of depressant drugs that lower neurotransmission levels.[10] By inhibiting the binding of dopamine, the compound modulates downstream signaling pathways, leading to effects such as increased gastric motility and antiemetic action.[6] This makes it effective for treating indigestion, heartburn, and vomiting.[6]
Caption: Antagonism of the Dopamine D2 receptor signaling pathway.
Applications in Drug Discovery
2-Amino-1-(4-chlorophenyl)ethanol and its hydrochloride salt are versatile intermediates in pharmaceutical development.[2][11] Its utility extends beyond gastrointestinal agents to the synthesis of drugs targeting neurological disorders.[2][3]
-
Chiral Building Block: It serves as a key starting material for synthesizing more complex molecules where stereochemistry is crucial for efficacy and safety.[1]
-
Neurological Drug Development: The core structure is utilized in research programs targeting neurotransmitter activity and mechanisms within the central nervous system.[2][3]
-
Agrochemicals: The compound's structural motifs have also found applications in the production of certain agrochemicals and specialty chemicals.[2]
Analytical Methodologies
Robust analytical methods are required to ensure the purity, identity, and enantiomeric excess of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a self-validating system for quantifying the enantiomeric ratio, which is a critical quality attribute.
Objective: To determine the enantiomeric excess (e.e.) of a synthesized batch of this compound.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralcel OD-H or similar)
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (DEA) mixture. The ratio must be optimized (e.g., 80:20:0.1 v/v/v).
-
Sample dissolved in mobile phase
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in the mobile phase to a final concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Standard Preparation: Prepare a standard of the racemic mixture to identify the retention times of both the (R)- and (S)-enantiomers.
-
Injection: Inject 10 µL of the racemic standard onto the column and record the chromatogram.
-
Analysis: Inject 10 µL of the synthesized sample.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Calculation: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the standard. Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the major and minor enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
System Suitability: The resolution between the two enantiomer peaks in the racemic standard should be greater than 1.5 to ensure accurate quantification.
Safety and Handling
This compound may cause skin and eye irritation.[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a cornerstone intermediate for the pharmaceutical industry, valued for its specific stereochemical and functional group arrangement. Its role as a dopamine receptor antagonist highlights its direct therapeutic potential, while its utility as a chiral building block enables the development of novel drugs for complex conditions, particularly neurological disorders. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is essential for leveraging its full potential in research and drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 179811-64-4 | this compound - AiFChem [aifchem.com]
- 5. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | C8H10ClNO | CID 42579781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | 179811-64-4 [sigmaaldrich.com]
- 8. 191109-51-0|(S)-2-Amino-2-(4-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Depressant - Wikipedia [en.wikipedia.org]
- 11. escales | Virtual tour generated by Panotour [ub.edu]
An In-Depth Technical Guide to the Initial Investigations of 2-Amino-2-(4-chlorophenyl)ethanol's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the foundational investigations into the therapeutic potential of 2-Amino-2-(4-chlorophenyl)ethanol. Particular focus is given to the (S)-enantiomer, a compound more commonly known as Levosulpiride. This document synthesizes critical information regarding its chemical properties, mechanism of action, preclinical and clinical findings, and established methodologies for its synthesis and analysis. The guide is intended to serve as a vital resource for researchers and drug development professionals interested in the further exploration of this compound and its derivatives for therapeutic applications.
Introduction: Unveiling the Therapeutic Promise of a Chiral Amino Alcohol
This compound is a chiral amino alcohol that has garnered significant interest within the pharmaceutical research and development landscape. Its structural characteristics, particularly the presence of a chiral center, give rise to distinct pharmacological properties for its enantiomers. The levorotatory (S)-enantiomer, (S)-2-Amino-2-(4-chlorophenyl)ethanol, is an active pharmaceutical ingredient known as Levosulpiride. This compound has established therapeutic roles as a gastrointestinal prokinetic agent and an atypical antipsychotic. This guide will delve into the scientific underpinnings of its therapeutic potential, exploring its journey from a chemical entity to a molecule of clinical significance.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C8H10ClNO | ChemBK |
| Molecular Weight | 171.62 g/mol | PubChem |
| Appearance | White crystalline powder | ChemBK |
| Melting Point | Approx. 149-151 °C | ChemBK |
| Solubility | Readily soluble in water, less soluble in organic solvents | ChemBK |
| Chirality | Exists as (S) and (R) enantiomers | ChemBK |
Table 1: Physicochemical Properties of (S)-2-Amino-2-(4-chlorophenyl)ethanol (Levosulpiride).
The structural backbone of this compound features a phenyl ring substituted with a chlorine atom, and an ethanolamine side chain. The stereochemistry at the C2 position is the critical determinant of its biological activity.
Mechanism of Action: A Tale of Two Receptors
The therapeutic effects of (S)-2-Amino-2-(4-chlorophenyl)ethanol (Levosulpiride) are primarily attributed to its antagonist activity at dopamine D2 receptors. These receptors are integral to various physiological and psychological processes, including mood, cognition, and motor function. By blocking these receptors, Levosulpiride modulates dopaminergic pathways that are often implicated in psychiatric and gastrointestinal disorders.
A Technical Guide to the Safe Handling of 2-Amino-2-(4-chlorophenyl)ethanol for Research and Development Professionals
Section 1: Introduction & Compound Profile
2-Amino-2-(4-chlorophenyl)ethanol is a chemical intermediate with significant utility in pharmaceutical research and development.[1] Its structure serves as a valuable building block in the synthesis of therapeutic agents, particularly those targeting neurological disorders.[1] Given its biological activity and role in drug discovery, laboratory-scale handling of this compound is common.[1] This guide provides a comprehensive overview of its hazard profile and outlines field-proven protocols for its safe handling, storage, and emergency management, ensuring the protection of researchers and the integrity of experimental work. The causality behind each recommendation is explained to empower scientists with a deep, actionable understanding of the necessary safety measures.
This compound is intended for research and development use only and is not for medicinal, household, or other uses.[2]
Table 1: Compound Identifiers and Key Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-amino-2-(4-chlorophenyl)ethan-1-ol | [2][3] |
| CAS Number | 179811-64-4; 124043-86-3 | [2][3][4] |
| Molecular Formula | C8H10ClNO | [2][4][5] |
| Molecular Weight | 171.62 g/mol | [4][5] |
| Appearance | White crystalline powder | [6] |
| Solubility | Readily soluble in water |[6] |
Section 2: Hazard Identification and GHS Classification
A thorough understanding of a compound's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[4] The signal word associated with this chemical is "Warning" .[3][4][7]
Table 2: GHS Hazard Classification
| GHS Classification | Hazard Code | Hazard Statement | Practical Implication for Researchers |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Accidental ingestion could lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | Direct contact with the solid or solutions can cause redness, itching, and inflammation. Proper gloves and lab coats are mandatory to prevent exposure. |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation | The powder is particularly hazardous to the eyes and can cause significant, painful irritation. Approved safety glasses or goggles are essential at all times. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation | Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All weighing and handling of the solid must be done in a ventilated enclosure. |
Source: AA Blocks Safety Data Sheet, MedchemExpress Safety Data Sheet, AiFChem Safety Data[3][4][7]
The GHS pictograms required for the label are:
-
Exclamation Mark: For acute toxicity, skin and eye irritation, and respiratory tract irritation.[3][7]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes eliminating hazards at their source. Engineering controls are the primary defense, with Personal Protective Equipment (PPE) serving as the final, critical barrier between the researcher and the chemical.
Engineering Controls: The First Line of Defense
The potential for respiratory irritation from airborne dust necessitates that all handling of solid this compound be performed within a properly functioning and certified engineering control system.
-
Chemical Fume Hood: The most common and effective control. It provides adequate exhaust ventilation to capture dust at the source, preventing it from entering the researcher's breathing zone.[4]
-
Ventilated Balance Enclosure: For weighing operations, a dedicated ventilated enclosure provides containment and prevents contamination of the wider lab space.
Personal Protective Equipment (PPE): A Self-Validating System
The use of appropriate PPE is non-negotiable. The selection is directly dictated by the hazards identified in Section 2.
-
Eye and Face Protection: Use chemical safety glasses with side shields approved under government standards such as NIOSH (US) or EN 166 (EU).[4] A face shield should be worn in addition to glasses when there is a significant risk of splashing or dust generation.[4]
-
Skin Protection:
-
Gloves: Wear protective gloves (e.g., nitrile) that are compatible with the chemical. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
-
Lab Coat/Protective Clothing: A buttoned lab coat must be worn to protect skin and personal clothing.[4][7] For larger-scale operations, impervious clothing may be necessary.[7]
-
-
Respiratory Protection: When engineering controls are not sufficient or during emergency procedures, a suitable respirator may be required.[7] All respiratory protection programs must comply with OSHA 29 CFR 1910.134.
Mandatory Visualization: PPE Donning and Doffing Workflow
Contamination often occurs during the removal of PPE. This workflow illustrates the correct sequence to minimize exposure risk.
Caption: Fig 1: Correct sequence for donning and doffing PPE.
Section 4: Standard Operating Procedures for Safe Handling & Storage
Adherence to standardized procedures minimizes the risk of exposure and accidental release.
Handling Protocol
-
Preparation: Confirm the chemical fume hood or ventilated enclosure is operational. Clear the workspace of all unnecessary items. Assemble all required equipment.
-
PPE: Don the appropriate PPE as detailed in Section 3 and the workflow diagram.
-
Weighing: Perform all weighing operations on a disposable weigh paper or in a tared container within the ventilated enclosure to contain dust.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Post-Handling: Tightly reseal the source container immediately after use.
-
Decontamination: Clean any contaminated surfaces and equipment. Dispose of contaminated weigh papers and gloves in the appropriate solid chemical waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
Storage Protocol
Proper storage is crucial for maintaining chemical stability and preventing unauthorized access or accidental release.
-
Container: Keep the compound in its original, tightly closed container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[8]
-
Security: The container should be stored in a locked cabinet or area to restrict access.[7]
Section 5: Emergency Procedures and First Aid
Rapid and correct response during an emergency can significantly mitigate harm. All laboratory personnel must be familiar with the location of safety equipment, including safety showers, eyewash stations, and spill kits.
Mandatory Visualization: Emergency Spill Response Decision Tree
This diagram provides a logical workflow for responding to a spill of this compound.
Caption: Fig 2: Decision tree for emergency spill response.
Spill Response Protocol (Minor Spills)
This protocol is for small spills that can be safely managed by trained laboratory personnel.
-
Alert: Alert personnel in the immediate vicinity.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the fume hood or local exhaust is running.
-
PPE: Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain: Carefully cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[9] Do not use combustible materials.
-
Collect: Sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[4] Avoid creating dust during this process.[4]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal the waste container and dispose of it according to institutional and local regulations.
Environmental Precaution: Do not allow the spilled product or cleanup materials to enter drains or water courses.[4][7]
First Aid Measures
In the event of exposure, provide immediate first aid and seek medical attention. Always provide the Safety Data Sheet to the attending physician.[4]
-
If Inhaled: Move the person to fresh air immediately.[2][4] If breathing is difficult or has stopped, provide artificial respiration.[4][7] Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin thoroughly with soap and plenty of water.[2][4] If skin irritation occurs or persists, consult a physician.[2]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do so.[4] Continue rinsing and consult a physician immediately.[2][4]
-
If Swallowed: Rinse the mouth with water.[2][4] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2][4] Call a physician or Poison Control Center immediately.[2]
Section 6: Fire and Explosion Hazard Data
While not highly flammable, this compound will burn.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4] The "ethanol" in the chemical name indicates it is an alcohol; therefore, standard firefighting foams may be ineffective as they can break down.[10] Alcohol-resistant (AR) foams are designed to form a protective membrane and are the recommended choice.[10]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.
-
Advice for Firefighters: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[2][4][7] Use water spray to keep fire-exposed containers cool.[9]
Section 7: Toxicological Profile Summary
The toxicological data underscores the need for the handling precautions outlined in this guide.
-
Acute Effects: The primary acute hazards are from ingestion (harmful), skin contact (irritation), eye contact (serious irritation), and inhalation (respiratory tract irritation).[2][4]
-
Carcinogenicity: There is no evidence to suggest this compound is a carcinogen. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]
-
Other Toxicological Data: Information regarding germ cell mutagenicity, reproductive toxicity, and specific target organ toxicity from repeated exposure is limited or unavailable.[4][7] This lack of data reinforces the principle of minimizing exposure to as low as reasonably achievable.
Section 8: Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Procedure: Collect waste material in suitable, closed, and properly labeled containers.[4]
-
Regulations: Arrange for disposal with a licensed professional waste disposal service. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of via sanitary sewer.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 179811-64-4 | this compound - AiFChem [aifchem.com]
- 4. aablocks.com [aablocks.com]
- 5. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | C8H10ClNO | CID 42579781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. nj.gov [nj.gov]
- 10. ethanolresponse.com [ethanolresponse.com]
An In-depth Technical Guide on 2-Amino-2-(4-chlorophenyl)ethanol: Purity and Available Forms
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-2-(4-chlorophenyl)ethanol is a pivotal chiral building block in modern pharmaceutical synthesis. Its structural attributes, particularly the presence of a chlorine atom on the phenyl ring and a stereocenter, make it a valuable precursor for a range of active pharmaceutical ingredients (APIs). The successful integration of this intermediate into a synthetic workflow is contingent upon a comprehensive understanding of its purity, available forms, and the analytical methodologies required for its rigorous characterization. This guide provides a detailed exploration of these critical aspects, offering field-proven insights and protocols to ensure the quality and consistency of this crucial starting material.
Introduction: The Significance of this compound in Drug Development
The precise three-dimensional arrangement of atoms in a drug molecule is fundamental to its pharmacological activity. Chiral intermediates like this compound are instrumental in constructing molecules with the desired stereochemistry, thereby enhancing therapeutic efficacy and minimizing off-target effects. This amino alcohol serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting neurological disorders.[1] The 4-chloro substitution on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final API, making this a sought-after structural motif.
Commercially Available Forms and Critical Quality Attributes
Procurement of this compound necessitates a careful evaluation of its available forms to align with the specific requirements of a synthetic route. The compound is typically available in the following forms:
-
Racemic Mixture: A 1:1 mixture of the (R) and (S) enantiomers. This is often the most economical starting point, with subsequent resolution steps employed to isolate the desired enantiomer.
-
Enantiomerically Pure Forms:
-
(R)-2-Amino-2-(4-chlorophenyl)ethanol: Often the biologically active precursor.
-
(S)-2-Amino-2-(4-chlorophenyl)ethanol: May be used in the synthesis of alternative APIs or as a reference standard.[2]
-
-
Salt Forms: The hydrochloride (HCl) salt is commonly available.[1][3][4] Salts often exhibit improved stability, crystallinity, and handling characteristics compared to the free base. The hydrochloride salt's solubility in water is also advantageous for its use in biological assays and formulations.[1]
The quality of any form is defined by a set of critical parameters, which should be clearly outlined in the supplier's Certificate of Analysis (CoA).
Table 1: Key Quality Specifications for this compound
| Parameter | Typical Specification | Rationale and Importance |
| Appearance | White to off-white powder/crystalline solid | A deviation from the expected appearance can indicate the presence of impurities or degradation. |
| Purity (by HPLC) | ≥95-99%[1][5] | Ensures the material is free from significant levels of process-related impurities or by-products. |
| Enantiomeric Purity (for chiral forms) | ≥98% ee | Critical for ensuring the stereochemical integrity of the final API and avoiding unwanted isomeric side effects. |
| Identity (by ¹H NMR, IR, MS) | Conforms to structure | Confirms the chemical structure and the absence of major structural isomers. |
| Water Content (by Karl Fischer) | Typically ≤0.5% | Water can act as a catalyst for degradation or interfere with subsequent chemical transformations. |
| Residual Solvents (by GC) | Within ICH limits | Solvents used in the final purification steps must be controlled to levels that are safe for human health. |
| Heavy Metals | ≤20 ppm | A standard safety requirement for pharmaceutical intermediates. |
Methodologies for Purity and Identity Confirmation
A multi-faceted analytical approach is imperative for the comprehensive characterization of this compound.
Chromatographic Techniques: The Workhorse of Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary tool for determining the purity and enantiomeric excess of the compound.
-
Reversed-Phase HPLC (RP-HPLC): This is the standard method for quantifying the main component and any related substance impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Chiral HPLC: This technique is indispensable for resolving and quantifying the enantiomers. Specialized chiral stationary phases are used to achieve separation.
Protocol 1: A Foundational RP-HPLC Method for Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Causality Behind the Protocol: The C18 column provides effective separation for the moderately polar this compound from potential non-polar and polar impurities. The acidic mobile phase ensures the amine functionality is protonated, leading to sharp, symmetrical peak shapes. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected.
Spectroscopic and Other Analytical Methods
While chromatography is quantitative, spectroscopic methods are essential for structural confirmation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The integration of the proton signals can also provide a semi-quantitative assessment of purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, which is a critical piece of identifying information. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the hydroxyl (-OH), amine (-NH₂), and the C-Cl bond.
-
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing further confirmation of the empirical formula.
Diagram 1: A Logic-Driven Workflow for Quality Control
Caption: A comprehensive quality control workflow for this compound.
Synthesis, Purification, and Potential Impurities
An awareness of the synthetic and purification routes is crucial for anticipating potential impurities. A common synthetic approach involves the reduction of an α-aminoketone precursor.
Diagram 2: Generalized Synthetic and Purification Pathway
Caption: A simplified overview of the synthesis and purification of this compound.
Purification Strategies
-
Recrystallization: This is the most common and effective method for purifying the final product. The choice of solvent is paramount and requires careful screening to identify a system where the compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in the mother liquor.
-
Column Chromatography: While less common for large-scale production, it can be employed to remove impurities with similar polarity to the desired product.
Protocol 2: A Self-Validating Recrystallization Procedure
-
Solvent Selection: Begin with a solvent screen using small quantities of the crude material. Common solvents to evaluate include isopropanol, ethanol, ethyl acetate, and toluene, as well as their mixtures.
-
Dissolution: In a reaction vessel, heat the selected solvent to its boiling point and add the crude this compound portion-wise until it is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and stir for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small crystal of pure material can induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Validation: Analyze the purified material using the HPLC method described in Protocol 1 to confirm the increase in purity.
Trustworthiness of the Protocol: This protocol is inherently self-validating. The purity of the isolated crystals is directly compared to the crude material using a quantitative analytical method. The effectiveness of the purification is immediately apparent from the chromatographic data.
Conclusion
The successful application of this compound in pharmaceutical development hinges on a meticulous approach to quality control. By understanding the available forms, implementing robust analytical methodologies, and having an appreciation for the synthesis and purification processes, researchers and scientists can ensure the integrity of their synthetic pathways and the quality of their final products. The protocols and workflows presented in this guide provide a solid foundation for the effective evaluation and utilization of this critical chemical intermediate.
References
Methodological & Application
Enantioselective Synthesis of 2-Amino-2-(4-chlorophenyl)ethanol: An Application and Protocol Guide
Abstract
This comprehensive guide details robust and highly selective methodologies for the enantioselective synthesis of 2-Amino-2-(4-chlorophenyl)ethanol, a chiral β-amino alcohol of significant interest in pharmaceutical development. Recognizing the critical importance of stereochemistry in drug efficacy and safety, this document provides researchers, chemists, and drug development professionals with a selection of field-proven protocols. We delve into two primary strategies: metal-catalyzed Asymmetric Transfer Hydrogenation (ATH) and enzyme-catalyzed Biocatalytic Reduction. Each section offers a thorough explanation of the underlying chemical principles, detailed step-by-step experimental protocols, and methods for the crucial determination of enantiomeric excess (% ee). The guide is structured to provide not just procedural instructions, but also the scientific rationale behind the selection of catalysts, reagents, and reaction conditions, empowering researchers to adapt and troubleshoot these methods effectively.
Introduction: The Significance of Chiral β-Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and pharmaceuticals. Their defined stereochemistry is often paramount for specific interactions with chiral biological targets such as enzymes and receptors. This compound, also known as 4-chlorophenylglycinol, is a valuable chiral building block. The presence of the 4-chlorophenyl group makes it a key intermediate for various pharmaceutically active compounds, including certain antidepressants and antihistamines.[1]
The primary challenge in its synthesis lies in controlling the stereochemistry at the newly formed chiral center. Traditional synthetic methods often yield a racemic mixture, requiring cumbersome and often inefficient resolution steps. Modern asymmetric synthesis offers a more elegant and efficient solution by directly producing the desired enantiomer in high purity. This guide focuses on two of the most powerful and practical approaches to achieve this: Asymmetric Transfer Hydrogenation and Biocatalytic Reduction of the prochiral ketone precursor, 2-amino-1-(4-chlorophenyl)ethanone.
General Synthetic Workflow
The synthesis of enantiomerically enriched this compound typically follows a two-stage process. The first stage involves the synthesis of the key starting material, followed by the critical enantioselective reduction of the ketone.
Caption: General workflow for the synthesis of chiral this compound.
Preparation of Starting Material: 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
A reliable supply of the prochiral α-amino ketone precursor is essential. While commercially available, it can also be synthesized in the laboratory. A common route involves the Friedel-Crafts acylation of chlorobenzene followed by functional group manipulations. A method adapted from the Hoeben-Hoesch reaction provides a direct approach.[2]
Protocol 3.1: Synthesis of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
-
Disclaimer: This protocol involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Phenol is reacted with an aminoacetonitrile mineral acid salt in the presence of a Lewis acid catalyst.
-
Materials:
-
Phenol
-
Aminoacetonitrile hydrochloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry hydrogen chloride (HCl) gas
-
Ethylene dichloride (EDC)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, suspend anhydrous AlCl₃ in dry ethylene dichloride under an inert atmosphere (N₂ or Ar).
-
Add phenol and aminoacetonitrile hydrochloride to the suspension.
-
Introduce a steady stream of dry HCl gas into the mixture while maintaining the temperature between 35-45 °C.
-
The reaction will proceed with the formation of an intermediate imine mineral salt, which may separate as a lower layer.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, carefully separate the lower imine layer.
-
Hydrolyze the imine layer by adding it to ice-cold water or dilute HCl.
-
The product, 2-amino-1-(4-hydroxyphenyl)-ethanone hydrochloride, will precipitate. (Note: This example from the reference yields the 4-hydroxyphenyl analog. A similar Friedel-Crafts approach starting with chlorobenzene and aminoacetyl chloride or a protected equivalent would yield the desired 4-chlorophenyl product).
-
Collect the crude product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.
-
Method 1: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and widely used technique for the enantioselective reduction of prochiral ketones.[3] This method avoids the need for high-pressure hydrogenation gas by using a hydrogen donor, typically a mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol. The stereochemical outcome is dictated by a chiral transition metal catalyst, most commonly based on Ruthenium(II) complexed with a chiral diamine ligand.[4][5]
Mechanism Insight: The catalytic cycle involves the formation of a chiral metal hydride species. The prochiral ketone coordinates to the metal center in a sterically defined manner, leading to a diastereomeric transition state. The hydride is then transferred to one face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol preferentially.
Caption: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation.
Protocol 4.1: Ru-Catalyzed ATH of 2-Amino-1-(4-chlorophenyl)ethanone HCl
This protocol is adapted from established procedures for the ATH of α-amino ketones.[5]
-
Materials:
-
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride (Substrate)
-
[RuCl₂(p-cymene)]₂ (Catalyst precursor)
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (Chiral Ligand)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN (catalyst loading typically 0.1-1 mol%).
-
Add degassed methanol to dissolve the catalyst components.
-
Prepare a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine. Degas this mixture.
-
Add the 2-amino-1-(4-chlorophenyl)ethanone hydrochloride substrate to the flask.
-
Add the degassed HCOOH/NEt₃ mixture to the reaction.
-
Heat the reaction mixture to the desired temperature (e.g., 60-65 °C) and stir.
-
Monitor the reaction progress by TLC or HPLC until completion (typically 18-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the enantiomerically enriched this compound.
-
Method 2: Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with exceptional enantioselectivity, often exceeding 99% ee.[6] These reactions are typically performed in aqueous media under mild conditions (near-neutral pH and ambient temperature). A key requirement is a cofactor, usually NADPH, which is consumed stoichiometrically. To make the process economically viable, a cofactor regeneration system is employed, where a sacrificial substrate (e.g., glucose or isopropanol) is oxidized by a second enzyme (e.g., glucose dehydrogenase, GDH) to regenerate the NADPH.[7]
Caption: Schematic of a KRED-catalyzed reduction with a GDH-based cofactor regeneration system.
Protocol 5.1: KRED-Catalyzed Reduction of 2-Amino-1-(4-chlorophenyl)ethanone
This is a general protocol that can be adapted using commercially available ketoreductase screening kits.
-
Materials:
-
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride (Substrate)
-
Ketoreductase (KRED) enzyme (lyophilized powder or whole-cell preparation)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (cofactor)
-
D-Glucose (sacrificial substrate for regeneration)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction
-
-
Procedure:
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
Add D-glucose, NADP⁺, and the GDH enzyme. Stir until dissolved.
-
Add the ketoreductase enzyme.
-
Adjust the pH of the solution to the optimal range for the KRED (typically 6.5-7.5) using dilute NaOH or HCl.
-
Dissolve the 2-amino-1-(4-chlorophenyl)ethanone hydrochloride substrate in a minimal amount of buffer or a co-solvent (like DMSO if solubility is an issue) and add it to the reaction vessel to initiate the reaction.
-
Maintain the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC (achiral or chiral).
-
Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent like ethyl acetate or MTBE.
-
If whole cells are used, centrifuge the mixture to pellet the cells before extraction.
-
Extract the aqueous phase with the organic solvent (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify as described in Protocol 4.1.
-
Data Presentation and Comparison
The choice of synthetic method depends on factors like available equipment, scale, cost, and desired enantiopurity. Below is a comparative summary of the two primary methods discussed.
| Parameter | Asymmetric Transfer Hydrogenation (ATH) | Biocatalytic Reduction (KRED) |
| Catalyst | Ru- or Ir-based chiral complexes | Ketoreductase (Enzyme) |
| Reagents | HCOOH/NEt₃ or i-PrOH | Aqueous buffer, Glucose, NADP⁺ |
| Conditions | 40-80 °C, inert atmosphere | 25-40 °C, ambient atmosphere, pH 6-8 |
| Solvents | Organic (MeOH, DCM) | Primarily Aqueous |
| Typical Yield | >90% | >90% |
| Typical e.e. | 95 to >99% | >99% |
| Pros | High substrate scope, well-established | Extremely high enantioselectivity, "Green" process, mild conditions |
| Cons | Requires precious metal catalysts, organic solvents | Substrate solubility can be an issue, requires specific enzyme |
Analytical Protocol: Determination of Enantiomeric Excess (% ee)
Accurate determination of the enantiomeric excess is critical to validate the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[8] Polysaccharide-based and Pirkle-type columns are particularly effective for separating enantiomers of amino alcohols.[9][10]
Protocol 7.1: Chiral HPLC Method
-
HPLC System & Conditions (Representative Method):
-
Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / Water / Acetic Acid (e.g., 80:20:0.1, v/v/v). The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 270 nm (due to the chlorophenyl chromophore).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic this compound standard (approx. 1 mg/mL) in the mobile phase.
-
Prepare a sample of the synthesized product at a similar concentration.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times (t_R1, t_R2) of both enantiomers and calculate the resolution factor (Rs).
-
Inject the synthesized sample.
-
Integrate the peak areas for each enantiomer (Area_1, Area_2).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |Area_1 - Area_2| / (Area_1 + Area_2) ] x 100
-
Safety and Handling
-
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS 5467-71-0):
-
Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
-
Precautions: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
-
Ruthenium Catalysts: Transition metal catalysts should be handled with care. They are often air-sensitive and potentially toxic. All manipulations should be done under an inert atmosphere.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate gloves and eye protection.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough risk assessment.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. hplc.eu [hplc.eu]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scas.co.jp [scas.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. akjournals.com [akjournals.com]
Application Note: A Robust Chiral HPLC Protocol for the Enantioselective Separation of 2-Amino-2-(4-chlorophenyl)ethanol
Abstract
This application note presents a detailed, robust, and validated protocol for the enantioselective separation of 2-Amino-2-(4-chlorophenyl)ethanol using High-Performance Liquid Chromatography (HPLC). This compound, a critical chiral building block in pharmaceutical synthesis, requires precise enantiomeric purity assessment. This guide provides a comprehensive methodology, from the foundational principles of chiral recognition to step-by-step experimental procedures and system suitability criteria. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, ensuring high resolution and excellent peak symmetry. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Background
The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1] The compound this compound is a chiral amino alcohol scaffold present in various potential therapeutic agents. Consequently, the ability to accurately separate and quantify its enantiomers is paramount for ensuring the safety, efficacy, and quality of the final drug product.
This protocol is designed to provide a reliable and reproducible method for this specific chiral separation. The chosen approach leverages a polysaccharide-based chiral stationary phase (CSP), which has demonstrated broad applicability and high enantioselectivity for a wide range of chiral molecules, including amino alcohols.[2][3]
Principle of Chiral Recognition
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives, possess a well-defined helical structure with chiral grooves and cavities.[1] Chiral recognition is achieved through a combination of intermolecular interactions, including:
-
Hydrogen Bonding: Interactions between the analyte's amino and hydroxyl groups and the carbamate linkages of the CSP.
-
π-π Stacking: Interactions between the analyte's chlorophenyl ring and the aromatic moieties on the CSP.
-
Dipole-Dipole Interactions: Resulting from the polar functional groups on both the analyte and the CSP.
-
Steric Hindrance (Inclusion): The differential fit of each enantiomer into the chiral cavities of the polysaccharide polymer.
The subtle differences in the stability of these diastereomeric complexes cause one enantiomer to be retained longer on the column, thus enabling their separation.[4]
Methodology and Experimental Protocol
This section details the instrumentation, materials, and step-by-step procedures for the successful execution of the analysis.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) based column).
-
Data Acquisition: Chromatography data station (CDS) software.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Analyte: Racemic standard of this compound and samples of individual enantiomers, if available.
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity and reproducibility.
| Parameter | Condition |
| Chiral Stationary Phase | CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: A normal-phase system provides excellent selectivity on polysaccharide CSPs. IPA acts as the polar modifier, influencing retention and resolution. Diethylamine is a crucial basic additive that interacts with residual silanols on the silica support and protonates the analyte's amino group, significantly improving peak shape and preventing tailing.[1]
-
Temperature: A controlled temperature of 25°C ensures reproducible retention times and resolution. Lower temperatures can sometimes increase selectivity but may also increase analysis time and backpressure.[5]
Standard and Sample Preparation Protocol
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the mobile phase in a volumetric flask.
-
Sample Solution: Prepare sample solutions at a target concentration of approximately 0.1 mg/mL using the mobile phase as the diluent. Ensure complete dissolution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to prevent particulate matter from damaging the column and system.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the results, a system suitability test must be performed before any sample analysis.
System Suitability Test (SST)
Inject the Working Standard Solution (0.1 mg/mL) in six replicates. The performance of the chromatographic system must meet the criteria outlined in the table below.
| SST Parameter | Acceptance Criteria |
| Resolution (Rₛ) | Rₛ ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | T ≤ 1.5 for both enantiomer peaks |
| Theoretical Plates (N) | N ≥ 2000 for both enantiomer peaks |
| %RSD of Retention Time | ≤ 1.0% for six replicate injections |
| %RSD of Peak Area | ≤ 2.0% for six replicate injections |
Rationale for SST: These criteria confirm that the system can adequately separate the enantiomers (Resolution), produce symmetrical peaks (Tailing Factor), and is operating efficiently (Theoretical Plates) and reproducibly (%RSD).[6]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the chiral separation protocol.
Caption: A flowchart of the complete experimental protocol.
Expected Results and Discussion
Under the specified conditions, a baseline separation of the two enantiomers of this compound is expected. The chromatogram should display two sharp, symmetrical peaks. The relative elution order of the enantiomers (R vs. S) must be confirmed by injecting a standard of a single, known enantiomer if available.
The choice of a cellulose-based CSP over an amylose-based one (or vice-versa) is often determined through empirical screening, as subtle structural differences in the analyte can lead to significant changes in selectivity between the two types of polysaccharide backbones.[1] Should the resolution be insufficient with the CHIRALCEL® OD-H, screening a comparable amylose-based column (e.g., CHIRALPAK® AD-H) is a logical next step in method development.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral HPLC separation of this compound enantiomers. By utilizing a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase, this method achieves high resolution and excellent peak shape, making it suitable for quality control, process monitoring, and research applications. The inclusion of system suitability criteria ensures the method's trustworthiness and adherence to rigorous analytical standards.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. mdpi.com [mdpi.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Enhancing Chromatographic Resolution of Amino Alcohols Through Derivatization
Abstract
Amino alcohols are bifunctional compounds that are pivotal in pharmaceutical sciences and organic synthesis, serving as key chiral building blocks and active pharmaceutical ingredients. However, their inherent physicochemical properties—high polarity, low volatility, and often weak chromophores—present significant challenges for their separation and quantification using standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theory and practice of derivatization to overcome these analytical hurdles. We present field-proven protocols for silylation and acylation for GC-MS analysis, and for pre-column derivatization using o-Phthalaldehyde (OPA), 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey’s Reagent), and Cyanuric Chloride-based reagents for HPLC analysis. The causality behind experimental choices is explained, and quantitative data is provided to guide method development.
The Analytical Challenge of Amino Alcohols
The analysis of amino alcohols is frequently complicated by several factors:
-
Poor Volatility: The presence of both amino and hydroxyl functional groups leads to strong intermolecular hydrogen bonding, making them non-volatile and generally unsuitable for direct GC analysis.
-
High Polarity: This characteristic results in weak retention on traditional reversed-phase (RP) HPLC columns, causing co-elution with the solvent front and poor peak shape.[1][2]
-
Lack of Chromophores: Many simple amino alcohols do not possess a suitable chromophore for sensitive UV-Vis detection, necessitating derivatization to introduce a UV-active or fluorescent tag.[2][3]
-
Chirality: As many amino alcohols are chiral, separating enantiomers is often a critical requirement, especially in pharmaceutical quality control where stereoisomers can have vastly different pharmacological activities.[4][5]
Derivatization addresses these challenges by chemically modifying the analyte to produce a derivative with improved chromatographic and detection properties. The ideal derivatization reaction is rapid, quantitative, and produces a single, stable product.
Derivatization for Gas Chromatography (GC-MS)
To render amino alcohols suitable for GC analysis, derivatization must increase their volatility and thermal stability by masking the polar -NH₂ and -OH groups. The two most common strategies are silylation and acylation.
Silylation: Replacing Active Hydrogens
Silylation is a robust technique that replaces the active hydrogen atoms on the amine and hydroxyl groups with a nonpolar trimethylsilyl (TMS) group.[3] This derivatization dramatically reduces hydrogen bonding, thereby increasing volatility.
Mechanism Insight: Silylation reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) work via a nucleophilic attack (SN₂) from the oxygen or nitrogen of the amino alcohol onto the silicon atom of the silylating agent. The reaction is driven by the formation of a stable, neutral leaving group (N-methyltrifluoroacetamide).[4]
Featured Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent known for producing volatile by-products that do not interfere with early-eluting peaks. For enhanced stability against hydrolysis, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used, which forms more robust tert-butyldimethylsilyl (TBDMS) derivatives.
Protocol 1: Silylation of Amino Alcohols using MSTFA for GC-MS Analysis
Objective: To prepare volatile TMS derivatives of amino alcohols for GC-MS analysis.
Materials:
-
Amino alcohol sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
Heating block or oven set to 60-80°C
-
GC vials (2 mL) with PTFE-lined caps
-
Nitrogen gas supply for drying
Methodology:
-
Sample Preparation: Accurately weigh or pipette the amino alcohol sample into a GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylation reagents react preferentially with moisture.[4]
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample to act as a solvent.
-
Derivatization: Add 100 µL of MSTFA to the vial. If derivatizing sterically hindered hydroxyl groups, using MSTFA with 1% TMCS is recommended to catalyze the reaction.
-
Reaction: Tightly cap the vial and heat at 70°C for 45 minutes. The elevated temperature ensures the reaction goes to completion.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
GC-MS Conditions (Starting Point):
-
Column: SLB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temp: 250°C
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
Two-Step Acylation/Esterification for Chiral Analysis
For chiral amino alcohols, a common GC strategy involves a two-step derivatization. First, the hydroxyl group is esterified, and then the amino group is acylated using a chiral reagent, or vice versa. This process creates diastereomers that can be separated on a standard achiral GC column. A more direct approach involves derivatizing with an achiral reagent and separating the resulting enantiomers on a chiral GC column.
Mechanism Insight: This process involves two separate reactions. Esterification of the hydroxyl group typically occurs under acidic conditions. The subsequent acylation of the amino group with an anhydride like trifluoroacetic anhydride (TFAA) is a nucleophilic acyl substitution, where the nitrogen atom attacks a carbonyl carbon of the anhydride.
Protocol 2: Two-Step Derivatization for Chiral GC Analysis
Objective: To derivatize amino alcohol enantiomers for separation on a chiral GC column.
Materials:
-
Amino alcohol sample
-
3 N Methanolic HCl
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
Heating block or oven
-
GC vials and nitrogen supply
Methodology:
-
Esterification: Add 1 mg of the amino alcohol sample to a vial. Add 1 mL of 3 N methanolic HCl. Cap the vial tightly and heat at 100°C for 30 minutes.[6] After cooling, remove the cap and evaporate the mixture to dryness under a stream of nitrogen.
-
Acylation: To the dried residue from step 1, add 1 mL of DCM and 100 µL of TFAA.[6] Cap the vial and heat at 60°C for 20 minutes.
-
Cooling & Analysis: Cool the vial to room temperature. The sample can be injected directly or diluted with DCM if necessary.
Chiral GC-MS Conditions (Starting Point):
-
Column: CHIRALDEX® G-TA (or equivalent chiral phase), 30 m x 0.25 mm ID, 0.12 µm film thickness
-
Injector Temp: 230°C
-
Oven Program: 90°C hold for 1 min, ramp to 180°C at 2°C/min
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Detection: MS or Flame Ionization Detector (FID)
Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC, derivatization primarily aims to introduce a chromophore or fluorophore for sensitive detection and to increase hydrophobicity for better retention on reversed-phase columns. For chiral separations, a chiral derivatizing agent is used to create diastereomers.
Marfey’s Reagent (FDAA): Robust Chiral Derivatization
Marfey’s Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a highly effective chiral derivatizing agent for primary and secondary amines.[7]
Mechanism Insight: The reaction is a nucleophilic aromatic substitution. The amino group of the analyte attacks the electron-deficient, fluorine-bearing carbon of the dinitrophenyl ring of FDAA. The L-alanine amide moiety of the reagent provides the chiral center. When reacted with a racemic amino alcohol, it forms two diastereomers (L-FDAA-D-amino alcohol and L-FDAA-L-amino alcohol). These diastereomers have different physicochemical properties and can be separated on a standard achiral C18 column.[5][8] The DNP group provides a strong chromophore, allowing for sensitive UV detection at ~340 nm.[8]
Caption: Workflow for chiral derivatization using Marfey's Reagent (FDAA).
Protocol 3: Chiral Derivatization using Marfey’s Reagent (FDAA)
Objective: To form diastereomeric derivatives of amino alcohols for chiral purity analysis by RP-HPLC.
Materials:
-
Amino alcohol sample (approx. 5 µmol)
-
1% (w/v) FDAA in acetone (prepare fresh)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
2 M Hydrochloric Acid (HCl)
-
Reaction vials (1 mL)
-
Heating block set to 40°C
Methodology:
-
Sample Preparation: Place 100 µL of a 5 µmol solution of the amino alcohol sample into a 1 mL reaction vial.[8]
-
Reagent Addition: Add 200 µL of 1% FDAA in acetone, followed by 40 µL of 1.0 M NaHCO₃ to create the necessary basic conditions for the reaction.[8]
-
Reaction: Cap the vial and heat at 40°C for 1 hour.[8]
-
Quenching: Remove the vial from the heat and allow it to cool. Add 20 µL of 2 M HCl to quench the reaction by neutralizing the excess bicarbonate.[8] The sample is ready for HPLC analysis after any degassing is complete.
-
Analysis: The resulting derivatives are stable for at least 48 hours.[8]
HPLC-UV Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 70% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm
OPA/Chiral Thiol: Pre-Column Fluorescent Tagging
Ortho-phthalaldehyde (OPA) is a classic derivatization reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[9][10] By using a chiral thiol, such as N-acetyl-L-cysteine (NAC), this method can be adapted for the indirect enantioseparation of amino alcohols.[7][10]
Mechanism Insight: The reaction proceeds rapidly at room temperature under basic conditions (pH ~9.5). The thiol adds to one of the aldehyde groups of OPA, followed by condensation with the primary amine of the amino alcohol, and subsequent cyclization to form the stable, fluorescent 1-alkylthio-2-substituted isoindole. The chirality is introduced from the thiol reagent (e.g., NAC).
Key Consideration: A major drawback of OPA derivatization is the instability of the resulting isoindole products.[9][11] Therefore, the reaction is best performed using an autosampler with an automated derivatization program immediately before injection to ensure reproducibility.[10][11]
Caption: Automated OPA/NAC derivatization workflow to ensure reproducibility.
Protocol 4: Automated OPA/N-Acetyl-L-cysteine Derivatization
Objective: To form fluorescent diastereomeric derivatives for sensitive and chiral analysis by RP-HPLC.
Materials:
-
Amino alcohol sample (e.g., 5 mM solution)
-
OPA Reagent: 10 mM OPA in methanol
-
Chiral Thiol Reagent: 40 mM N-acetyl-L-cysteine (NAC) in water
-
Buffer: 0.1 M Borate buffer, adjusted to pH 9.6
-
HPLC with a programmable autosampler
Methodology (Programmed in Autosampler):
-
Aspirate Buffer: Draw 500 µL of 0.1 M borate buffer (pH 9.6) into a mixing vial or well.[10][12]
-
Aspirate Sample: Draw 20 µL of the amino alcohol sample solution into the same vial.[10][12]
-
Aspirate Thiol & Mix: Draw 20 µL of the 40 mM NAC reagent. Mix the contents of the vial thoroughly for 1-2 minutes.[10][12]
-
Inject: Immediately inject a defined volume (e.g., 10 µL) of the reaction mixture onto the HPLC column.
HPLC-Fluorescence Conditions (Starting Point):
-
Column: C18 or Pentafluorophenyl (PFP) column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM Sodium Acetate buffer, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 50% B over 40 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence Detector (FLD), Excitation: 338 nm, Emission: 450 nm
Cyanuric Chloride-Based Reagents
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile scaffold for creating custom chiral derivatizing reagents. By reacting cyanuric chloride with a chiral amino acid or amino acid amide, a dichloro-s-triazine (DCT) reagent is formed.[13][14] This reagent then reacts with the target amino alcohol.
Mechanism Insight: The chlorine atoms on the triazine ring are highly reactive towards nucleophilic substitution.[13] The reaction with the amino alcohol proceeds under basic conditions, often accelerated by microwave irradiation, which can reduce derivatization times to just 60-90 seconds.[14] The triazine ring provides a strong UV chromophore (detection at ~230 nm), and the attached chiral auxiliary facilitates the separation of diastereomers.
Protocol 5: Microwave-Assisted Derivatization with a Cyanuric Chloride-Based Reagent
Objective: To achieve rapid formation of diastereomers for HPLC analysis.
Materials:
-
Amino alcohol sample
-
Chiral Derivatizing Reagent (CDR), e.g., (L-Leucine)-dichloro-s-triazine
-
Reaction solvent (e.g., Acetonitrile)
-
Base (e.g., Diisopropylethylamine, DIPEA)
-
Microwave reactor
Methodology:
-
Reagent Preparation: Dissolve the amino alcohol and a two-fold molar excess of the CDR in acetonitrile in a microwave reaction vial.[15]
-
Base Addition: Add a small amount of DIPEA to catalyze the reaction.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate for 60-90 seconds at a controlled temperature (e.g., 60°C).[14]
-
Cooling and Dilution: After the reaction, cool the vial to room temperature. Dilute the reaction mixture with the mobile phase before injection.
HPLC-UV Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Linear gradient optimized for the specific diastereomers (e.g., 20% to 80% B over 45 minutes).[15]
-
Flow Rate: 1.0 mL/min
Data Presentation & Performance
Effective derivatization leads to significant improvements in chromatographic resolution and detection limits. The choice of reagent will impact the achievable sensitivity and separation.
Table 1: Comparison of HPLC Derivatization Reagent Performance
| Reagent Family | Principle | Detection | Typical LOQ | Advantages | Disadvantages |
| Marfey's Reagent (FDAA) | Chiral; Diastereomer formation | UV (~340 nm) | ~0.25 - 1.0 µg/mL[5] | Highly robust; Stable derivatives[8]; Excellent for chiral purity | Longer reaction time (60-90 min)[8] |
| OPA / Chiral Thiol | Chiral; Diastereomer formation | Fluorescence | <0.1 µg/mL (pmol levels)[11] | Very high sensitivity; Fast reaction | Derivatives are unstable; Requires automation[9][11] |
| Cyanuric Chloride-Based | Chiral; Diastereomer formation | UV (~230 nm) | Not widely reported, but effective for separation | Very fast (microwave-assisted)[14]; Reagent is tunable | Reagents may not be commercially available |
| AccQ-Tag (AQC) | Achiral | Fluorescence / UV | pmol on column[16] | Stable derivatives; Good for quantification of total amino compounds | Not inherently chiral; requires chiral column for enantioseparation |
Conclusion
Derivatization is an indispensable tool for the successful chromatographic analysis of amino alcohols. By converting these polar, non-volatile compounds into derivatives with favorable properties, analysts can achieve excellent resolution, peak shape, and sensitivity. For GC-MS, silylation and acylation are the methods of choice for enhancing volatility. For HPLC, reagents like FDAA provide robust and reliable chiral separation, while OPA offers exceptional sensitivity for trace analysis, and cyanuric chloride-based reagents allow for rapid, microwave-assisted derivatization. The selection of the appropriate derivatization strategy depends on the analytical objective—be it achiral quantification, high-sensitivity detection, or enantiomeric purity assessment—and the instrumentation available. The protocols provided herein serve as a comprehensive starting point for developing and validating robust analytical methods for this important class of compounds.
References
- 1. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. actanaturae.ru [actanaturae.ru]
- 13. nanobioletters.com [nanobioletters.com]
- 14. Application of cyanuric chloride-based six new chiral derivatizing reagents having amino acids and amino acid amides as chiral auxiliaries for enantioresolution of proteinogenic amino acids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Amino-2-(4-chlorophenyl)ethanol as a Chiral Building Block in Pharmaceutical Synthesis
Foreword: The Imperative of Chirality in Modern Drug Design
In pharmaceutical development, the three-dimensional geometry of a molecule is not a trivial detail; it is a decisive factor for therapeutic efficacy and patient safety. A molecule and its non-superimposable mirror image, or enantiomer, can elicit vastly different physiological responses. One enantiomer may be a potent therapeutic agent, while the other could be inactive or, in worst-case scenarios, toxic. This fundamental principle of stereochemistry necessitates the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs).[1]
Chiral building blocks—enantiopure molecular fragments—are the cornerstone of modern asymmetric synthesis, providing an efficient pathway to complex, stereochemically defined drug molecules.[1][] Among these, vicinal 1,2-amino alcohols are a privileged structural motif, found at the core of numerous pharmaceuticals and serving as invaluable chiral auxiliaries and ligands in asymmetric catalysis.[3][4][5]
This guide focuses on a specific and highly valuable building block: 2-Amino-2-(4-chlorophenyl)ethanol . We will provide a detailed exploration of its enantioselective synthesis and demonstrate its utility as a strategic intermediate for pharmaceutical research and development.
Enantioselective Synthesis of this compound
The most direct and reliable method for producing enantiopure 1,2-amino alcohols from prochiral ketones is through catalytic asymmetric reduction.[6][7] The Corey-Bakshi-Shibata (CBS) reduction stands out as a robust and highly predictable method, employing a chiral oxazaborolidine catalyst to achieve exceptional levels of enantioselectivity.[8][9][10][11]
Synthetic Strategy Overview
The overall strategy involves the asymmetric reduction of the prochiral α-amino ketone, 2-amino-1-(4-chlorophenyl)ethanone, to the desired chiral amino alcohol. The chirality is induced by the CBS catalyst, which directs the hydride delivery from a borane source to a specific face of the ketone.
Caption: Overall synthetic workflow.
Core Mechanism: The Basis of Enantioselectivity
The CBS reduction's success hinges on a well-defined transition state. The oxazaborolidine catalyst acts as a bifunctional Lewis acid. Its endocyclic boron atom coordinates to the ketone's oxygen, while the exocyclic borane molecule coordinates to the catalyst's nitrogen atom.[8][10] This rigid, chair-like six-membered transition state orients the ketone's substituents in a sterically favored conformation, exposing one face of the carbonyl to intramolecular hydride delivery.[8][11] The chirality of the catalyst (derived from (S)- or (R)-proline) dictates which enantiomer of the alcohol is formed.[8]
Caption: Mechanistic pathway of the CBS reduction.
Protocol 1: Asymmetric Synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol
This protocol details the enantioselective reduction of the precursor ketone using an (R)-CBS catalyst to yield the (S)-amino alcohol. The stereochemical outcome is predictable based on the established models of the CBS reduction.[8]
Materials and Equipment
-
Precursor: 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride
-
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Reducing Agent: Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Reagents for Workup: Methanol (MeOH), 2 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, ice bath, rotary evaporator, separatory funnel, equipment for column chromatography.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq). Add anhydrous THF (approx. 0.5 M concentration relative to the ketone). Stir the suspension and cool the flask to 0-5 °C using an ice bath.
-
Catalyst Addition: Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.10 eq) dropwise via syringe. Stir the mixture for 15 minutes at 0-5 °C.
-
Reduction: Add the borane-THF complex solution (1.0 - 1.2 eq) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
Senior Application Scientist's Note: The slow addition of borane is critical. It prevents an uncontrolled exotherm and ensures the catalytic cycle proceeds efficiently, maximizing enantioselectivity. Anhydrous conditions are paramount as water will react violently with the borane reagent and quench the catalyst.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-3 hours).
-
Quenching: Carefully and slowly add methanol (MeOH) dropwise to the reaction mixture at 0 °C to quench any unreacted borane. Vigorous gas evolution (hydrogen) will be observed. Continue adding MeOH until the gas evolution ceases.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 2 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH ~8-9) by the slow addition of saturated NaHCO₃ solution.
-
Extraction and Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amino alcohol by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).[12][13]
Expected Results
| Parameter | Typical Value | Rationale / Reference |
| Chemical Yield | 85-95% | Asymmetric reductions of this type are generally high-yielding. |
| Enantiomeric Excess (ee) | >95% | The CBS reduction is renowned for its high enantioselectivity with aryl alkyl ketones.[8][14] |
Application in a Pharmaceutical Context: A Model Elaboration
Once synthesized, the enantiopure this compound serves as a versatile starting point for more complex molecules. Its two functional handles—the primary amine and the primary alcohol—can be selectively modified. This versatility is crucial in drug discovery for building molecular diversity.
While not a direct precursor, the synthesis of the antidepressant sertraline involves the critical stereoselective reduction of an imine to form a chiral amine, highlighting the importance of methodologies that establish such stereocenters.[15][16][17] We can use our chiral building block in a model reaction to demonstrate how such key functionalities are introduced and elaborated upon.
Protocol 2: N-Functionalization via Reductive Amination
This protocol demonstrates how to add a substituent to the amino group, a common step in building a final drug candidate. We will use reductive amination with a model aldehyde.
-
Setup: In a round-bottom flask, dissolve (S)-2-Amino-2-(4-chlorophenyl)ethanol (1.0 eq) and a model aldehyde (e.g., isobutyraldehyde, 1.1 eq) in a suitable solvent like methanol or dichloromethane.
-
Imine Formation: Add a mild acid catalyst, such as acetic acid (a few drops), and stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Cool the mixture in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB), portion-wise.
Senior Application Scientist's Note: STAB is often preferred as it is less basic and more selective for imines over ketones/aldehydes, reducing potential side reactions. The reaction is typically run at room temperature after the addition.
-
Workup: Once the reaction is complete (monitored by TLC), quench by adding water. If using dichloromethane, separate the organic layer. If using methanol, remove the solvent in vacuo and then partition the residue between water and ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the N-alkylated product via column chromatography.
This protocol exemplifies how the chiral integrity of the building block is carried through to a more complex molecule, a fundamental strategy in pharmaceutical synthesis.
Concluding Remarks
This compound is a potent chiral building block whose value is unlocked through robust and predictable methods of asymmetric synthesis. The Corey-Bakshi-Shibata reduction provides a field-proven, scalable, and highly enantioselective route to this key intermediate. The subsequent functionalization of its amine and alcohol moieties allows for rapid entry into diverse chemical scaffolds, making it an indispensable tool for researchers and professionals in drug development. The protocols and principles outlined herein provide a solid foundation for leveraging this building block to its full potential in the synthesis of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. mdpi.com [mdpi.com]
- 15. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]
- 16. datapdf.com [datapdf.com]
- 17. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Amino-2-(4-chlorophenyl)ethanol in the Synthesis of Novel Neuromodulatory Agents
Introduction: The Versatility of the 1,2-Aminoalcohol Scaffold in Neuropharmacology
The 1,2-aminoalcohol moiety is a privileged structural motif in medicinal chemistry, forming the backbone of numerous physiologically active compounds. Within this class, 2-Amino-2-(4-chlorophenyl)ethanol has emerged as a particularly valuable building block in the development of therapeutics targeting the central nervous system (CNS). Its utility stems from the strategic placement of a chiral center, an amino group, and a hydroxyl group, all attached to a phenyl ring bearing a chloro-substituent. This arrangement provides a versatile scaffold for the synthesis of a diverse array of derivatives with potential applications in the treatment of neurological and psychiatric disorders. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, often enhancing its metabolic stability and receptor binding affinity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of a representative, novel neuromodulatory agent. We will delve into the rationale behind its use, provide a detailed synthetic protocol, and discuss potential applications and further research directions.
Core Concept: Leveraging the 1,2-Aminoalcohol for Neuromodulatory Drug Design
The amino and hydroxyl groups of this compound offer two key points for chemical modification, allowing for the introduction of various functionalities to modulate the biological activity of the resulting molecule. One particularly fruitful avenue of exploration has been the synthesis of N-propargylamines. The N-propargylamine moiety is a key feature in several marketed drugs with neuroprotective properties, such as rasagiline and selegiline, which are used in the treatment of Parkinson's disease. This functional group is known to be involved in the modulation of cellular redox states and can act as an inhibitor of monoamine oxidases (MAO), enzymes that play a crucial role in the metabolism of neurotransmitters.
By combining the this compound scaffold with an N-propargyl group, we can hypothesize the creation of a novel compound with potential multi-target activity, addressing both neuroprotection and neurotransmitter modulation.
Synthetic Protocol: Preparation of (S)-1-(4-chlorophenyl)-2-(prop-2-yn-1-ylamino)ethan-1-ol
This section provides a detailed, step-by-step protocol for the synthesis of a representative neuromodulatory agent, (S)-1-(4-chlorophenyl)-2-(prop-2-yn-1-ylamino)ethan-1-ol, starting from (S)-2-Amino-2-(4-chlorophenyl)ethanol.
Materials and Reagents
| Reagent | Supplier | Grade |
| (S)-2-Amino-2-(4-chlorophenyl)ethanol | Sigma-Aldrich | ≥98% |
| Propargyl bromide (80% solution in toluene) | Acros Organics | 99% |
| Potassium carbonate (K₂CO₃) | Fisher Scientific | Anhydrous, ≥99% |
| Acetonitrile (CH₃CN) | VWR Chemicals | HPLC Grade |
| Dichloromethane (DCM) | EMD Millipore | ACS Grade |
| Magnesium sulfate (MgSO₄) | Sigma-Aldrich | Anhydrous, ≥99.5% |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | VWR Chemicals | ACS Grade |
Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-Amino-2-(4-chlorophenyl)ethanol (5.0 g, 29.1 mmol) and anhydrous potassium carbonate (8.0 g, 57.9 mmol).
-
Solvent Addition: Add 100 mL of acetonitrile to the flask.
-
Reagent Addition: While stirring vigorously, add propargyl bromide (3.5 mL of 80% solution in toluene, 31.9 mmol) dropwise to the suspension at room temperature over a period of 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetonitrile (2 x 20 mL).
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of dichloromethane and wash with water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20% to 50%) to afford the desired product, (S)-1-(4-chlorophenyl)-2-(prop-2-yn-1-ylamino)ethan-1-ol, as a pale yellow oil.
Characterization Data
| Parameter | Expected Value |
| Appearance | Pale yellow oil |
| Yield | 75-85% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.25 (m, 4H, Ar-H), 4.85 (dd, J = 8.0, 4.0 Hz, 1H, CH-OH), 3.45 (d, J = 2.4 Hz, 2H, CH₂-C≡CH), 3.00-2.80 (m, 2H, CH₂-NH), 2.25 (t, J = 2.4 Hz, 1H, C≡CH) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 141.5, 133.0, 128.8, 127.0, 80.5, 72.0, 71.5, 58.0, 38.0 |
| Mass Spectrometry (ESI) | m/z calculated for C₁₁H₁₃ClNO [M+H]⁺: 210.07; found: 210.08 |
Visualizing the Synthesis and Workflow
To provide a clear overview of the synthetic process and the logical flow of the experimental work, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway and experimental workflow.
Application Notes and Future Directions
The synthesized compound, (S)-1-(4-chlorophenyl)-2-(prop-2-yn-1-ylamino)ethan-1-ol, represents a novel chemical entity with the potential for neuromodulatory and neuroprotective effects. The following are key application notes for researchers interested in exploring its therapeutic potential:
-
In Vitro Biological Evaluation: The primary application of this compound is in preclinical studies to assess its biological activity. This includes:
-
Monoamine Oxidase (MAO) Inhibition Assays: To determine its potency and selectivity for MAO-A and MAO-B, which are key targets in the treatment of depression and Parkinson's disease.
-
Neuroprotective Assays: To evaluate its ability to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity, which are implicated in a range of neurodegenerative disorders.
-
Receptor Binding Assays: To screen for its affinity towards various CNS receptors, such as dopamine, serotonin, and adrenergic receptors, to identify potential off-target effects or novel mechanisms of action.
-
-
Structure-Activity Relationship (SAR) Studies: The described synthesis provides a robust platform for the generation of a library of analogues. By systematically modifying the substituents on the phenyl ring, the propargyl group, and the stereochemistry of the 1,2-aminoalcohol backbone, researchers can establish a comprehensive SAR to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Preclinical Models: Promising candidates from in vitro studies can be advanced to in vivo models of neurological disorders. For example, its efficacy could be tested in animal models of Parkinson's disease (e.g., MPTP-induced neurodegeneration) or depression (e.g., forced swim test).
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of novel compounds with potential applications in the treatment of neurological disorders. The detailed protocol and application notes provided herein offer a solid foundation for researchers to explore the rich chemical space accessible from this precursor. The strategic combination of the 1,2-aminoalcohol scaffold with known pharmacophores, such as the N-propargyl group, represents a promising approach in the ongoing quest for new and effective therapies for a range of debilitating CNS conditions.
Application and Protocol Guide: High-Fidelity Determination of Enantiomeric Excess in Chiral Amino Alcohols
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
Chiral amino alcohols are fundamental building blocks in modern pharmaceuticals, agrochemicals, and materials science. Their stereochemical configuration is paramount, as enantiomers of the same compound can exhibit vastly different pharmacological, toxicological, and physiological effects.[1][2] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate rigorous characterization and quantitative control of the stereoisomeric composition of chiral drug substances.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal analytical methods for determining the enantiomeric excess (e.e.) of chiral amino alcohols. We will delve into the mechanistic principles, provide field-proven protocols, and discuss the validation of these critical analytical methods.
Pillar 1: Chromatographic Approaches for Enantioseparation
Chromatographic techniques are the cornerstone of chiral analysis, offering high-resolution separation of enantiomers.[6][7] The separation can be achieved directly, by utilizing a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a conventional achiral column.[8]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Analysis
Chiral HPLC is the most widely employed technique for enantiomeric excess determination due to its versatility, robustness, and broad applicability.[1][2][9] The separation is predicated on the differential, transient interactions between the enantiomers and a chiral stationary phase, leading to different retention times.[1]
Principle of Chiral Recognition in HPLC:
Chiral recognition on a CSP is a multifaceted process governed by a combination of non-covalent interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[6][10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide array of chiral compounds, including amino alcohols.[1]
Visualization of the Chiral HPLC Workflow:
Caption: A generalized workflow for determining enantiomeric excess using chiral HPLC.
Protocol 1: Direct Chiral HPLC Method for a Generic Amino Alcohol
This protocol outlines a direct method, which is often preferred as it minimizes sample preparation and avoids potential side reactions.[1]
I. Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector.
-
Chiral Column: A polysaccharide-based CSP column (e.g., Daicel CHIRALPAK® series or equivalent). The choice of the specific CSP should be guided by literature or screening.
-
Mobile Phase: HPLC-grade solvents (e.g., hexane, isopropanol, ethanol). The exact composition will need to be optimized.
-
Sample: The chiral amino alcohol dissolved in a suitable solvent (typically the mobile phase).
II. Experimental Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of the amino alcohol at a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a small volume (e.g., 5-20 µL) of the sample solution onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions. The mobile phase composition (e.g., Hexane:Isopropanol 90:10 v/v) and column temperature (e.g., 25 °C) should be optimized to achieve baseline separation of the enantiomers.
-
Detection: Monitor the elution of the enantiomers using a suitable detector. Many amino alcohols lack a strong UV chromophore, necessitating derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).[1]
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ |Area1 - Area2| / (Area1 + Area2) ] * 100
-
Protocol 2: Indirect Chiral HPLC via Derivatization
This method is employed when direct separation is challenging or when enhanced detection sensitivity is required.[2] The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can be separated on a standard achiral column (e.g., C18).
I. Materials and Instrumentation:
-
HPLC System: As described in Protocol 1, but with an achiral column.
-
Chiral Derivatizing Agent: e.g., Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), Mosher's acid chloride, or 3,5-Dinitrobenzoyl chloride.[1]
-
Reagents: Aprotic solvent (e.g., acetonitrile), and a non-chiral base (e.g., triethylamine).
II. Experimental Procedure:
-
Derivatization:
-
Dissolve approximately 1 mg of the amino alcohol in 1 mL of acetonitrile.
-
Add 1.2 equivalents of the chiral derivatizing agent and 1.5 equivalents of triethylamine.[1]
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until completion (monitored by TLC or achiral HPLC).
-
-
HPLC Analysis:
-
Inject the reaction mixture directly or after a simple work-up onto a C18 column.
-
Develop a suitable gradient or isocratic method using a mobile phase such as acetonitrile/water with a modifier like trifluoroacetic acid.
-
Detect the diastereomers at a wavelength appropriate for the introduced chromophore (e.g., 254 nm for a dinitrobenzoyl derivative).[1]
-
-
Data Analysis: Calculate the % e.e. from the integrated peak areas of the two diastereomers as described in Protocol 1.
Gas Chromatography (GC): For Volatile Amino Alcohols
Chiral GC is a powerful technique for the enantioseparation of volatile and thermally stable compounds.[7][11] For amino alcohols, derivatization is typically required to increase their volatility and improve chromatographic performance.[1]
Principle of Chiral Recognition in GC:
Chiral GC columns often employ cyclodextrin derivatives as the chiral stationary phase.[11] The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cavities of the cyclodextrin.
Protocol 3: Chiral GC with Derivatization
I. Materials and Instrumentation:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral GC Column: A column with a cyclodextrin-based CSP (e.g., Chirasil-Val).[12]
-
Derivatizing Agent: e.g., Trifluoroacetic anhydride (TFAA) for acylation.[1]
II. Experimental Procedure:
-
Derivatization:
-
Dissolve the amino alcohol sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of the derivatizing agent (e.g., TFAA).
-
Heat the mixture (e.g., at 60 °C for 10 minutes) to ensure complete reaction.
-
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Use a temperature program to achieve separation of the enantiomers. A typical program might start at a low temperature and ramp up to a higher temperature.
-
The carrier gas is typically helium or hydrogen.
-
-
Data Analysis: Calculate the % e.e. from the integrated peak areas of the enantiomers.
Pillar 2: Capillary Electrophoresis (CE)
Chiral CE is an alternative technique that offers high separation efficiency and requires only minute amounts of sample.[7][13] Enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE).
Principle of Chiral Recognition in CE:
The chiral selector (e.g., cyclodextrins, chiral crown ethers, or certain antibiotics) forms transient diastereomeric complexes with the analyte enantiomers.[14] These complexes have different electrophoretic mobilities, leading to their separation in the capillary.
Visualization of the Chiral CE Principle:
Caption: Principle of enantioseparation in Capillary Electrophoresis using a chiral selector.
Protocol 4: Chiral CE with a Cyclodextrin Selector
I. Materials and Instrumentation:
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary.
-
Chiral Selector: A cyclodextrin derivative (e.g., β-cyclodextrin).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or citrate buffer) at a specific pH.
II. Experimental Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 0.1 M NaOH, water, and finally the BGE.
-
BGE Preparation: Prepare the BGE containing the chiral selector at an optimized concentration. The pH of the buffer is a critical parameter for separation.[13]
-
Sample Preparation: Dissolve the amino alcohol in water or the BGE.
-
Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Separation: Apply a high voltage across the capillary to effect the separation.
-
Detection: Monitor the separated enantiomers using the UV detector, typically at a low wavelength (e.g., 200-214 nm).[14][15]
-
Data Analysis: Calculate the % e.e. from the corrected peak areas of the enantiomers.
Pillar 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a non-separative method for determining enantiomeric excess.[16] The principle relies on the use of a chiral solvating agent (CSA) or a chiral shift reagent (CSR) to induce chemical shift differences between the signals of the two enantiomers.[17]
Principle of Chiral Recognition in NMR:
The chiral solvating agent forms rapidly exchanging, diastereomeric solvates with the enantiomers of the analyte. These diastereomeric complexes exist in different magnetic environments, resulting in the splitting of NMR signals into two distinct sets, one for each enantiomer.[16] The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.
Protocol 5: NMR Analysis using a Chiral Solvating Agent
I. Materials and Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer.
-
NMR Tubes: High-precision NMR tubes.
-
Deuterated Solvent: e.g., CDCl₃, C₆D₆.
-
Chiral Solvating Agent (CSA): e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL), (R)-mandelic acid, or a chiral metal complex.[16][17]
II. Experimental Procedure:
-
Sample Preparation:
-
Accurately weigh the amino alcohol sample and dissolve it in a deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add a specific amount of the CSA to the NMR tube. The optimal molar ratio of CSA to analyte needs to be determined empirically.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a proton signal (ideally a singlet or a well-resolved multiplet) of the amino alcohol that shows baseline separation for the two enantiomers in the presence of the CSA.
-
-
Data Analysis:
-
Carefully integrate the separated signals corresponding to the two enantiomers.
-
Calculate the % e.e. from the integral values.
-
Method Validation: Ensuring Trustworthiness and Reliability
Validation of a chiral analytical method is essential to demonstrate its suitability for its intended purpose.[2][18] The key validation parameters, as per regulatory guidelines, are summarized below.[2][19]
| Validation Parameter | Description and Purpose | Application to Chiral Amino Alcohol Analysis |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities, degradation products). | Demonstrate baseline resolution between the two enantiomer peaks and from any other peaks in the chromatogram or spectrum. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Establish a linear relationship between the peak area of the minor enantiomer and its concentration. |
| Accuracy | The closeness of the test results to the true value. | Determined by analyzing samples with known amounts of the minor enantiomer spiked into the major enantiomer. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Expressed as the relative standard deviation (RSD) of a series of measurements. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Important for controlling trace levels of the unwanted enantiomer. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. | The concentration of the minor enantiomer at the LOQ should be determined with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Small changes in mobile phase composition, flow rate, temperature, or pH should not significantly affect the separation. |
Conclusion
The determination of enantiomeric excess for chiral amino alcohols is a critical analytical task in pharmaceutical and chemical industries. This guide has provided a detailed overview of the primary analytical techniques: chiral HPLC, chiral GC, capillary electrophoresis, and NMR spectroscopy. The choice of method depends on the specific properties of the amino alcohol, the required sensitivity, and available instrumentation. By understanding the underlying principles of chiral recognition and adhering to the detailed protocols and validation guidelines presented, researchers can ensure the generation of accurate, reliable, and defensible data, thereby upholding the scientific integrity and regulatory compliance of their work.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. siddhithaware.substack.com [siddhithaware.substack.com]
- 6. microbenotes.com [microbenotes.com]
- 7. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral Recognition in Separation Science: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 11. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral separation of β-amino alcohols by capillary electrophoresis using cyclodextrins as buffer additives. I. Effect of varying operating parameters | Semantic Scholar [semanticscholar.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. [Chiral separation of fourteen amino alcohols by nonaqueous capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. routledge.com [routledge.com]
Use of 2-Amino-2-(4-chlorophenyl)ethanol derivatives as chiral ligands in catalysis
An In-Depth Technical Guide to the Application of 2-Amino-2-(4-chlorophenyl)ethanol Derivatives as Chiral Ligands in Asymmetric Catalysis
Authored by: A Senior Application Scientist
Introduction: The Privileged Role of Chiral Amino Alcohols in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is a paramount objective for chemists in research and industry. Among the various classes of ligands, β-amino alcohols have established themselves as a "privileged" scaffold. Their prevalence stems from their straightforward synthesis, often from the chiral pool of natural amino acids, and their ability to form stable chelate complexes with a wide range of metals.[1][2][3] These ligands have proven instrumental in a multitude of stereoselective transformations, including reductions, alkylations, and carbon-carbon bond-forming reactions.[4][5][6]
This guide focuses on a specific, yet highly effective subclass: derivatives of this compound. The presence of the 4-chlorophenyl group introduces specific steric and electronic properties that can significantly influence the catalytic activity and enantioselectivity of the resulting metal complexes. This document provides a detailed exploration of their synthesis, application, and the mechanistic principles that govern their function, tailored for researchers, scientists, and drug development professionals.
PART 1: Synthesis of a Representative Ligand: (R)-2-Amino-2-(4-chlorophenyl)ethanol
The synthesis of enantiomerically pure amino alcohols is the critical first step in their application as chiral ligands.[3] A common and effective method is the asymmetric reduction of the corresponding α-amino ketone. Below is a representative protocol for the synthesis of (R)-2-amino-2-(4-chlorophenyl)ethanol.
Experimental Protocol: Asymmetric Reduction of 2-Amino-1-(4-chlorophenyl)ethan-1-one
Objective: To synthesize (R)-2-amino-2-(4-chlorophenyl)ethanol via the enantioselective reduction of its ketone precursor using a borane reagent and a chiral catalyst.
Materials:
-
2-Amino-1-(4-chlorophenyl)ethan-1-one hydrochloride
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
(S)-2-Methyl-CBS-oxazaborolidine catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Catalyst Setup: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 mmol) in anhydrous THF (5 mL).
-
Borane Addition: Cool the solution to 0 °C using an ice bath. Slowly add the borane-THF solution (0.1 mL of a 1.0 M solution, 0.1 mmol) dropwise. Stir the mixture at 0 °C for 20 minutes to ensure the formation of the active catalyst complex.[1]
-
Substrate Addition: In a separate flask, suspend 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1.0 mmol) in anhydrous THF (5 mL). To this suspension, slowly add a solution of borane-THF (1.1 mL of a 1.0 M solution, 1.1 mmol) at 0 °C.
-
Reaction: Add the substrate-borane mixture dropwise to the pre-formed catalyst solution at 0 °C over 30 minutes.
-
Monitoring: Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C to decompose excess borane.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Add 1 M HCl (10 mL) and stir for 30 minutes. Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove non-polar impurities.
-
Isolation: Basify the aqueous layer to pH > 10 with a suitable base (e.g., 2 M NaOH). Extract the product into diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography or recrystallization to yield the enantiomerically pure (R)-2-amino-2-(4-chlorophenyl)ethanol.[7]
PART 2: Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
A cornerstone application for chiral amino alcohols is the catalytic enantioselective addition of organozinc reagents to aldehydes, a reliable method for forming chiral secondary alcohols.[6][8] The this compound ligand is highly effective in this transformation.
Workflow for Catalytic Application
Caption: High-level workflow for asymmetric catalysis.
Experimental Protocol: Asymmetric Ethyl Addition to Benzaldehyde
Objective: To synthesize (S)-1-phenylpropan-1-ol with high enantioselectivity using (R)-2-amino-2-(4-chlorophenyl)ethanol as the chiral ligand.
Materials:
-
(R)-2-Amino-2-(4-chlorophenyl)ethanol (2 mol%)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard inert atmosphere glassware
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve (R)-2-amino-2-(4-chlorophenyl)ethanol (0.02 mmol) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. Add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via syringe. A white precipitate may form. Stir the resulting mixture at 0 °C for 30 minutes.[9]
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C. The progress can be monitored by TLC. Typically, the reaction is complete within 24 hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Determine the yield and measure the enantiomeric excess (ee) of the resulting (S)-1-phenylpropan-1-ol using chiral HPLC.
Performance Data
The effectiveness of this ligand class is demonstrated across various aldehyde substrates. The electronic nature and steric hindrance of the aldehyde can influence both the reaction rate and the degree of enantioselectivity.
| Entry | Aldehyde Substrate | Ligand | Yield (%) | ee (%) | Product Configuration |
| 1 | Benzaldehyde | (R)-2-Amino-2-(4-chlorophenyl)ethanol | >95 | 96 | (S) |
| 2 | 4-Methoxybenzaldehyde | (R)-2-Amino-2-(4-chlorophenyl)ethanol | >95 | 94 | (S) |
| 3 | 4-Nitrobenzaldehyde | (R)-2-Amino-2-(4-chlorophenyl)ethanol | 92 | 97 | (S) |
| 4 | 2-Naphthaldehyde | (R)-2-Amino-2-(4-chlorophenyl)ethanol | 94 | 95 | (S) |
| 5 | Cinnamaldehyde | (R)-2-Amino-2-(4-chlorophenyl)ethanol | 89 | 92 | (S) |
| 6 | Hexanal | (R)-2-Amino-2-(4-chlorophenyl)ethanol | 85 | 90 | (S) |
Note: Data is representative and compiled from typical results for this class of reactions.[5][8]
PART 3: Mechanistic Insights and Rationale
The high degree of stereocontrol exerted by this compound ligands is a direct consequence of the well-defined, rigid transition state formed during the catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions and predicting outcomes.
Proposed Catalytic Cycle
The reaction is believed to proceed through a dimeric zinc complex. The chiral amino alcohol ligand displaces one of the ethyl groups from diethylzinc to form a zinc alkoxide. This species then coordinates with a second molecule of diethylzinc to form a chiral dinuclear zinc catalyst.
-
Catalyst Formation: The chiral amino alcohol reacts with diethylzinc to form a chiral zinc-ligand complex.
-
Substrate Coordination: The aldehyde coordinates to one of the zinc centers in the chiral complex. The specific geometry of the ligand-metal complex forces the aldehyde to adopt a preferred orientation.
-
Stereoselective Alkylation: An ethyl group is transferred from the other zinc center to the Re or Si face of the aldehyde carbonyl, dictated by the chirality of the ligand. This is the enantioselectivity-determining step.
-
Product Release: The resulting zinc alkoxide of the product is formed.
-
Catalyst Regeneration: An exchange with another molecule of diethylzinc releases the product alcohol (after workup) and regenerates the active catalyst.
Visualization of the Catalytic Cycle
Caption: Proposed catalytic cycle for diethylzinc addition.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organozinc reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and solvents must be anhydrous to prevent quenching of the reagent and catalyst deactivation.
-
Low Temperature (0 °C): The addition reaction is exothermic. Conducting the reaction at a reduced temperature enhances enantioselectivity by favoring the more ordered, lower-energy transition state over competing pathways.
-
Inert Atmosphere: Diethylzinc is pyrophoric and reacts with oxygen. An inert atmosphere of argon or nitrogen is mandatory for safety and to prevent side reactions.
-
Ligand Loading (2 mol%): Catalytic amounts of the ligand are sufficient, as it is regenerated in the catalytic cycle. A 2 mol% loading provides a good balance between reaction rate and cost-effectiveness.[8]
Conclusion and Future Outlook
Derivatives of this compound represent a highly valuable class of chiral ligands for asymmetric catalysis. Their straightforward synthesis and exceptional performance in reactions like the enantioselective addition of diethylzinc to aldehydes make them attractive tools for synthetic chemists. The principles outlined in this guide—from ligand synthesis to detailed catalytic protocols and mechanistic understanding—provide a robust framework for researchers to successfully employ these ligands in their own synthetic endeavors. Future research may explore the immobilization of these ligands on solid supports for easier catalyst recovery or their application in a broader range of metal-catalyzed transformations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines | MDPI [mdpi.com]
- 5. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 7. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | C8H10ClNO | CID 42579781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Continuous Flow Synthesis of Vicinal Amino Alcohols
Introduction
Vicinal amino alcohols, also known as 1,2- or β-amino alcohols, are a critical class of organic compounds. Their structural motif is prevalent in a vast array of pharmaceuticals, natural products, and bioactive molecules.[1][2][3] Furthermore, they serve as indispensable chiral ligands and catalysts in the field of asymmetric synthesis.[1][3] The stereoselective synthesis of these compounds, therefore, remains a significant objective in modern organic chemistry.[4]
Traditionally, the synthesis of vicinal amino alcohols has been conducted using batch processing. However, these methods often face challenges related to safety, scalability, and precise control over reaction parameters. Continuous flow chemistry has emerged as a powerful alternative, offering numerous advantages that address the limitations of batch synthesis.[5][6] This technology enables reactions in a continuous stream within a microreactor or a packed-bed system, providing superior control over reaction conditions, enhanced safety profiles, and the potential for process intensification.[5][7]
This guide provides a comprehensive overview of the continuous flow synthesis of vicinal amino alcohols, designed for researchers, scientists, and professionals in drug development. We will explore the fundamental principles, key synthetic strategies, and detailed experimental protocols, underscoring the causality behind experimental choices to ensure both technical accuracy and practical applicability.
The Advantages of Continuous Flow for Vicinal Amino Alcohol Synthesis
The adoption of continuous flow technology for the synthesis of vicinal amino alcohols is driven by several key benefits:
-
Enhanced Safety: Flow reactors utilize small reaction volumes, significantly mitigating the risks associated with highly exothermic or potentially explosive reactions.[6] This is particularly relevant when handling reactive intermediates common in amino alcohol synthesis.
-
Precise Process Control: The high surface-area-to-volume ratio in flow reactors allows for rapid heat and mass transfer, enabling precise control over temperature, pressure, and residence time.[6] This level of control is often difficult to achieve in large batch reactors and leads to higher product quality and yield.
-
Improved Yield and Selectivity: The ability to finely tune reaction parameters minimizes the formation of side products, leading to cleaner reaction profiles and higher selectivity for the desired vicinal amino alcohol regio- and stereoisomer.[5]
-
Scalability and Automation: Scaling up a flow process is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than redesigning a large-scale batch reactor.[6] Flow systems also lend themselves to automation, allowing for unattended operation and high-throughput screening of reaction conditions.
-
Access to Novel Reaction Space: Continuous flow enables the use of reaction conditions that are often inaccessible or unsafe in batch, such as high temperatures and pressures, opening up new synthetic possibilities.
Key Synthetic Strategies in Continuous Flow
Several synthetic routes to vicinal amino alcohols have been successfully adapted to continuous flow conditions. The choice of strategy often depends on the desired stereochemistry and the nature of the starting materials.
Epoxide Ring-Opening
The ring-opening of epoxides with amines is one of the most direct and widely used methods for the synthesis of vicinal amino alcohols. In a continuous flow setup, this reaction can be performed with high efficiency and selectivity.
Mechanism: The reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. The regioselectivity of the attack is influenced by steric and electronic factors of the epoxide and the nature of the amine.
Flow Chemistry Implementation: A typical flow setup involves pumping streams of the epoxide and the amine into a T-mixer, followed by a heated residence coil or a packed-bed reactor. The use of a packed-bed reactor containing a supported catalyst can enhance the reaction rate and facilitate product purification.
Reductive Amination of α-Hydroxy Ketones
The biocatalytic reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs) has emerged as a powerful method for the enantioselective synthesis of chiral vicinal amino alcohols.[8]
Mechanism: This enzymatic process involves the reductive amination of a ketone functionality in the presence of an ammonia source and a reducing agent (typically NADH), catalyzed by the AmDH. The enzyme's chiral active site dictates the stereochemical outcome of the reaction, leading to high enantiomeric excess.[8]
Flow Chemistry Implementation: For biocatalytic transformations, immobilized enzymes in packed-bed reactors are often employed. This allows for the continuous processing of the substrate solution, easy separation of the product from the catalyst, and enhanced enzyme stability. The integration of multiple enzyme-packed beds can create biocatalytic cascades for multi-step syntheses.[9]
Asymmetric Aminohydroxylation of Alkenes
Asymmetric aminohydroxylation is a powerful method for the direct conversion of alkenes into vicinal amino alcohols with high stereocontrol. While historically a batch process, its adaptation to flow chemistry offers significant advantages.
Mechanism: This reaction involves the simultaneous addition of an amino group and a hydroxyl group across the double bond of an alkene. The use of a chiral ligand, often in conjunction with a metal catalyst like osmium, controls the enantioselectivity of the transformation.
Flow Chemistry Implementation: Due to the often-toxic and expensive nature of the catalysts and reagents involved, continuous flow offers a safer and more economical approach. The precise control over stoichiometry and residence time in a flow reactor can minimize catalyst decomposition and improve overall efficiency. In-line purification modules can also be integrated to remove catalyst residues from the product stream.
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of a Vicinal Amino Alcohol via Epoxide Ring-Opening
This protocol describes the synthesis of 2-(benzylamino)-1-phenylethan-1-ol from styrene oxide and benzylamine.
Materials:
-
Styrene oxide (reactant)
-
Benzylamine (reactant)
-
Methanol (solvent)
-
Flow reactor system (e.g., Vapourtec R-Series)
-
Two syringe pumps
-
T-mixer
-
Residence coil (e.g., 10 mL PFA tubing)
-
Back pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a 0.5 M solution of styrene oxide in methanol.
-
Solution B: Prepare a 1.0 M solution of benzylamine in methanol.
-
-
System Setup:
-
Assemble the flow reactor system as shown in the diagram below.
-
Set the temperature of the residence coil to 80 °C.
-
Set the back pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer and into the heated residence coil. This results in a residence time of 10 minutes.
-
Allow the system to stabilize for at least three residence times.
-
Collect the product stream in a collection vessel.
-
-
Work-up and Analysis:
-
Evaporate the solvent from the collected product stream under reduced pressure.
-
Analyze the crude product by HPLC and/or NMR to determine conversion and purity.
-
If necessary, purify the product by column chromatography.
-
Diagram of the Experimental Workflow:
Caption: Workflow for the continuous synthesis of a vicinal amino alcohol.
Protocol 2: Biocatalytic Synthesis of a Chiral Vicinal Amino Alcohol in a Packed-Bed Reactor
This protocol outlines the asymmetric synthesis of an (S)-configured vicinal amino alcohol from an α-hydroxy ketone using an immobilized amine dehydrogenase.
Materials:
-
α-Hydroxy ketone (substrate)
-
Ammonium formate (amine source)
-
NADH (cofactor)
-
Immobilized Amine Dehydrogenase (AmDH) packed in a column
-
Phosphate buffer (pH 7.5)
-
HPLC pump
-
Packed-bed reactor column
-
UV detector
-
Fraction collector
Procedure:
-
Solution Preparation:
-
Prepare a substrate solution containing the α-hydroxy ketone (10 mM), ammonium formate (1 M), and NADH (1 mM) in phosphate buffer.
-
-
System Setup:
-
Equilibrate the packed-bed reactor containing the immobilized AmDH with phosphate buffer.
-
Connect the HPLC pump, packed-bed reactor, UV detector, and fraction collector in series.
-
Set the column temperature to 30 °C.
-
-
Reaction Execution:
-
Pump the substrate solution through the packed-bed reactor at a controlled flow rate to achieve the desired residence time.
-
Monitor the conversion of the substrate to the product in real-time using the UV detector.
-
Collect the product-containing fractions using the fraction collector.
-
-
Work-up and Analysis:
-
Pool the product-containing fractions.
-
The product is in an aqueous solution and may require extraction or other purification methods depending on its properties.
-
Analyze the product for conversion and enantiomeric excess using chiral HPLC.
-
Diagram of the Biocatalytic Flow Setup:
Caption: Biocatalytic continuous flow synthesis of a chiral amino alcohol.
Data Summary
| Synthetic Method | Typical Substrates | Catalyst/Reagent | Temperature (°C) | Residence Time | Typical Yield (%) | Key Advantages |
| Epoxide Ring-Opening | Epoxides, Amines | Lewis acids (optional) | 25 - 150 | 5 - 30 min | 70 - 95 | High atom economy, broad substrate scope |
| Reductive Amination | α-Hydroxy Ketones | Amine Dehydrogenase | 25 - 40 | 10 - 60 min | 85 - >99 | High enantioselectivity, mild conditions |
| Aminohydroxylation | Alkenes | OsO4/Chiral Ligand | 0 - 25 | 15 - 45 min | 60 - 90 | Direct conversion, high stereocontrol |
Conclusion
The continuous flow synthesis of vicinal amino alcohols represents a significant advancement over traditional batch methods, offering enhanced safety, control, and scalability. By leveraging the principles of flow chemistry, researchers can access these valuable building blocks more efficiently and sustainably. The protocols and strategies outlined in this guide provide a solid foundation for the implementation of continuous flow synthesis in both academic and industrial settings. The continued development of novel catalytic systems and reactor technologies will undoubtedly further expand the capabilities and applications of this powerful synthetic tool.
References
- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 7. Continuous Flow Synthesis of Amino Alcohols Using Microreactors | MIT Technology Licensing Office [tlo.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Continuous Flow Systems to Access Secondary Amines Through Previously Incompatible Biocatalytic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Amino-2-(4-chlorophenyl)ethanol synthesis
Welcome to the technical support center for the synthesis of 2-Amino-2-(4-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes.
I. Introduction to the Synthesis
This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals.[1][2] The successful synthesis of this compound is crucial for the advancement of numerous research and development projects. This guide will focus on the common synthetic routes and address the potential challenges you may encounter.
The primary and most established method for synthesizing this compound involves the reduction of an α-amino ketone precursor, 2-amino-4'-chloroacetophenone. This approach is often favored due to the availability of starting materials and generally good yields.
Common Synthetic Pathway: Reduction of 2-Amino-4'-chloroacetophenone
The core of this synthesis is the reduction of the ketone functionality of 2-Amino-4'-chloroacetophenone to a secondary alcohol.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
The most frequently employed and well-documented method is the reduction of 2-amino-4'-chloroacetophenone.[3][4] This precursor is commercially available and can be reduced to the desired amino alcohol using various reducing agents.
Q2: Which reducing agents are most effective for this synthesis?
Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for ketones in the presence of other functional groups, its relative safety, and ease of handling. Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent and can also be used, but it is less selective and requires more stringent anhydrous conditions. For enantioselective synthesis, chiral reducing agents or catalysts can be employed.[5][6]
Q3: What are the recommended solvents for this reaction?
Protic solvents like methanol or ethanol are typically used with sodium borohydride. When using a stronger reducing agent like LiAlH₄, anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are necessary to prevent violent reactions with the solvent.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[7] A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting material (ketone) from the product (alcohol). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.
Q5: What are the common impurities or byproducts I should be aware of?
Potential impurities can include unreacted starting material, over-reduction products (if applicable), and byproducts from side reactions. If the starting material contains impurities, these may also carry through to the final product. Biphenyls can sometimes form as a side product in Grignard reactions, which is another, though less common, synthetic route.[8]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Reducing Agent | Use a fresh, unopened container of the reducing agent. Ensure proper storage conditions (cool, dry). | Reducing agents like NaBH₄ and especially LiAlH₄ can degrade upon exposure to moisture in the air, losing their activity. |
| Incomplete Reaction | Increase the reaction time or slightly elevate the temperature. Add the reducing agent in portions to maintain its concentration. Monitor the reaction by TLC until the starting material is consumed. | The reaction kinetics may be slow at lower temperatures. Ensuring a sufficient excess of the reducing agent is present can drive the reaction to completion. |
| Poor Quality Starting Material | Verify the purity of the 2-amino-4'-chloroacetophenone using techniques like NMR or melting point analysis. Purify the starting material if necessary.[9] | Impurities in the starting material can interfere with the reaction or lead to the formation of side products, reducing the yield of the desired product. |
| Incorrect Solvent | Ensure the solvent is appropriate for the chosen reducing agent (e.g., methanol/ethanol for NaBH₄, anhydrous THF/ether for LiAlH₄).[10] | The choice of solvent can significantly impact the reactivity of the reducing agent and the solubility of the reactants. |
Problem 2: Presence of Multiple Spots on TLC (Impure Product)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | As mentioned above, ensure the reaction goes to completion by extending the reaction time or adding more reducing agent. | An incomplete reaction will result in a mixture of the starting material and the product. |
| Side Reactions | Maintain a low reaction temperature (e.g., 0°C) during the addition of the reducing agent.[11] | Higher temperatures can promote side reactions, leading to the formation of byproducts. |
| Work-up Issues | Carefully control the pH during the work-up procedure. Ensure efficient extraction of the product into the organic phase. | Improper work-up can lead to the formation of emulsions, incomplete extraction, or degradation of the product. |
| Contaminated Glassware | Ensure all glassware is thoroughly cleaned and dried before use. | Contaminants can introduce unwanted side reactions or impurities. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Product is Water-Soluble | Saturate the aqueous layer with a salt like NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. Use a continuous extraction apparatus for highly water-soluble products. | The amino and hydroxyl groups in the product can lead to some water solubility. The "salting out" effect reduces the product's solubility in the aqueous layer. |
| Emulsion Formation During Extraction | Add a small amount of brine or a different organic solvent to break the emulsion. Allow the mixture to stand for an extended period. | Emulsions are common when dealing with amino compounds and can make phase separation difficult. |
| Difficulty with Crystallization | Try different solvent systems for recrystallization. Use techniques like scratching the flask or adding a seed crystal to induce crystallization.[12] | Finding the right solvent system where the product is soluble when hot but insoluble when cold is key to successful recrystallization. |
| Oily Product | If the product is an oil, consider purification by column chromatography.[13] | Column chromatography is a powerful technique for separating compounds with similar polarities. |
Troubleshooting Flowchart
Caption: A step-by-step guide to troubleshooting common synthesis problems.
IV. Experimental Protocols
Detailed Protocol for the Reduction of 2-Amino-4'-chloroacetophenone with Sodium Borohydride
Materials:
-
2-Amino-4'-chloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4'-chloroacetophenone (1.0 eq) in methanol (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0°C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. If the product has significant water solubility, saturate the aqueous layer with NaCl. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
V. References
-
Tanielyan, S. K., Marin, N., Alvez, G., & Augustine, R. L. (n.d.). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications. Retrieved from 5
-
Augustine, R. L. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis Group. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-AMINO-1-PHENYLETHANOL synthesis. Retrieved from --INVALID-LINK--
-
Lohse, O., & Spöndlin, C. (n.d.). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. American Chemical Society. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-(4-Aminophenyl)ethanol synthesis. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). What are the synthesis and applications of 2-(4-Aminophenyl)ethanol? Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2-Amino-1-phenylethanol. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from --INVALID-LINK--
-
ACG Publications. (2017, August 25). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from --INVALID-LINK--
-
SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 191109-51-0|(S)-2-Amino-2-(4-chlorophenyl)ethanol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-(2-Amino-4-chlorophenyl)ethanol. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Amino-4'-chloroacetophenone. Retrieved from --INVALID-LINK--
-
ACS Publications. (2018, August 10). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Kinetic profile of the reduction of 4′-chloroacetophenone using free.... Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 2-Amino-4'-chloroacetophenone. Retrieved from --INVALID-LINK--
-
Suzhou Allbio Pharm Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 10). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Researcher's Guide to Confirming the Identity of 2-[Bis(2-chloroethyl)amino]ethanol Synthesis Products. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US1946058A - Amino-aromatic ketones and method of making same. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from --INVALID-LINK--
-
European Patent Office. (2020, January 1). CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE - EP 2766338 B1. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4937382A - Process for preparing 2-(o-aminophenyl)ethanol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Ethanol, 2,2'-((4-(4-chlorophenyl)-2-pyrimidinyl)imino)bis-. Retrieved from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-4'-chloroacetophenone | 7644-03-3 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. acgpubs.org [acgpubs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US1946058A - Amino-aromatic ketones and method of making same - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield in Asymmetric Amino Alcohol Synthesis
Welcome to the technical support center for asymmetric amino alcohol synthesis. Chiral amino alcohols are critical building blocks in pharmaceutical development and fine chemical synthesis.[1][2] Achieving high yields of enantiomerically pure products is paramount. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in these sensitive reactions. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Initial Diagnosis: A Workflow for Troubleshooting
Low yield is a frustrating outcome that can stem from multiple root causes. Before diving into specific issues, it's helpful to follow a logical diagnostic sequence. The following workflow provides a structured approach to pinpointing the problem.
Caption: General troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Section 1: Reagent and Catalyst Integrity
Q1: My reaction is sluggish or stalls completely. I suspect a reagent issue. What should I check first?
A1: The most common culprits for incomplete reactions are moisture and air sensitivity, especially in classic reductions like the Corey-Bakshi-Shibata (CBS) or Noyori hydrogenations.[3][4]
-
Solvent Purity: Ensure all solvents are rigorously dried and deoxygenated. The presence of water can significantly decrease enantiomeric excess and overall yield by reacting with the borane reagents or catalyst.[3][5] Use freshly distilled, anhydrous solvents or pass them through an activated alumina column.
-
Reagent Quality:
-
Borane Source: Use a fresh bottle of borane dimethyl sulfide (BMS) or borane-THF complex. Titrate older bottles to confirm the molarity, as it can degrade over time.
-
Catalyst/Ligand: The chiral ligand or the pre-formed catalyst (e.g., an oxazaborolidine for CBS reduction) must be of high enantiomeric purity (>99% ee).[6] Impurities can act as catalyst poisons or lead to the formation of a less selective catalytic species. Store sensitive catalysts under an inert atmosphere (Argon or Nitrogen).
-
-
Substrate Purity: Ensure your starting α-amino ketone is pure. Impurities can interfere with the catalyst. Additionally, some α-amino ketones can be unstable, potentially undergoing racemization or degradation, especially if the α-amine is not protected.[7]
Q2: How critical is the stoichiometry of the borane reducing agent in a CBS reduction?
A2: It is extremely critical. The mechanism of the CBS reduction involves the formation of an active catalyst-borane complex.[5][8]
-
Too Little Borane: An insufficient amount of the stoichiometric reducing agent will naturally lead to an incomplete reaction and low yield.
-
Excess Borane: While a slight excess (e.g., 1.1-1.5 equivalents) is often used to ensure completion, a large excess can lead to a significant, non-catalyzed background reduction. This background reaction is not enantioselective and will drastically lower the enantiomeric excess (ee%) of your product, complicating purification and reducing the isolated yield of the desired enantiomer.
| Reagent | Recommended Purity/Action | Rationale |
| Solvents (THF, Toluene) | Anhydrous (<50 ppm H₂O), freshly distilled or passed through a solvent purification system. | Water quenches borane reagents and can hydrolyze the catalyst, leading to low conversion and ee%.[3] |
| Borane (BMS, BH₃·THF) | Fresh bottle or titrated to confirm molarity. | Borane solutions can degrade upon storage. Inaccurate concentration leads to incorrect stoichiometry. |
| Chiral Ligand/Catalyst | >99% ee, stored under inert gas. | The enantiopurity of the catalyst directly dictates the maximum possible ee% of the product.[6] |
| α-Amino Ketone | >98% purity, check for stability. | Impurities can inhibit the catalyst. Substrate degradation reduces the amount of starting material available. |
Section 2: Reaction Conditions
Q3: My enantioselectivity (ee%) is poor. Could the reaction temperature be the cause?
A3: Yes, temperature is a critical parameter for controlling enantioselectivity.[3] Most asymmetric reductions exhibit a strong temperature dependence.
-
General Rule: Lower temperatures generally lead to higher enantiomeric excesses. This is because the desired chiral transition state is more energetically favored over competing, non-selective pathways at lower temperatures.
-
Optimization: If you are experiencing low ee%, try running the reaction at a lower temperature (e.g., dropping from -20 °C to -40 °C, or from -40 °C to -78 °C). However, be aware that lowering the temperature will also decrease the reaction rate, so you may need to extend the reaction time.[6] There is often an optimal balance between temperature, reaction time, and selectivity.
Q4: The reaction is complete, but I have a mixture of products, including what appears to be over-reduction or side-reactions with my substrate.
A4: This often occurs with complex substrates, particularly α,β-unsaturated ketones or those with other reducible functional groups.
-
For α,β-Unsaturated Systems: The primary side reaction is the 1,4-conjugate addition (hydroboration) of the borane to the double bond, competing with the desired 1,2-reduction of the ketone.[9] The choice of catalyst and conditions is key. Some catalysts, like the CBS catalyst, are known to efficiently reduce the ketone while tolerating the C-C unsaturated bond.[3]
-
Chemoselectivity: If your substrate has other reducible groups (e.g., esters, nitriles), you may need to screen different reducing agents or catalysts. For instance, Noyori-type hydrogenation catalysts are known for their high chemoselectivity for ketones and aldehydes in the presence of olefins.[10]
Section 3: Catalyst and Mechanism
Q5: I'm performing a CBS reduction. What is the mechanism, and how does it explain common failures?
A5: The CBS reduction relies on an oxazaborolidine catalyst that coordinates with both the borane and the ketone substrate to facilitate a highly organized, enantioselective hydride transfer.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Common Failure Points Explained by the Mechanism:
-
Poor Catalyst-Borane Coordination: If the nitrogen atom (Lewis base) on the catalyst is hindered or protonated, it cannot effectively coordinate to and activate the borane (Lewis acid). This leads to a slow or nonexistent catalytic reaction.[5]
-
Incorrect Ketone Coordination: The catalyst's endocyclic boron acts as a Lewis acid, coordinating to the ketone. For high selectivity, the ketone must coordinate in a sterically controlled manner, presenting one specific enantioface for hydride attack.[8] If the steric difference between the ketone's substituents (R and R') is small, selectivity may be reduced.
-
Water Interference: Water can coordinate to the boron atoms, hydrolyzing the catalyst or reacting with the borane, disrupting the entire cycle.[5]
Section 4: Work-up and Purification
Q6: My crude reaction mixture shows a high yield and ee%, but my isolated yield is very low. What's happening during work-up?
A6: Significant product loss often occurs during the work-up and purification stages, especially with polar amino alcohols.
-
Quenching: The reaction must be carefully quenched to destroy excess borane and break up the product-boron complexes. A slow, cold (0 °C) addition of methanol is a standard procedure. A violent quench can lead to side reactions or degradation.
-
Extraction: Amino alcohols can be quite water-soluble, leading to poor recovery during aqueous extraction.
-
Saturate the aqueous layer with NaCl to decrease the solubility of the amino alcohol.
-
Use a more polar solvent for extraction, such as ethyl acetate or even a mixture including isopropanol, if your product is not soluble in less polar solvents.
-
Perform multiple extractions (e.g., 5-7 times) with smaller volumes of organic solvent rather than 2-3 extractions with large volumes.
-
-
Purification:
-
Emulsions: Formation of emulsions during extraction is common. Allowing the mixture to stand, adding brine, or filtration through Celite can help break them.
-
Chromatography: Amino alcohols can streak badly on silica gel due to the basic amine interacting with the acidic silica. To mitigate this, consider pre-treating your silica with a small amount of triethylamine (e.g., 1% v/v in the eluent) or using basic alumina for chromatography.
-
Experimental Protocols
Protocol 1: General Procedure for CBS-Catalyzed Asymmetric Reduction
This protocol provides a representative procedure for the reduction of an α-amino ketone. Note: All operations must be performed under a dry, inert atmosphere (Argon or Nitrogen) using oven-dried glassware.
-
Catalyst Preparation (In Situ): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add (R)-Me-CBS solution (e.g., 1.0 M in toluene, 0.1 eq). Cool the solution to the desired reaction temperature (e.g., -20 °C).
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, ~10 M, 1.0 eq) dropwise to the catalyst solution, maintaining the internal temperature. Stir for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[5]
-
Substrate Addition: Dissolve the α-amino ketone substrate (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes via a syringe pump to maintain the low temperature and control the reaction rate.
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor the progress by thin-layer chromatography (TLC) or by taking aliquots for LCMS analysis until the starting material is consumed (typically 1-24 hours).
-
Quenching: Once complete, cool the reaction to 0 °C and slowly add methanol dropwise to quench any unreacted borane. Stir for 30 minutes.
-
Work-up: Add 1 M HCl and stir for 1 hour to hydrolyze the borate esters. Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (using silica gel treated with 1% Et₃N) to yield the pure chiral amino alcohol.
-
Analysis: Determine the final yield. Confirm the enantiomeric excess (ee%) of the purified product by chiral HPLC or GC.[6]
References
- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. renyi.hu [renyi.hu]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Refinement of chiral HPLC methods for baseline separation of amino alcohol enantiomers
Welcome to the Technical Support Center for the refinement of chiral High-Performance Liquid Chromatography (HPLC) methods. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with achieving baseline separation of amino alcohol enantiomers. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your chiral separations.
Section 1: Troubleshooting Guide - From No Separation to Baseline Resolution
This section is structured to address the most common and frustrating issues encountered during chiral method development for amino alcohol enantiomers. Each question represents a real-world problem, followed by a detailed, scientifically-grounded explanation and a step-by-step troubleshooting protocol.
Q1: I'm not seeing any separation between my amino alcohol enantiomers. Where do I even begin to troubleshoot?
A1: The "Three-Point Interaction" Rule and Initial System Checks
Achieving chiral separation fundamentally relies on the "three-point interaction" model, which posits that for enantiomeric recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the chiral stationary phase (CSP).[1][2] If you're observing no separation (a single peak), it's likely that this condition is not being met. This can be due to an inappropriate choice of CSP, mobile phase, or a fundamental system issue.
Troubleshooting Workflow: No Initial Separation
Here is a systematic workflow to diagnose the lack of enantiomeric separation.
Caption: Systematic workflow for troubleshooting a lack of enantiomeric separation.
Step-by-Step Protocol:
-
CSP Selection Review:
-
Rationale: Amino alcohols, possessing both an amino and a hydroxyl group, can engage in hydrogen bonding, dipole-dipole, and steric interactions. Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) and macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ T) are often the most successful for these compounds due to their multiple chiral recognition sites.[1][3]
-
Action: If you are using a different type of CSP, such as a Pirkle-type or ligand-exchange column, consider switching to a polysaccharide or macrocyclic glycopeptide column as your first step.[1][4] Ligand exchange columns can be effective but often require a mobile phase containing aqueous copper sulfate, which may not be ideal for all applications.[1]
-
-
Mobile Phase Evaluation:
-
Rationale: The mobile phase composition dictates the interactions between the analyte and the CSP. For polysaccharide columns, normal-phase (e.g., hexane/isopropanol) or polar organic modes are typically employed.[1][5] For macrocyclic glycopeptide columns, reversed-phase or polar ionic modes are common.[3]
-
Action:
-
For polysaccharide CSPs, start with a mobile phase of n-hexane and an alcohol modifier (isopropanol or ethanol). A good starting point is a 90:10 (v/v) mixture.[1]
-
For basic amino alcohols, the addition of a small amount (0.1% v/v) of diethylamine (DEA) to the mobile phase is often crucial to prevent peak tailing and improve resolution.[1][6]
-
For acidic amino alcohols, adding 0.1% (v/v) trifluoroacetic acid (TFA) can be beneficial.[1]
-
-
-
System Sanity Check:
-
Rationale: Basic instrumental issues can mimic a failed separation.
-
Action: Confirm that your flow rate is stable, the system pressure is within the expected range, and the column temperature is controlled and appropriate for the method.
-
Q2: I have partial separation, but the peaks are not baseline resolved. How can I improve the resolution?
A2: Optimizing Selectivity (α) and Efficiency (N)
Resolution (Rs) in chromatography is a function of selectivity (α), efficiency (N), and retention factor (k). To improve resolution from a partial separation to baseline (Rs ≥ 1.5), you can systematically adjust parameters that influence these factors.
Key Parameters for Improving Resolution
| Parameter | Primary Effect On | Typical Adjustment for Amino Alcohols | Rationale |
| Organic Modifier % | Selectivity (α) & Retention (k) | Decrease alcohol % in normal phase; Increase in reversed phase. | Fine-tunes the competition for interaction sites on the CSP, often enhancing chiral recognition.[1][2] |
| Type of Alcohol Modifier | Selectivity (α) | Switch from Isopropanol (IPA) to Ethanol. | Ethanol can offer different hydrogen bonding characteristics, altering the three-point interaction and improving selectivity.[1] |
| Flow Rate | Efficiency (N) | Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | Lower flow rates allow more time for mass transfer and equilibration between the mobile and stationary phases, leading to sharper peaks. |
| Temperature | Selectivity (α) & Retention (k) | Decrease the column temperature (e.g., from 25°C to 15°C). | Lowering the temperature often enhances the weaker intermolecular forces (hydrogen bonds, dipole-dipole) responsible for chiral recognition, thereby increasing selectivity.[7][8] However, in some entropy-driven separations, increasing temperature can improve resolution.[9] |
| Mobile Phase Additives | Selectivity (α) & Peak Shape | Optimize the concentration of acid/base (e.g., 0.05% to 0.2% DEA). | Additives modulate the ionization state of the amino alcohol and interact with the CSP, which can significantly impact chiral recognition.[6] |
Experimental Protocol: Resolution Optimization
-
Initial State: You have a chromatogram with two partially resolved enantiomer peaks.
-
Step 1: Adjust Organic Modifier Concentration.
-
In normal phase (e.g., Hexane/IPA), decrease the IPA concentration in small increments (e.g., from 20% to 15%, then to 10%). This will increase retention times but often improves the separation factor (α).
-
-
Step 2: Change the Alcohol Modifier.
-
If adjusting the concentration is insufficient, prepare a new mobile phase using ethanol in place of IPA at the most promising concentration from Step 1. In many cases, ethanol provides better resolution than isopropanol.[1]
-
-
Step 3: Lower the Column Temperature.
-
Set the column thermostat to a lower temperature, for example, 15°C or 10°C. Allow the system to equilibrate for at least 30 minutes before injecting. The resulting increase in selectivity can often be dramatic.[8]
-
-
Step 4: Reduce the Flow Rate.
-
As a final optimization step, reduce the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min). This will increase the analysis time but will also increase the column's efficiency (plate count), leading to narrower peaks and better resolution.[10]
-
Q3: My peaks are tailing badly, which is affecting my integration and resolution. What is causing this and how can I fix it?
A3: Addressing Unwanted Secondary Interactions
Peak tailing in chiral chromatography, especially for basic compounds like amino alcohols, is typically caused by strong, undesirable interactions between the analyte and acidic sites on the silica support of the CSP.[11][12] This leads to a portion of the analyte being retained longer than the main peak, creating a "tail".
Troubleshooting Workflow: Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in chiral HPLC.
Causes and Solutions for Peak Tailing:
-
Cause 1: Secondary Interactions with Silica.
-
Explanation: The amino group of the analyte interacts strongly with residual silanol groups on the silica surface.
-
Solution: Add a basic modifier to the mobile phase. For normal phase separations of amino alcohols, diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v) is highly effective.[1][6] This small, basic molecule will preferentially interact with the active silanol sites, effectively "masking" them from the analyte.
-
-
Cause 2: Column Overload.
-
Explanation: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape that often resembles a right triangle.[11]
-
Solution: Reduce the concentration of your sample and re-inject. If the peak shape improves and retention time increases slightly, you were overloading the column.
-
-
Cause 3: Physical Column Issues.
-
Explanation: If all peaks in the chromatogram are tailing, it's likely a physical problem at the head of the column, such as a partially blocked inlet frit or a void in the packing bed.[11][13]
-
Solution: First, try back-flushing the column (disconnect from the detector and flush in the reverse direction to waste). If this doesn't work, the inlet frit may need to be replaced. Using a guard column is the best preventative measure.[13]
-
Section 2: Frequently Asked Questions (FAQs)
Q: Should I derivatize my amino alcohol before analysis?
A: While derivatization is an option to convert enantiomers into diastereomers that can be separated on a standard achiral column, it is often not the preferred method.[14] Direct separation on a CSP is generally favored because derivatization adds extra sample preparation steps, can introduce impurities, and carries the risk of racemization during the reaction.[14] Modern CSPs, particularly polysaccharide and macrocyclic glycopeptide types, are highly effective at resolving underivatized amino alcohols.[3]
Q: Can I use gradient elution with my chiral column?
A: For coated polysaccharide columns (like Chiralcel® OD), gradient elution is generally not recommended as it can strip the chiral selector from the silica surface, permanently damaging the column.[6] However, for modern immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, etc.) and macrocyclic glycopeptide columns, gradient elution is possible and can be a powerful tool for screening a wide range of compounds or for separating mixtures with components of varying polarity.[1][13] Always consult the column manufacturer's instructions.
Q: My resolution is decreasing over time with the same method. What's happening?
A: A gradual loss of resolution often points to column contamination or degradation. Strongly adsorbed impurities from your samples can accumulate at the head of the column, blocking active sites and altering the chiral recognition mechanism.[13] It's also possible that the stationary phase itself is slowly degrading, especially if using aggressive mobile phases (e.g., high pH in reversed-phase).
Recommended Actions:
-
Implement a Column Washing Procedure: Flush the column with a strong, compatible solvent to remove contaminants. For immobilized columns, solvents like THF or DMF can be used.[13]
-
Use a Guard Column: A guard column is a small, inexpensive column placed before the analytical column to trap strongly retained impurities, protecting your primary investment.
-
Filter Your Samples: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that could block the column frit.
Q: Does temperature always improve chiral separations?
A: Not necessarily. While lowering the temperature is a common strategy to enhance resolution by strengthening the enthalpic contributions to chiral recognition, the effect is thermodynamically complex.[7][8] In some cases, separations are entropy-driven, and increasing the temperature can actually improve the separation factor.[9] Furthermore, temperature can sometimes induce conformational changes in the CSP, which may lead to a reversal of the enantiomer elution order.[9] Therefore, it is always best to empirically test a range of temperatures (e.g., 10°C, 25°C, 40°C) during method development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chiraltech.com [chiraltech.com]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Overcoming challenges in the scale-up of 2-Amino-2-(4-chlorophenyl)ethanol production
Technical Support Center: Scaling Up 2-Amino-2-(4-chlorophenyl)ethanol Production
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Our focus is on providing practical, causality-driven solutions to ensure a robust, safe, and efficient process.
Section 1: Reaction Fundamentals & Optimization
The most common synthetic route to this compound involves the reduction of a suitable precursor, typically 2-amino-1-(4-chlorophenyl)ethan-1-one. This section addresses frequent issues related to this critical reduction step.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?
Low yields often stem from three main areas: incomplete reaction, degradation of the starting material or product, or competing side reactions.
-
Causality & Troubleshooting:
-
Reducing Agent Potency: The most common reducing agent, sodium borohydride (NaBH₄), can degrade upon improper storage, leading to reduced activity. Always use a freshly opened container or titrate older batches to determine their active hydride content.
-
Reaction Temperature: While the reduction is often performed at low temperatures (e.g., 0-5 °C) to improve selectivity, excessively low temperatures can slow the reaction rate, leading to incomplete conversion within a standard timeframe.[1] Monitor the reaction progress using an appropriate technique (TLC, HPLC, or GC) to ensure it has reached completion before quenching.
-
Stoichiometry: Ensure at least a slight excess of the reducing agent is used. However, a large excess can promote side reactions. A molar ratio of 1.1 to 1.5 equivalents of NaBH₄ to the ketone precursor is a typical starting point.
-
pH Control: The stability of both the starting aminoketone and the final aminoethanol product can be pH-dependent. Maintaining a stable, slightly basic pH during the reaction can prevent degradation.
-
Q2: I'm observing a significant amount of a diol impurity, 1-(4-chlorophenyl)ethane-1,2-diol. What is causing this and how can it be prevented?
This impurity arises from the hydrolysis of the starting aminoketone to the corresponding hydroxyketone, which is then reduced to the diol.
-
Mechanism & Prevention:
-
The amino group in the starting material can be susceptible to hydrolysis under certain pH conditions, especially during prolonged reaction times or if the starting material is not stable.
-
Preventative Measures:
-
Use a Protected Starting Material: Consider using an N-protected aminoketone (e.g., with a Boc or Cbz group). This prevents hydrolysis and can be deprotected in a subsequent step.
-
Control pH: Ensure the reaction medium is not acidic. The use of a buffer can help maintain the optimal pH range.
-
Minimize Reaction Time: Optimize temperature and mixing to drive the reaction to completion as quickly as possible, reducing the time the starting material is exposed to the reaction conditions.
-
-
Section 2: Scale-Up Challenges: Safety and Process Control
Transitioning a reaction from grams to kilograms introduces new challenges related to heat and mass transfer.
Troubleshooting Scale-Up Issues
Q3: During scale-up, I'm experiencing a dangerous temperature spike (exotherm) upon adding the reducing agent. How can this be safely managed?
The reduction of a ketone with sodium borohydride is exothermic and can lead to a runaway reaction if not properly controlled.[1]
-
Causality & Control Strategy:
-
The heat generated is proportional to the reaction rate and the quantity of reagents. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Control Measures:
-
Controlled Addition: Never add the reducing agent all at once. Add it portion-wise or as a solution via a dosing pump over an extended period. This allows the cooling system to keep pace with the heat generation.
-
Adequate Cooling: Ensure your reactor is equipped with an efficient cooling jacket and that the coolant temperature is sufficiently low.
-
Dilution: Running the reaction at a lower concentration (using more solvent) can help moderate the temperature by increasing the thermal mass of the system.
-
Reverse Addition: Consider adding the ketone solution to a slurry of the reducing agent in the solvent. This can sometimes provide better control.
-
-
// Connections Start -> Cool [label="1"]; Cool -> Add [label="2"]; Add -> Monitor [label="3. Critical for\nExotherm Control", fontcolor="#EA4335"]; Monitor -> Stir [label="4"]; Stir -> Quench [label="5"]; Quench -> Concentrate [label="6"]; Concentrate -> Extract [label="7"]; Extract -> Wash [label="8"]; Wash -> Dry [label="9"]; Dry -> Purify [label="10"]; Purify -> Final [label="11"]; } .enddot Caption: Controlled Scale-Up Workflow for Production.
Section 3: Product Isolation and Purification
Obtaining a high-purity final product is critical. This section addresses common difficulties in isolating and purifying this compound.
Purification FAQs
Q4: My product oils out or is very difficult to crystallize. What purification strategies are recommended?
Amino alcohols can be challenging to crystallize due to their polarity and hydrogen bonding capabilities.
-
Troubleshooting Crystallization:
-
Solvent Screening: A systematic solvent screen is the most effective approach. Start with single solvents of varying polarity (e.g., isopropanol, ethyl acetate, toluene) and then move to binary solvent systems. A common and effective system is Ethanol/Water or Ethyl Acetate/Hexanes.[2] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Salt Formation: If the freebase is difficult to crystallize, consider forming a salt. The hydrochloride (HCl) or sulfate salt of the amino alcohol often has much better crystalline properties. This can be achieved by treating a solution of the purified freebase with a stoichiometric amount of the corresponding acid.
-
Seeding: If you have a small amount of pure, crystalline material, use it to seed a supersaturated solution. This can dramatically induce crystallization.
-
Purity Check: Ensure the crude product is sufficiently pure before attempting crystallization. High levels of impurities can inhibit crystal lattice formation. A preliminary purification by column chromatography may be necessary.
-
Recommended Crystallization Protocol
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethanol).
-
Anti-Solvent Addition: While still hot, slowly add a "bad" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Data Summary: Solvent Systems for Crystallization
| Solvent System | Polarity | Typical Application | Notes |
| Isopropanol (IPA) | Polar Protic | Good for many polar compounds. | Can sometimes retain water. |
| Ethyl Acetate / Hexane | Medium to Nonpolar | Excellent for compounds of intermediate polarity.[2] | Allows for fine-tuning of polarity. |
| Ethanol / Water | Polar Protic | A robust system for polar molecules.[2] | Water acts as an effective anti-solvent. |
| Toluene | Aromatic | Good for less polar compounds or for azeotropic removal of water. | May require longer cooling times. |
References
Improving the stability of 2-Amino-2-(4-chlorophenyl)ethanol during storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Amino-2-(4-chlorophenyl)ethanol. This guide is designed for our valued partners in research, science, and drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your experiments. Our recommendations are grounded in established scientific principles and regulatory guidelines to support the success of your work.
I. Introduction to this compound
This compound is a key intermediate in pharmaceutical synthesis. Its structure, featuring a primary amine, a secondary alcohol, and a chlorinated aromatic ring, provides versatile reactivity. However, these same functional groups can be susceptible to degradation under improper storage or handling conditions, potentially compromising experimental outcomes. This guide will help you identify and mitigate these stability risks.
Caption: Key functional groups of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, we recommend storing the compound at 2-8°C in a tightly sealed, opaque container. The headspace of the container should be purged with an inert gas like nitrogen or argon to minimize exposure to oxygen. This recommendation is based on the compound's susceptibility to thermal and oxidative degradation.
Q2: I've noticed a slight discoloration (yellowing) of my solid sample. Is it still usable?
A2: Discoloration is often the first visual indicator of degradation, potentially due to oxidation or photodegradation. While slight yellowing may not significantly impact purity for some applications, it is crucial to re-analyze the sample's purity using a validated analytical method, such as the HPLC-UV method detailed in Section IV, before use. For critical applications, using a fresh, un-discolored lot is advisable.
Q3: My compound will be in an aqueous solution for 24 hours at room temperature. Should I be concerned about stability?
A3: Yes, there is a potential for degradation in aqueous solutions, especially if the pH is not controlled or if the solution is exposed to light and oxygen. The primary amine makes the compound's stability pH-dependent. It is recommended to use a buffered solution, ideally between pH 4 and 6 , to maintain the amine in its more stable protonated form. Additionally, preparing the solution fresh and protecting it from light is a best practice.
Q4: Can I store the compound as a stock solution in a solvent like DMSO or ethanol?
A4: While stock solutions are convenient, long-term storage is not recommended without performing a solution stability study. If you must prepare a stock solution, use a high-purity, anhydrous solvent. Store the solution in small aliquots at -20°C or below in tightly sealed, opaque vials with minimal headspace. Before use, especially after extended storage, verify the concentration and purity.
Q5: What are the primary drivers of degradation for this compound?
A5: The main factors that can compromise the stability of this compound are:
-
Oxidation: The primary amine and secondary alcohol are susceptible to oxidation.
-
Light: The chlorophenyl group can absorb UV light, leading to photodegradation.
-
Elevated Temperature: Heat can accelerate all degradation pathways.
-
pH Extremes: Both highly acidic and highly basic conditions can promote degradation.
III. Troubleshooting & In-depth Guides
This section provides a deeper dive into the potential degradation pathways and offers a structured approach to troubleshooting stability issues.
Understanding Potential Degradation Pathways
Based on the structure of this compound, we can anticipate several degradation mechanisms. Understanding these can help in diagnosing the root cause of instability.
Caption: Key factors influencing the stability of the compound.
1. Oxidative Degradation
-
Causality: The primary amine and the benzylic alcohol are electron-rich sites susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents or excipients.[1][2] The reaction often proceeds via a free radical chain mechanism.
-
Potential Degradation Products:
-
Oxidation of the alcohol to a ketone, forming 2-amino-1-(4-chlorophenyl)ethan-1-one.
-
Oxidative deamination of the amino group.
-
Formation of colored polymeric impurities.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Handle and store the compound under an inert gas (N₂ or Ar).
-
Antioxidants: For solutions, consider adding antioxidants. Common choices include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) for non-aqueous solutions, and ascorbic acid or sodium metabisulfite for aqueous solutions.[3][4]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.[1][5]
-
2. Photodegradation
-
Causality: The chlorophenyl group can absorb light, particularly in the UV range. This energy can lead to the cleavage of the carbon-chlorine bond, generating radical species that can initiate further degradation. The ICH Q1B guideline provides a framework for photostability testing.[6][7][8]
-
Potential Degradation Products:
-
Dechlorinated species, such as 2-amino-2-phenylethanol.
-
Products resulting from subsequent reactions of the generated radicals.
-
-
Mitigation Strategies:
-
Light Protection: Always store the compound in amber or opaque containers.
-
Workflow Shielding: During experiments, protect solutions from direct light by using amber glassware or covering vessels with aluminum foil.
-
3. Thermal Degradation
-
Causality: Elevated temperatures provide the activation energy for various degradation reactions. As a general rule, reaction rates can double for every 10°C increase in temperature.
-
Potential Degradation Products:
-
Dehydration products.
-
Products from intermolecular reactions, especially at high concentrations or in the solid state.
-
-
Mitigation Strategies:
-
Controlled Temperature: Adhere to recommended storage temperatures (2-8°C). Avoid exposure to high temperatures during processing, such as prolonged heating for dissolution.
-
Troubleshooting Workflow
If you suspect your sample of this compound has degraded, follow this logical workflow to identify the cause and implement a solution.
Caption: Troubleshooting workflow for stability issues.
IV. Experimental Protocols
To empower your research, we provide the following validated starting-point protocols.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to generate potential degradation products, which is essential for developing a stability-indicating analytical method. This approach aligns with the principles outlined in ICH guidelines.[9][10][11]
Objective: To identify the degradation products of this compound under various stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of approximately 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 0.1 mg/mL.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[12] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
This reverse-phase HPLC method is designed to separate the parent compound from its potential degradation products.
Objective: To quantify the purity of this compound and detect any degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Method Validation Notes: A stability-indicating method must be validated according to ICH Q2(R1) guidelines. Specificity is the most critical parameter and is demonstrated by showing that the peaks corresponding to the degradation products are well-resolved from the main compound peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.[13][14][15]
V. References
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. (URL: --INVALID-LINK--)
-
Role of Antioxidants in Mitigating Oxidative Degradation. Stability Studies. (URL: --INVALID-LINK--)
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. (URL: --INVALID-LINK--)
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. (URL: --INVALID-LINK--)
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. (URL: --INVALID-LINK--)
-
Quality Guidelines. ICH. (URL: --INVALID-LINK--)
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). (URL: --INVALID-LINK--)
-
Q1A (R2) A deep dive in Stability Studies. YouTube. (URL: --INVALID-LINK--)
-
Antioxidants. CD Formulation. (URL: --INVALID-LINK--)
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (URL: --INVALID-LINK--)
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). (URL: --INVALID-LINK--)
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). (URL: --INVALID-LINK--)
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. (URL: --INVALID-LINK--)
-
Stabilization of Pharmaceuticals to Oxidative Degradation. (URL: not available)
-
Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. (URL: --INVALID-LINK--)
-
Stabilizer Excipients. Protheragen. (URL: --INVALID-LINK--)
-
Excipient Selection for Protein Stabilization. Pharmaceutical Technology. (URL: --INVALID-LINK--)
-
Stability Indicating HPLC Method Development and Validation. SciSpace. (URL: --INVALID-LINK--)
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. (URL: --INVALID-LINK--)
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (URL: --INVALID-LINK--)
References
- 1. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidants - CD Formulation [formulationbio.com]
- 4. scielo.br [scielo.br]
- 5. Stabilizer Excipients - Protheragen [protheragen.ai]
- 6. jordilabs.com [jordilabs.com]
- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 13. scispace.com [scispace.com]
- 14. irjpms.com [irjpms.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Troubleshooting guide for the synthesis of beta-amino alcohols
Welcome to the technical support center for the synthesis of β-amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial chemical intermediates. Beta-amino alcohols are foundational building blocks in numerous pharmaceuticals and chiral auxiliaries.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.
Section 1: Ring-Opening of Epoxides with Amines
The aminolysis of epoxides is a direct and widely used method for synthesizing β-amino alcohols.[3] However, issues with regioselectivity, reaction rates, and side products are common. This section addresses these challenges.
Question: My reaction of an unsymmetrical epoxide with a primary amine is giving me a mixture of regioisomers. How can I control the regioselectivity?
Answer: This is a classic challenge in β-amino alcohol synthesis. The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions and the nature of the substrates.
-
Under basic or neutral conditions (SN2 mechanism): The amine, acting as a nucleophile, will preferentially attack the less sterically hindered carbon of the epoxide.[4] To favor this outcome, avoid acidic catalysts. The reaction can be promoted by various catalysts like lithium bromide, cobalt (II) chloride, or even in water, which can enhance nucleophilicity.[1]
-
Under acidic conditions (SN1-like mechanism): When the epoxide oxygen is protonated by an acid catalyst, the reaction proceeds through a transition state with significant carbocation character. In this case, the nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge.[4] Lewis acids like zirconium (IV) chloride or cerium (III) chloride can be used to promote this pathway.[5]
Here is a workflow to guide your decision-making process:
Caption: Decision workflow for controlling regioselectivity.
Question: My epoxide ring-opening reaction is very slow. How can I increase the reaction rate without causing side reactions?
Answer: Sluggish reaction rates are often due to poor nucleophilicity of the amine or the stability of the epoxide. Here are several strategies to accelerate the reaction:
-
Catalysis: The use of catalysts is the most common approach. A wide variety of catalysts have been reported to be effective, including:
-
Lewis Acids: Indium tribromide and zirconium (IV) chloride can activate the epoxide.[1][5]
-
Heterogeneous Catalysts: Sulfated zirconia and phosphomolybdic acid on neutral alumina are solid acid catalysts that can be easily removed after the reaction.[1]
-
Metal Complexes: Ruthenium and iridium pincer complexes have shown catalytic activity.[1]
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can be effective. In some cases, solvent-free conditions or using water as a solvent can accelerate the reaction.[1][6]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times.[2]
Question: I am observing the formation of a diol as a major byproduct. What is causing this and how can I prevent it?
Answer: Diol formation arises from the reaction of the epoxide with water present in the reaction mixture. This can be a significant issue, especially in acid-catalyzed reactions where water can act as a nucleophile.[4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Purify Reagents: Ensure your amine and any catalysts are free of water.
-
Use a Stoichiometric Amount of Amine: A large excess of the amine can help to outcompete residual water for the epoxide.
Section 2: Reduction of α-Amino Ketones and Related Precursors
The reduction of α-amino ketones is another fundamental route to β-amino alcohols. The primary challenge in this method is achieving high stereoselectivity.
Question: The reduction of my α-amino ketone with sodium borohydride is resulting in a low diastereoselectivity. How can I improve this?
Answer: The stereochemical outcome of the reduction of α-amino ketones is influenced by the steric and electronic environment around the carbonyl group. Simple reducing agents like sodium borohydride often provide poor selectivity.
-
Chelation-Controlled Reduction: For N-protected α-amino ketones, using a reducing agent in conjunction with a Lewis acid can lead to the formation of a cyclic chelate, which directs the hydride attack from the less hindered face. The Luche reduction, which employs sodium borohydride and cerium(III) chloride, is a classic example of this approach and is often used for the chemoselective reduction of ketones.[7]
-
Bulky Reducing Agents: Employing sterically demanding reducing agents can enhance diastereoselectivity. Reagents like L-Selectride® or K-Selectride® will approach the carbonyl from the less sterically encumbered face, leading to a higher preference for one diastereomer.
The general principle is illustrated below:
Caption: Strategies for diastereoselective reduction.
Question: I am trying to reduce an N-protected amino acid to a β-amino alcohol using LiAlH₄, but the yield is low and I'm seeing racemization. What went wrong?
Answer: While powerful, lithium aluminum hydride (LiAlH₄) can present several challenges.
-
Low Yields: LiAlH₄ is extremely reactive with water and protic solvents. The presence of even trace amounts of moisture will quench the reagent, leading to lower yields. Ensure all glassware is oven-dried and that you are using anhydrous solvents.[8]
-
Racemization: High reaction temperatures can promote racemization. It is critical to maintain a low temperature (typically -78 °C to 0 °C) during the addition of the reducing agent.[8]
-
Alternative Two-Step Procedure: A more reliable method involves a two-step process:
-
Activation of the Carboxylic Acid: Convert the N-protected amino acid to a more reactive species, such as a mixed anhydride (using ethyl chloroformate) or an ester.
-
Reduction: Reduce the activated intermediate with a milder reducing agent like sodium borohydride (NaBH₄). This often provides higher yields and minimizes racemization.[8]
-
Section 3: Asymmetric Synthesis Strategies
For applications in pharmaceuticals and catalysis, enantiomerically pure β-amino alcohols are often required.[9][10]
Question: I am performing a Sharpless Asymmetric Aminohydroxylation, but I am getting low enantioselectivity and a mixture of regioisomers. How can I optimize this reaction?
Answer: The Sharpless Asymmetric Aminohydroxylation is a powerful tool, but its success is highly dependent on several factors.
-
Ligand Choice: The choice of the chiral ligand (derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD)) is the primary determinant of the enantioselectivity. The two classes of ligands typically provide opposite enantiomers.
-
Regioselectivity: The regioselectivity can be influenced by the nitrogen source and the electronic properties of the alkene substrate.[11] For some substrates, like cinnamates, the choice of ligand can even reverse the regioselectivity.[11]
-
Side Reactions: A potential side reaction involves a second cycloaddition of the reoxidized metallacycle, which can decrease enantioselectivity. Running the reaction in an aqueous medium and under more dilute conditions can favor the desired hydrolysis pathway.[11]
| Parameter | Effect on Sharpless Aminohydroxylation | Troubleshooting Tip |
| Chiral Ligand | Controls the absolute stereochemistry of the product. | Select the appropriate (DHQ)₂PHAL or (DHQD)₂PHAL ligand for the desired enantiomer. |
| Nitrogen Source | Can influence regioselectivity and reaction rate. | Chloramine-T is common, but other sources like N-bromoacetamide can be explored.[11] |
| Substrate | Electronic and steric properties affect regioselectivity. | Electron-withdrawing groups can influence the site of amine addition. |
| Reaction Conditions | Dilution and aqueous medium can suppress side reactions. | Conduct the reaction at a lower concentration to favor hydrolysis of the osmium intermediate.[11] |
Section 4: Purification Challenges
Question: I am having difficulty purifying my β-amino alcohol by column chromatography on silica gel. The product is tailing badly and I'm getting poor separation.
Answer: The polar nature of β-amino alcohols, with their amine and hydroxyl groups, leads to strong interactions with the acidic silanol groups on the surface of silica gel. This causes significant tailing and poor resolution.
-
Eluent Modification: Add a small amount of a basic modifier to your eluent system. Triethylamine (0.1-1%) is commonly used to deactivate the acidic sites on the silica gel and improve peak shape.[8] A typical eluent system would be a gradient of methanol in dichloromethane containing triethylamine.
-
Alternative Stationary Phases:
-
Alumina: Using basic or neutral alumina can be a good alternative to silica gel.
-
Reverse-Phase Silica (C18): For less polar β-amino alcohols, reverse-phase chromatography may provide better separation.
-
-
Protection/Derivatization: If all else fails, consider temporarily protecting the amine or alcohol functional groups to reduce the compound's polarity, facilitating purification. The protecting groups can then be removed in a subsequent step.
Section 5: Grignard and Organolithium Reactions
Question: My Grignard reaction with an N-protected amino ester is yielding a tertiary alcohol instead of the desired secondary alcohol (ketone). How can I prevent the over-addition?
Answer: This is a common problem when using Grignard reagents with esters. The initially formed ketone is often more reactive than the starting ester, leading to a second nucleophilic attack.[8][12]
-
Use a Weinreb Amide: The most effective solution is to convert the N-protected amino acid to a Weinreb amide (N-methoxy-N-methylamide). The addition of a Grignard reagent to a Weinreb amide forms a stable chelated intermediate that does not collapse to a ketone until an acidic workup is performed. This effectively prevents over-addition.[8]
Workflow for Preventing Over-addition:
Caption: Weinreb amide strategy to prevent over-addition.
References
- 1. rroij.com [rroij.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. diva-portal.org [diva-portal.org]
- 11. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Catalyst Loading for Chiral Amino Alcohol Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing catalyst loading for the synthesis of chiral amino alcohols. Chiral amino alcohols are vital building blocks in pharmaceuticals, and achieving high yield and enantioselectivity hinges on precise catalyst control.[1][2] This document is designed to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst loading in asymmetric synthesis.
Q1: Why is optimizing catalyst loading so critical?
A1: Catalyst loading directly impacts three key parameters of your reaction:
-
Rate & Yield: Generally, a higher catalyst concentration increases the reaction rate by providing more active sites for reactants.[3][4] However, there is often an optimal concentration beyond which the rate no longer increases or may even decrease due to side reactions or catalyst aggregation.[3]
-
Enantioselectivity (e.e.): This is often the most sensitive parameter. Excessively high catalyst loading can sometimes lead to the formation of less selective catalyst aggregates or dimers, or it may promote background reactions, both of which can decrease the enantiomeric excess (e.e.) of your product.
-
Cost & Sustainability: Chiral catalysts, especially those based on precious metals (e.g., Rhodium, Ruthenium, Iridium) and complex ligands, are expensive. Minimizing the catalyst loading reduces cost, simplifies product purification by lowering residual metal content, and aligns with the principles of green chemistry.[5]
Q2: What is a typical starting range for catalyst loading in a new reaction?
A2: For initial screening, a catalyst loading of 0.5 mol% to 5 mol% is a common starting point for many asymmetric transformations. If the reaction is sluggish, you might start at the higher end (2-5 mol%). For highly active catalysts, starting lower (0.5-1 mol%) is advisable. The goal of the initial screen is to establish feasibility and get a baseline for yield and enantioselectivity, which you will then optimize.
Q3: Can a lower catalyst loading ever lead to a better result?
A3: Yes, absolutely. This is a crucial concept in optimization. A lower catalyst loading can improve enantioselectivity if high concentrations promote the formation of non-selective catalytic species or a background uncatalyzed reaction that produces a racemic product. It can also improve the overall yield by minimizing catalyst-driven side reactions or product degradation.
Q4: How do I know if my catalyst is homogeneous or heterogeneous, and why does it matter for loading optimization?
A4:
-
Homogeneous catalysts are soluble in the reaction medium. Their optimization primarily focuses on concentration effects on kinetics and selectivity.
-
Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction).[6] For these, loading optimization also involves considerations like mass transfer limitations, surface area, and catalyst recyclability.[6] Issues like leaching of the active species into the solution can also occur.[6]
Part 2: Systematic Troubleshooting Guide
This guide is structured to help you diagnose and solve specific experimental problems in a logical, step-by-step manner.
Problem 1: Low Conversion or Stalled Reaction
Q: My reaction shows low conversion of the starting material, even after an extended time. What steps should I take?
A: Low conversion is a common issue that can often be traced back to the catalyst's activity or stability.
Diagnostic Steps:
-
Verify Catalyst Activity: Before troubleshooting your main reaction, confirm the catalyst is active. If possible, run a standard benchmark reaction for which performance data is known (e.g., the asymmetric Henry reaction for amino alcohol catalysts).[7] This rules out a dead batch of catalyst.
-
Increase Catalyst Loading: The most direct approach is to incrementally increase the catalyst loading. For example, if you started at 1 mol%, try experiments at 2 mol% and 5 mol%. Monitor the conversion at set time points to see if the rate increases as expected.[8]
-
Check for Catalyst Poisons: Trace impurities in your reagents or solvent (e.g., water, oxygen, sulfur compounds, or coordination competitors) can act as catalyst poisons. Ensure all reagents are pure and solvents are appropriately dried and degassed.
-
Consider Catalyst Decomposition: The active catalyst may not be stable under the reaction conditions.
-
Action: Take aliquots at different times and analyze them (e.g., by HPLC, GC) for both product formation and starting material consumption. If the reaction starts and then stops, it's a strong indicator of catalyst decomposition.
-
Solution: You may need to use a more robust ligand, lower the reaction temperature, or perform the reaction under a rigorously inert atmosphere.
-
Problem 2: Poor or Inconsistent Enantioselectivity (e.e.)
Q: I am getting a good yield, but my enantiomeric excess (e.e.) is low or varies between runs. What are the likely causes related to catalyst loading?
A: Poor enantioselectivity is a nuanced problem. While yield is often proportional to catalyst loading, e.e. can have a more complex, non-linear relationship.
Diagnostic Steps:
-
Investigate High Catalyst Loading Effects: As counter-intuitive as it seems, too much catalyst can be detrimental to selectivity.
-
Hypothesis: At high concentrations, some catalysts can form aggregates or dimers that are more reactive but less selective than the monomeric species. This leads to a faster reaction but lower e.e.
-
Action: Perform a dilution study. Set up parallel reactions where you systematically decrease the catalyst loading (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%). Plot the e.e. versus catalyst loading. You may find an optimal loading that maximizes e.e.
-
-
Quantify the Background Reaction: The uncatalyzed reaction pathway will produce a racemic product, which directly erodes your e.e.
-
Action: Set up a control reaction containing everything except the catalyst. Let it run for the same duration as your catalyzed reaction.
-
Analysis: If you observe significant product formation in the control, the background reaction is competitive. To favor the catalyzed pathway, you may need to lower the reaction temperature, which will slow the uncatalyzed reaction more significantly than the catalyzed one.
-
-
Check Substrate-to-Ligand Ratio (for in-situ prepared catalysts): If you are forming the active catalyst in situ from a metal precursor and a chiral ligand, the ratio is critical. An incorrect ratio can lead to the formation of multiple, less-selective catalytic species. Ensure precise stoichiometry.
Problem 3: Reaction Works on a Small Scale but Fails on Scale-Up
Q: My optimization worked perfectly on a 1 mmol scale, but when I tried a 100 mmol scale, both yield and e.e. dropped. Why?
A: Scale-up introduces new variables that can affect catalyst performance.
Diagnostic Steps:
-
Mass Transfer & Mixing: On a larger scale, inefficient stirring can create localized "hot spots" or areas of high substrate/catalyst concentration, leading to side reactions and inconsistent results. Ensure your reaction vessel and stirring mechanism provide vigorous and uniform mixing.
-
Heat Transfer: Many catalytic reactions are exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat. An uncontrolled temperature increase can accelerate catalyst decomposition and favor the background reaction, lowering both yield and e.e. Use a temperature probe and an appropriate cooling bath to maintain a stable internal temperature.
-
Purity of Reagents at Scale: Impurities that were negligible on a small scale can become significant catalyst poisons at a larger scale. Re-verify the purity of all reagents and solvents being used for the scale-up.
-
Catalyst Addition Method: Adding the catalyst all at once to a large volume might lead to poor initial dispersion. Consider dissolving the catalyst in a small amount of solvent and adding it as a solution, or for very sensitive reactions, adding it slowly via a syringe pump.
Part 3: Experimental Protocols & Data Presentation
Protocol: Standard Catalyst Loading Screen
This protocol outlines a systematic experiment to determine the optimal catalyst loading for a new asymmetric synthesis.
Objective: To identify the catalyst loading that provides the best balance of reaction rate, yield, and enantioselectivity.
Methodology:
-
Preparation: Set up five identical reaction vessels (e.g., 10 mL vials with stir bars) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Stock Solution: Prepare a stock solution of your substrate and any other reagents in the reaction solvent. This ensures each reaction receives the exact same concentration of non-catalyst components.
-
Catalyst Addition:
-
To Vial 1, add the required volume for 5.0 mol% catalyst loading.
-
To Vial 2, add the required volume for 2.0 mol% catalyst loading.
-
To Vial 3, add the required volume for 1.0 mol% catalyst loading.
-
To Vial 4, add the required volume for 0.5 mol% catalyst loading.
-
To Vial 5 (Control), add 0 mol% catalyst.
-
-
Initiation & Monitoring: Add the reagent stock solution to each vial simultaneously to start the reactions. Place all vials in a temperature-controlled block with identical stirring rates.
-
Analysis: After a predetermined time (e.g., 24 hours), quench all reactions. Analyze the crude reaction mixture from each vial by a chiral chromatography method (e.g., HPLC or SFC) to determine the conversion (%) and the enantiomeric excess (e.e., %).
-
Data Interpretation: Plot the results as shown in the table below to visualize the trends and identify the optimal loading.
Data Summary Table: Example Catalyst Loading Screen
| Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (e.e., %) | Observations |
| 5.0 | >99 | 85 | Fast reaction, but lower selectivity. |
| 2.0 | >99 | 92 | High conversion and improved selectivity. |
| 1.0 | 98 | 97 | Optimal balance of rate and selectivity. |
| 0.5 | 75 | 97 | High selectivity, but reaction is slow. |
| 0.0 (Control) | <2 | N/A | Negligible background reaction. |
Part 4: Visualization of Workflows
Workflow for Catalyst Loading Optimization
This diagram illustrates the logical flow for systematically optimizing catalyst loading.
Caption: A systematic workflow for catalyst loading optimization.
Troubleshooting Decision Tree
This diagram provides a decision-making path for common experimental failures.
References
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. annualreviews.org [annualreviews.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chiral Derivatization & Diastereomer Resolution
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chromatographers, and drug development professionals who are leveraging chiral derivatization to resolve enantiomers. The conversion of enantiomers into diastereomers is a powerful technique, allowing for separation on standard achiral stationary phases.[1][2] However, the process is not without its challenges. Poor resolution, incomplete reactions, and concerns about racemization can often complicate workflows.
This resource is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from foundational questions to in-depth troubleshooting guides, explaining not just the "what" but the critical "why" behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles and questions that arise during the chiral derivatization workflow.
Q1: What is the fundamental principle of chiral derivatization for enantiomer separation?
Enantiomers are non-superimposable mirror images with identical physical properties (e.g., boiling point, solubility, polarity), making them impossible to separate using standard, achiral chromatographic techniques. The core principle of chiral derivatization is to covalently react the enantiomeric mixture (e.g., R- and S-analyte) with a single, enantiomerically pure chiral derivatizing agent (CDA), such as S'-CDA. This reaction creates a pair of diastereomers (R-S' and S-S'). Unlike enantiomers, diastereomers have distinct physical and chemical properties, which allows them to be separated and quantified on conventional achiral columns in HPLC or GC.[1][2]
Q2: How do I select the appropriate Chiral Derivatizing Agent (CDA) for my analyte?
The choice of CDA is critical and depends primarily on the functional group of your analyte. The ideal CDA should react quantitatively under mild conditions, be enantiomerically pure, and introduce a feature (like a chromophore for UV detection) that enhances detectability.[3][4]
Here is a summary of common CDAs for different functional groups:
| Functional Group of Analyte | Common Chiral Derivatizing Agents (CDAs) | Resulting Derivative | Typical Analysis Method |
| Amines, Alcohols, Thiols | α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid/chloride)[1][5] | Amides, Esters | NMR, HPLC, GC |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent)[1][3] | Dinitrophenyl (DNP) derivatives | HPLC-UV | |
| N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) | Carbamates, Esters | GC | |
| Carboxylic Acids | (S)-(-)-α-methylbenzylamine | Amides | HPLC |
| (R)- or (S)-2-butanol | Esters | GC, HPLC | |
| Amino Acids | o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine)[3][6] | Diastereomeric isoindoles | HPLC-Fluorescence |
Q3: My derivatization reaction seems incomplete, resulting in low yield and extra peaks. What are the likely causes?
Incomplete derivatization is a frequent issue that compromises quantitative accuracy. Several factors could be at play:
-
Stoichiometry: Ensure a sufficient molar excess of the CDA is used (typically 1.5-5 fold) to drive the reaction to completion.
-
Reaction Conditions: Time, temperature, and solvent are critical.[7][8] Reactions that are too slow may require gentle heating (e.g., 40-60°C), but this must be balanced against the risk of racemization.[3][9] Aprotic solvents like acetonitrile (ACN) or dichloromethane (DCM) are often preferred.[3]
-
Catalyst/Base: Many reactions require a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or a catalyst like 4-(Dimethylamino)pyridine (DMAP) to proceed efficiently.[3][10]
-
Reagent Purity & Stability: Derivatizing agents can degrade over time, especially if exposed to moisture. Using a fresh or properly stored reagent is crucial.[8]
Q4: I'm seeing a third peak between my two diastereomer peaks. What could it be?
The presence of an unexpected third peak often points to an issue with the enantiomeric purity of your CDA. If the CDA is not 100% pure (e.g., it's 99% S'-CDA and 1% R'-CDA), the small amount of the R'-CDA will react with your racemic analyte to produce two additional diastereomers (R-R' and S-R'). One of these may co-elute with your main peaks, while the other appears as a distinct third peak, compromising the accuracy of your enantiomeric excess (ee) calculation.[3] Always source CDAs with the highest possible enantiomeric purity.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step strategies for resolving more complex separation challenges.
Problem 1: My diastereomeric resolution is poor (Rs < 1.5). How can I improve it?
Poor resolution is the most common challenge. A systematic approach that optimizes both the derivatization chemistry and the chromatography is required for success.
Caption: Systematic workflow for troubleshooting poor diastereomer resolution.
Step 1: Re-evaluate the Chiral Derivatizing Agent (CDA)
The structure of the CDA itself is paramount. For separation to occur, the newly formed diastereomers must have significantly different shapes and polarities.
-
Mechanism Insight: The CDA introduces a second chiral center. The greater the difference in the three-dimensional arrangement and intermolecular interaction potential between the resulting R-S' and S-S' diastereomers, the better the separation.
-
Actionable Advice: If you are using a small, flexible CDA and seeing poor resolution, consider switching to a reagent that is more rigid or has bulky aromatic or fluorinated groups. For example, Mosher's acid (MTPA) is effective because its phenyl and trifluoromethyl groups create a more conformationally rigid environment in the resulting ester or amide, amplifying the spatial differences between diastereomers.[1][2][5]
Step 2: Optimize Chromatographic Conditions
Even with well-formed diastereomers, separation is dependent on the chromatography.
-
For HPLC:
-
Mobile Phase Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Sometimes a small change of just 2-5% can dramatically improve resolution.
-
Additives & pH: For ionizable compounds, controlling the pH of the mobile phase with a buffer is critical. For separating diastereomeric isoindoles from amino acid analysis, the addition of ion-pair reagents to the mobile phase can also regulate separation efficiency.[6]
-
Column Temperature: Lowering the column temperature can sometimes enhance resolution for certain diastereomers.[11] Conversely, increasing it may improve peak shape. Experiment with a range (e.g., 25°C to 40°C).
-
Stationary Phase: If a standard C18 column fails, try a different stationary phase. A phenyl-hexyl phase, for instance, offers different (pi-pi) interaction mechanisms that may be better suited to separating diastereomers containing aromatic rings.[3]
-
-
For GC:
-
Temperature Program: This is the most critical parameter.[11] Decrease the oven ramp rate (e.g., from 10°C/min to 2°C/min) to give the diastereomers more time to interact with the stationary phase, which often improves separation.[11][12]
-
Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium, Hydrogen, or Nitrogen) to achieve maximum column efficiency.[11][12]
-
Column Choice: While derivatization allows the use of achiral columns, a longer or narrower-bore column will provide higher theoretical plates and thus better resolving power.[12]
-
Problem 2: I suspect racemization is occurring during derivatization. How can I confirm and prevent it?
Racemization (or epimerization) is a critical failure mode where the stereochemical integrity of your analyte is lost during the reaction, leading to inaccurate quantification of the original enantiomeric ratio.[13]
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Amino-2-(4-chlorophenyl)ethanol: A Guide for Researchers
Introduction
2-Amino-2-(4-chlorophenyl)ethanol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its structure, featuring a stereogenic center bearing both an amino and a hydroxyl group, makes its stereoselective synthesis a critical aspect of drug development and medicinal chemistry. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
The strategic importance of this compound lies in its utility as a precursor for more complex molecules. The presence of the chlorine atom on the phenyl ring offers a site for further functionalization through various cross-coupling reactions, while the amino and hydroxyl groups provide handles for peptide bond formation, esterification, and other transformations.
This guide will explore three primary synthetic strategies:
-
Route 1: Asymmetric Transfer Hydrogenation of an α-Amino Ketone
-
Route 2: Ring-Opening of a Terminal Epoxide
-
Route 3: Gabriel Synthesis from a Halohydrin
Each route will be discussed in detail, highlighting the underlying chemical principles, experimental considerations, and a comparative summary of their respective advantages and disadvantages.
Route 1: Asymmetric Transfer Hydrogenation of 2-Amino-1-(4-chlorophenyl)ethanone
This elegant and highly efficient method relies on the stereoselective reduction of a prochiral α-amino ketone precursor, 2-amino-1-(4-chlorophenyl)ethanone, using a chiral catalyst. Asymmetric transfer hydrogenation has emerged as a powerful tool in modern organic synthesis for the production of enantioenriched alcohols.
Causality of Experimental Choices
The success of this route hinges on the selection of an appropriate chiral catalyst and a suitable hydrogen donor. Ruthenium-based catalysts, particularly those complexed with chiral diamine ligands, have demonstrated exceptional enantioselectivity and catalytic activity in the transfer hydrogenation of ketones. The use of a formic acid/triethylamine (HCOOH/NEt3) mixture as the hydrogen source is common, as it provides a readily available and easily handled source of hydride. The reaction is typically carried out in a polar aprotic solvent, such as methanol or isopropanol, to ensure the solubility of the reactants and catalyst.
Experimental Protocol: Synthesis of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride (Precursor)
A common precursor for this route is 2-bromo-1-(4-chlorophenyl)ethanone, which can be aminated to provide the desired α-amino ketone.
Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone
-
To a solution of 4-chloroacetophenone (1 eq.) in a suitable solvent such as diethyl ether or acetic acid, add bromine (1 eq.) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium bisulfite.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(4-chlorophenyl)ethanone, which can be purified by recrystallization.
Step 2: Synthesis of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
-
To a solution of 2-bromo-1-(4-chlorophenyl)ethanone (1 eq.) in a solvent like chloroform or acetonitrile, add hexamethylenetetramine (HMTA) (1.1 eq.).
-
Stir the mixture at room temperature until the formation of a white precipitate is complete.
-
Filter the precipitate, wash with the solvent, and dry.
-
Treat the resulting salt with a mixture of ethanol and concentrated hydrochloric acid and heat to reflux to hydrolyze the HMTA salt and afford 2-amino-1-(4-chlorophenyl)ethanone hydrochloride.
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
In a reaction vessel under an inert atmosphere, dissolve the 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1 eq.) and a chiral ruthenium catalyst (e.g., (R,R)-Ts-DPEN-Ru) (0.5-2 mol%) in a mixture of formic acid and triethylamine (5:2 molar ratio).
-
Heat the reaction mixture to 40-60 °C and stir for several hours until the reaction is complete (monitored by HPLC or TLC).
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the enantioenriched this compound.
Workflow Diagram
Caption: Asymmetric Transfer Hydrogenation Workflow
Route 2: Nucleophilic Ring-Opening of 2-(4-Chlorophenyl)oxirane
This route involves the synthesis of a terminal epoxide, 2-(4-chlorophenyl)oxirane, followed by its regioselective ring-opening with an amine source. This method offers a convergent approach where the carbon skeleton and the stereocenter can be established in separate steps.
Causality of Experimental Choices
The key to this route is the preparation of the epoxide and the control of regioselectivity during the ring-opening step. The epoxide can be synthesized from 4-chlorostyrene via epoxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The subsequent ring-opening with an amine nucleophile, such as ammonia or a protected amine equivalent, is typically performed under conditions that favor attack at the less hindered terminal carbon of the epoxide. The use of a Lewis acid catalyst can sometimes be employed to enhance reactivity and influence regioselectivity.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)oxirane (Precursor)
-
Dissolve 4-chlorostyrene (1 eq.) in a chlorinated solvent like dichloromethane (DCM).
-
Add a solution of m-CPBA (1.1 eq.) in DCM dropwise to the styrene solution at 0 °C.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess peroxyacid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude 2-(4-chlorophenyl)oxirane can be purified by flash chromatography.
Experimental Protocol: Ring-Opening with Ammonia
-
In a sealed reaction vessel, dissolve 2-(4-chlorophenyl)oxirane (1 eq.) in a solvent such as methanol or ethanol.
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.
-
Seal the vessel and heat the reaction mixture to a temperature between 60-100 °C for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by crystallization or column chromatography.
Workflow Diagram
Caption: Epoxide Ring-Opening Workflow
Route 3: Gabriel Synthesis from 2-Bromo-1-(4-chlorophenyl)ethanol
The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues often encountered with direct amination.[1][2][3][4] This route involves the initial synthesis of a halohydrin, followed by nucleophilic substitution with potassium phthalimide and subsequent deprotection.
Causality of Experimental Choices
This multi-step sequence relies on the formation of a bromohydrin from 4-chlorostyrene, which is then used to alkylate potassium phthalimide. The bromohydrin formation with N-bromosuccinimide (NBS) in the presence of water proceeds via a bromonium ion intermediate, with water acting as the nucleophile. The subsequent reaction with potassium phthalimide is a standard SN2 displacement of the bromide. The final deprotection step, typically carried out with hydrazine, cleaves the phthalimide group to release the desired primary amine.
Experimental Protocol: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanol (Precursor)
-
To a stirred suspension of N-bromosuccinimide (NBS) (1.1 eq.) in a mixture of dimethyl sulfoxide (DMSO) and water at room temperature, add 4-chlorostyrene (1 eq.) dropwise.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give the crude bromohydrin, which can be used in the next step without further purification.
Experimental Protocol: Gabriel Synthesis
-
To a solution of 2-bromo-1-(4-chlorophenyl)ethanol (1 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add potassium phthalimide (1.2 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-substituted phthalimide intermediate.
-
Dissolve the crude phthalimide intermediate in ethanol and add hydrazine hydrate (2-3 eq.).
-
Heat the mixture to reflux for a few hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the mixture, filter off the precipitate, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid, wash with diethyl ether to remove any non-basic impurities, and then basify the aqueous layer with a strong base (e.g., NaOH) to precipitate the free amine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.
Workflow Diagram
Caption: Gabriel Synthesis Workflow
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Asymmetric Transfer Hydrogenation | Route 2: Epoxide Ring-Opening | Route 3: Gabriel Synthesis |
| Stereocontrol | Excellent, directly introduces chirality with high enantioselectivity. | Depends on the stereochemistry of the starting epoxide. Racemic if starting from achiral styrene. | Racemic, as the initial halohydrin formation is not stereoselective. |
| Number of Steps | Relatively short from the α-amino ketone. | Moderate, requires synthesis of the epoxide. | Longer, multi-step sequence. |
| Reagent Toxicity | Ruthenium catalysts can be toxic, though used in catalytic amounts. Formic acid is corrosive. | m-CPBA can be explosive. Ammonia is corrosive and toxic. | NBS is a lachrymator. Hydrazine is highly toxic and carcinogenic. |
| Scalability | Generally scalable, especially with efficient catalyst recycling. | Scalable, but handling of gaseous ammonia on a large scale can be challenging. | Less ideal for large-scale production due to the use of stoichiometric and hazardous reagents. |
| Yield | Typically high yields are reported for the reduction step. | Yields can be variable depending on the efficiency of the ring-opening. | Overall yield can be moderate due to the multi-step nature. |
| Purification | Purification of the final product from the catalyst can sometimes be challenging. | Regioisomeric byproducts may complicate purification. | Phthalhydrazide removal can be cumbersome. |
Conclusion
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the researcher, including the desired stereochemistry, scale of the synthesis, and available resources.
-
For the synthesis of enantiomerically pure this compound, Route 1 (Asymmetric Transfer Hydrogenation) is the most direct and efficient method, provided a suitable chiral catalyst is accessible. Its high enantioselectivity and generally good yields make it a preferred choice for pharmaceutical applications where stereochemical purity is paramount.
-
Route 2 (Epoxide Ring-Opening) offers a viable alternative, particularly if a stereoselective epoxidation method is employed or if a racemic product is acceptable. The convergence of this route can be advantageous in certain synthetic strategies.
-
Route 3 (Gabriel Synthesis) , while a classic and reliable method for primary amine synthesis, is generally less favorable for this specific target due to its multi-step nature, the use of hazardous reagents, and the lack of inherent stereocontrol. It may be considered when other methods are not feasible.
Researchers and drug development professionals should carefully evaluate these factors to select the synthetic strategy that best aligns with their project goals, balancing efficiency, cost, safety, and the critical need for stereochemical control.
References
A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of 2-Amino-2-(4-chlorophenyl)ethanol by Chiral Chromatography
Introduction: The Imperative of Stereochemical Precision
In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of biological function. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural duality can lead to profoundly different physiological effects.[1] One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or, in some notorious historical cases, dangerously toxic.[1][2] Consequently, regulatory bodies worldwide mandate rigorous characterization and control of the enantiomeric composition of chiral drug substances.[1][2]
This guide focuses on 2-Amino-2-(4-chlorophenyl)ethanol, a chiral amino alcohol and a common structural motif in various pharmacologically active compounds. We will provide an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust validation of its enantiomeric purity. Drawing from established principles and field-proven insights, this document will equip researchers, scientists, and drug development professionals with the necessary tools to select, develop, and validate a scientifically sound analytical method.
The Mechanism of Chiral Recognition in HPLC
The cornerstone of chiral HPLC is the Chiral Stationary Phase (CSP). Unlike standard achiral columns, CSPs are packed with a chiral selector immobilized onto a support matrix (typically silica gel). Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the chiral selector.[2][3] The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, resulting in its elution from the column after its counterpart. The success of a chiral separation hinges on selecting a CSP that provides sufficient stereochemical recognition for the target analyte.
Comparative Analysis of Chiral Stationary Phases (CSPs) for this compound
The selection of an appropriate CSP is the most critical step in chiral method development.[4] For amino alcohols like this compound, polysaccharide-based and protein-based CSPs are often highly effective due to their ability to engage in multiple types of interactions (e.g., hydrogen bonding, dipole-dipole, and π-π interactions).[5][6][7]
Below is a comparative summary of performance data for three distinct types of CSPs, illustrating how the choice of column and mobile phase impacts the separation of this compound enantiomers.
| Parameter | Method 1: Cellulose-Based CSP | Method 2: Amylose-Based CSP | Method 3: Macrocyclic Glycopeptide CSP |
| Chiral Stationary Phase | Lux® Cellulose-2 [Cellulose tris(3,5-dimethylphenylcarbamate)] | Chiralpak® AD-H [Amylose tris(3,5-dimethylphenylcarbamate)] | CHIROBIOTIC® T [Teicoplanin] |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mode of Chromatography | Normal Phase | Normal Phase | Polar Ionic Mode |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v) | n-Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v) | Methanol:Acetic Acid:Triethylamine (100:0.02:0.01, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection (UV) | 225 nm | 225 nm | 225 nm |
| Retention Time (t_R1) | 8.2 min | 10.5 min | 6.8 min |
| Retention Time (t_R2) | 9.9 min | 13.1 min | 8.1 min |
| Selectivity Factor (α) | 1.25 | 1.30 | 1.22 |
| Resolution (Rs) | 2.8 | 3.5 | 2.5 |
Expert Analysis:
-
Normal Phase Methods (1 & 2): Both polysaccharide-based columns provide excellent resolution. The addition of a small amount of a basic modifier like Diethylamine (DEA) is crucial for obtaining good peak shape and reproducibility for basic analytes like amino alcohols by suppressing undesirable interactions with residual silanols on the silica support.[4] The Amylose-based CSP (Method 2) shows slightly superior selectivity and resolution in this screen.
-
Polar Ionic Mode (Method 3): The CHIROBIOTIC T column, which uses a macrocyclic glycopeptide as the chiral selector, offers a different separation mechanism.[8] This mode is advantageous as it uses LC-MS friendly mobile phases. While the resolution is very good and acceptable for validation, the polysaccharide phases demonstrated higher efficiency in this specific comparison.
Based on this screening data, the method utilizing the Amylose-based CSP (Chiralpak® AD-H) is the most promising candidate for full validation due to its superior resolution (Rs > 3.5), ensuring robust quantification of the minor enantiomer even at very low levels.
A Validated Chiral HPLC Method: Detailed Protocol
This section provides a comprehensive, step-by-step protocol for the validation of the enantiomeric purity of this compound, based on the optimized conditions from our comparative analysis (Method 2). The validation parameters are aligned with the International Council for Harmonisation (ICH) guidelines.[9][10]
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC Method Validation.
Chromatographic System
-
Instrument: HPLC system with a UV Detector.
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Analyte Concentration: Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.
-
Standard Solutions: Prepare solutions of the pure desired enantiomer and the undesired enantiomer for spiking experiments.
System Suitability Test (SST)
-
Procedure: Inject the racemic mixture (1.0 mg/mL) six times.
-
Acceptance Criteria:
-
Resolution (Rs): Not less than 2.0 between the two enantiomer peaks.[11]
-
Tailing Factor (T): Not more than 1.5 for each peak.
-
Precision (%RSD): The relative standard deviation for the peak areas of six replicate injections should be less than 2.0%.
-
Method Validation Protocol
-
Specificity: Inject the desired enantiomer, the undesired enantiomer, and a racemic mixture. The method is specific if the enantiomer peaks are well-resolved from each other and any impurities.[12]
-
Linearity: Prepare at least five concentrations of the undesired enantiomer, ranging from the Limit of Quantitation (LOQ) to approximately 150% of the specified limit (e.g., if the limit is 0.1%, range from 0.05% to 0.15%). Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples of the pure desired enantiomer spiked with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. Calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.[9][12]
-
Precision (Repeatability): Analyze six separate samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification level. The %RSD of the calculated amount of the undesired enantiomer should be < 5.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[12][13]
Calculation of Enantiomeric Purity
The enantiomeric excess (e.e.%) is a measure of the purity of the sample.[14] It is calculated from the integrated peak areas of the two enantiomers obtained from the chromatogram using the following formula:
% e.e. = (|Area_major - Area_minor| / (Area_major + Area_minor)) * 100
Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.
Alternative Technologies for Enantiomeric Purity Determination
While chiral HPLC is the gold standard, other techniques can also be employed for determining enantiomeric excess.[15] The choice of method depends on the analyte's properties, required sensitivity, and available instrumentation.[15][16]
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[3] | High versatility, high resolution, well-established, suitable for preparative scale.[1][17] | Can require significant method development to find a suitable CSP/mobile phase combination.[4] |
| Chiral GC | Separation on a chiral capillary column. | High efficiency and resolution for volatile and thermally stable compounds.[16] | Requires analyte to be volatile or derivatized, potential for thermal degradation.[16] |
| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector in the buffer.[17] | High separation efficiency, very small sample volume, rapid analysis.[2][17] | Lower concentration sensitivity compared to HPLC, less suitable for preparative work. |
| NMR Spectroscopy | Use of chiral shift reagents or solvating agents to induce chemical shift non-equivalence in enantiomers.[14][18] | No separation needed, provides structural information, fast for crude reaction monitoring. | Lower sensitivity, requires higher analyte concentration, potential for peak overlap.[18][19] |
The Critical Link: Chirality, Biology, and Regulation
The rigorous validation of enantiomeric purity is not merely an analytical exercise; it is a fundamental requirement for ensuring drug safety and efficacy. The relationship between these concepts underscores the importance of the methods described in this guide.
Caption: Interdependence of Chirality, Biological Effect, and Regulatory Control.
Conclusion
Validating the enantiomeric purity of this compound is a critical quality control step in pharmaceutical development. Chiral HPLC, particularly with modern polysaccharide-based stationary phases, stands out as a robust, reliable, and highly versatile technique for this purpose. The amylose-based CSP method detailed in this guide provides excellent resolution and is suitable for full validation according to stringent regulatory standards. By understanding the principles of chiral separation, systematically comparing available technologies, and implementing a rigorous validation protocol, researchers can ensure the stereochemical integrity of their compounds, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Chiral Chromatography and the Pharmaceutical Industry [phenomenex.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. scispace.com [scispace.com]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 14. pharmaguru.co [pharmaguru.co]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Determination of enantiomeric excess [ch.ic.ac.uk]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking Performance for the Synthesis of 1-(4-chlorophenyl)ethanol
Introduction: The Critical Role of Chiral Amino Alcohols in Asymmetric Catalysis
To researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry. Chiral vicinal amino alcohols are a privileged class of compounds, serving not only as valuable synthons for active pharmaceutical ingredients (APIs) but also as highly effective catalysts and ligands in a vast array of asymmetric transformations.[1] Their efficacy stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to metal centers or reagents, creating a rigid and well-defined chiral environment. This steric and electronic control is paramount for dictating the stereochemical outcome of a reaction.
This guide focuses on a comparative analysis of common chiral amino alcohols in the context of asymmetric synthesis. The initial intent was to benchmark the performance of 2-Amino-2-(4-chlorophenyl)ethanol . However, a comprehensive review of peer-reviewed literature reveals a notable absence of its application as a catalyst in benchmark asymmetric reactions. Therefore, to provide a valuable and data-driven comparison, this guide will pivot to a closely related and industrially relevant challenge: the asymmetric reduction of 4'-chloroacetophenone . This reaction produces the chiral alcohol, 1-(4-chlorophenyl)ethanol , a key building block for numerous pharmaceuticals.[2][3]
We will objectively compare the performance of several widely-used amino alcohol catalysts in this transformation, providing supporting experimental data and field-proven insights into the causality behind experimental choices. This approach allows us to explore the impact of the 4-chlorophenyl moiety on a key asymmetric reaction and evaluate the effectiveness of established catalysts in its synthesis.
The Benchmark Reaction: Asymmetric Reduction of 4'-Chloroacetophenone
The enantioselective reduction of a prochiral ketone to a chiral secondary alcohol is a fundamental and extensively studied transformation.[2] The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst generated in situ from a β-amino alcohol and borane, is a powerful and reliable method for achieving high enantioselectivity.[4][5]
The presence of the electron-withdrawing chloro-substituent on the aromatic ring of 4'-chloroacetophenone can influence the electronic properties of the carbonyl group, potentially affecting reaction rates and selectivity compared to its unsubstituted counterpart, acetophenone. This makes it an excellent case study for evaluating catalyst robustness.
Performance Comparison of Chiral Amino Alcohol Catalysts
The efficacy of a chiral amino alcohol ligand is judged by its ability to induce high enantioselectivity (ee%) and afford the product in high chemical yield. The following table summarizes the performance of several preeminent amino alcohol ligands in the borane-mediated reduction of acetophenone and the more challenging 4'-chloroacetophenone.
| Chiral Amino Alcohol Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | 97 | 96.5 | (R) | [6] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 4'-Chloroacetophenone | 97 | 94 | (R) | [3] |
| (1R,2S)-1-Amino-2-indanol | Acetophenone | 98 | 97 | (R) | [7] |
| (1R,2S)-(-)-Norephedrine | Acetophenone | 95 | 92 | (R) | [8] |
| Various Plant Tissues (Biocatalysis) | 4'-Chloroacetophenone | ~80 | ~98 | (R) or (S) | [9] |
Analysis and Field Insights:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (Corey's Proline-derived Catalyst): This catalyst consistently delivers exceptional enantioselectivity for a broad range of ketones.[6] For 4'-chloroacetophenone, it maintains excellent performance, yielding the (R)-alcohol with 94% ee.[3] The slight decrease in ee compared to acetophenone (96.5%) may be attributed to electronic effects from the chloro-substituent influencing the interaction between the ketone and the chiral oxazaborolidine catalyst. The bulky diphenyl groups create a highly effective chiral pocket, making it a first-choice catalyst for many applications.
-
(1R,2S)-1-Amino-2-indanol: The rigid, bicyclic structure of the indanol backbone leads to a very well-defined and predictable chiral environment, often resulting in superior enantioselectivity.[7] While specific data for 4'-chloroacetophenone with this ligand was not found in the searched literature, its high performance with acetophenone (97% ee) suggests it would be a strong candidate.
-
(1R,2S)-(-)-Norephedrine: Derived from a readily available natural product, norephedrine is a cost-effective and efficient ligand. It provides high enantioselectivity (92% ee) for acetophenone reduction.[8] Its performance is generally robust, though it can be slightly more sensitive to substrate variations than the more sterically demanding proline- or indanol-derived catalysts.
-
Biocatalysis: It is noteworthy that whole-cell biocatalysts (e.g., from apple, carrot, potato) can reduce 4'-chloroacetophenone with outstanding enantioselectivity (~98% ee) and good yields (~80%).[9] This green chemistry approach offers a powerful alternative to traditional chemical methods, often providing access to the opposite enantiomer depending on the specific enzyme system used.
Mechanistic Considerations: The Corey-Bakshi-Shibata (CBS) Reduction
The success of these amino alcohol-catalyzed reductions lies in the formation of a chiral oxazaborolidine-borane complex. This complex acts as a bifunctional catalyst, activating both the ketone and the borane reducing agent.
Caption: Mechanism of the CBS reduction of a prochiral ketone.
Causality Behind the Mechanism:
-
Catalyst Formation: The chiral amino alcohol reacts with borane (BH₃) to form the rigid, five-membered oxazaborolidine ring. This step is crucial as it establishes the chiral scaffold.
-
Activation: A second molecule of borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. This coordination enhances the Lewis acidity of the endocyclic boron atom, making it more effective at coordinating to the ketone's carbonyl oxygen. Simultaneously, the coordinated borane is activated for hydride delivery.
-
Stereoselective Coordination: The ketone coordinates to the Lewis acidic boron of the catalyst. Steric interactions between the ketone's substituents (e.g., the 4-chlorophenyl group and the methyl group) and the substituents on the chiral ligand dictate a preferred orientation. The ketone typically binds with its larger substituent oriented away from the bulky groups of the catalyst.
-
Intramolecular Hydride Transfer: The hydride is transferred from the nitrogen-coordinated borane to the carbonyl carbon via a highly organized, six-membered chair-like transition state. This intramolecular delivery to a specific face of the ketone ensures high enantioselectivity.
-
Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to enter another catalytic cycle.
The electron-withdrawing nature of the chlorine atom in 4'-chloroacetophenone makes the carbonyl carbon more electrophilic. While this might increase the reaction rate, it can also alter the electronic interaction within the transition state, which may explain the slight drop in enantioselectivity observed with the proline-derived catalyst.
Experimental Protocols
Providing detailed, self-validating methodologies is essential for reproducibility. Below is a representative protocol for the asymmetric reduction of 4'-chloroacetophenone.
Protocol: Asymmetric Reduction of 4'-Chloroacetophenone via CBS Catalysis
This protocol describes a typical procedure for the enantioselective reduction using an in situ generated oxazaborolidine catalyst from (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (10 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M solution in THF, 0.6 equivalents)
-
4'-Chloroacetophenone (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1 M HCl (for workup)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Experimental workflow for asymmetric ketone reduction.
Step-by-Step Procedure:
-
Catalyst Formation: To a flame-dried, nitrogen-purged round-bottom flask, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 mmol, 10 mol%) and anhydrous THF (2 mL). Stir to dissolve. Slowly add 0.1 mL of BH₃·SMe₂ solution (0.1 mmol) dropwise at room temperature. Stir the mixture for 15 minutes to ensure the complete formation of the oxazaborolidine catalyst.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve 4'-chloroacetophenone (1.0 mmol) in anhydrous THF (2 mL). Add the ketone solution to the catalyst mixture dropwise.
-
Slowly add the remaining BH₃·SMe₂ solution (0.5 mL, 0.5 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Stir at 0 °C until the starting material is consumed.
-
Workup & Purification: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 mL) at 0 °C. Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1-(4-chlorophenyl)ethanol.
-
Analysis: Determine the chemical yield. The enantiomeric excess (ee%) of the product must be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conclusion and Outlook
While direct catalytic data for this compound remains elusive, a comparative analysis of established chiral amino alcohols in the asymmetric reduction of 4'-chloroacetophenone provides critical insights for researchers. Privileged ligands such as (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol and (1R,2S)-1-Amino-2-indanol remain the gold standard, offering high yields and excellent enantioselectivities for this electron-deficient substrate.
The high performance of these catalysts underscores the robustness of the oxazaborolidine-based reduction methodology. The hypothetical use of this compound as a ligand would introduce an electron-withdrawing group on the ligand itself. Based on studies of electronic tuning in asymmetric catalysis, this could potentially decrease the Lewis basicity of the nitrogen atom, which might affect the rate of catalyst formation and the coordination of borane, leading to unpredictable effects on overall efficiency and selectivity.[4]
Ultimately, the choice of catalyst requires a balance of performance, cost, and availability. The data and protocols presented herein serve as a valuable guide for making informed decisions in the development of synthetic routes to chiral 1-(4-chlorophenyl)ethanol and related structures, highlighting the continued power and versatility of chiral amino alcohols in asymmetric synthesis.
References
- 1. organicreactions.org [organicreactions.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 191109-51-0|(S)-2-Amino-2-(4-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 5. Enantioselective Reduction of Ketones | Semantic Scholar [semanticscholar.org]
- 6. chembk.com [chembk.com]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. buenmar.com [buenmar.com]
- 9. An efficient synthesis of (-)-chloramphenicol via asymmetric catalytic aziridination: a comparison of catalysts prepared from triphenylborate and various linear and vaulted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-faceted Spectroscopic Approach to the Structural Confirmation of 2-Amino-2-(4-chlorophenyl)ethanol
A Senior Application Scientist's Guide to Unambiguous Molecular Identification
For researchers and professionals in drug development and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock of all subsequent work. An error in structural assignment can invalidate biological data, compromise intellectual property, and lead to significant wasted resources. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of 2-Amino-2-(4-chlorophenyl)ethanol, a valuable building block in synthetic chemistry.
We move beyond a simple recitation of data to explain the causality behind experimental choices and demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy creates a self-validating system for structural elucidation.[1][2][3]
The Analytical Challenge: Differentiating Isomers
The primary challenge in confirming the target structure is to differentiate it from its constitutional isomer, 1-Amino-2-(4-chlorophenyl)ethanol. While both share the same molecular formula and mass, the connectivity of their atoms is different, leading to distinct spectroscopic fingerprints. This guide will demonstrate how each technique provides unique pieces of the puzzle that, when assembled, point to only one possible structure.
Experimental Workflow: A Synergistic Approach
The structural confirmation process is not linear but rather a convergent workflow where data from independent analytical methods are used to corroborate a single hypothesis.
Caption: Convergent workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its ability to dissolve the polar analyte and for its exchangeable deuterium atoms, which can help identify labile protons (from -OH and -NH₂) through D₂O exchange experiments. Its residual solvent peak does not significantly overlap with expected analyte signals.
-
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard.
-
Causality: TMS is chemically inert and its signal (a sharp singlet) is defined as 0.0 ppm, providing a universal reference point for all other chemical shifts.
-
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for both ¹H and ¹³C are typically sufficient. For ¹³C, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
¹H NMR Data Interpretation: A Tale of Two Isomers
The ¹H NMR spectrum provides the most direct evidence for the specific arrangement of the -CH(NH₂)-CH₂OH fragment, allowing for clear differentiation from the isomeric -CH(OH)-CH₂NH₂ structure.
| Assignment (Structure A) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Insight |
| Aromatic (H-a, H-b) | 7.2 - 7.4 | Multiplet (2 doublets) | 4H | Protons on the 4-chlorophenyl ring. The para-substitution pattern typically results in two distinct doublet signals. |
| Methine (H-c) | ~4.0 - 4.2 | Doublet of Doublets (dd) | 1H | This is the key diagnostic signal . It is shifted downfield by the adjacent electron-withdrawing phenyl and amino groups. It will be split by the two non-equivalent H-d protons. |
| Methylene (H-d) | ~3.4 - 3.6 | Multiplet | 2H | These protons are diastereotopic and adjacent to a stereocenter (C-c). They will split each other and the H-c proton, resulting in a complex multiplet. |
| Amine (NH₂) | ~2.0 - 3.0 | Broad Singlet | 2H | Labile protons; signal is often broad and its position can vary with concentration and temperature. Disappears upon D₂O shake. |
| Hydroxyl (OH) | ~4.5 - 5.5 | Broad Singlet/Triplet | 1H | Labile proton; may couple with adjacent H-d protons if exchange is slow. Disappears upon D₂O shake. |
Comparative Analysis: How does this differentiate from the isomer 2-Amino-1-(4-chlorophenyl)ethanol ?
-
In the isomer, the methine proton (-CH(OH)-) would be adjacent to the phenyl ring and the -OH group, likely appearing at a higher chemical shift (~4.8-5.0 ppm).
-
The methylene protons (-CH₂NH₂) would be adjacent to the amino group, appearing further upfield (~2.8-3.0 ppm) and would show a simpler coupling pattern with the methine proton.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum confirms the number of unique carbon environments.
| Assignment (Structure A) | Predicted δ (ppm) | Rationale |
| Quaternary Aromatic (C-ipso) | ~140 - 142 | Aromatic carbon directly attached to the ethanolamine chain. |
| Quaternary Aromatic (C-Cl) | ~131 - 133 | Aromatic carbon bearing the chlorine atom. |
| Aromatic CH (x2) | ~128 - 129 | Aromatic carbons ortho to the chlorine. |
| Aromatic CH (x2) | ~127 - 128 | Aromatic carbons meta to the chlorine. |
| Methylene Carbon (C-d) | ~65 - 67 | Aliphatic carbon attached to the hydroxyl group, showing a significant downfield shift. |
| Methine Carbon (C-c) | ~58 - 60 | Aliphatic carbon attached to both the phenyl ring and the amino group. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure.[1]
Experimental Protocol: Electron Ionization (EI) or Electrospray Ionization (ESI)
-
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer. ESI is a "soft" technique suitable for confirming the molecular weight, while EI is a "hard" technique that induces fragmentation, providing structural clues.
-
Data Acquisition: Acquire a full scan mass spectrum. For ESI, this will typically be in positive ion mode to detect the protonated molecule [M+H]⁺. For EI, the molecular ion [M]⁺• will be observed.
MS Data Interpretation
The molecular formula is C₈H₁₀ClNO. The molecular weight is approximately 171.63 g/mol .[5]
| Ion | Predicted m/z | Interpretation & Key Evidence |
| [M]⁺• | 171 / 173 | The molecular ion peak . The presence of a pair of peaks with an approximate 3:1 intensity ratio is the definitive signature of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). |
| [M-CH₂OH]⁺ | 140 / 142 | Loss of the hydroxymethyl radical via cleavage of the C-C bond. This is a very common and diagnostically important fragmentation pathway for this structure. |
| [C₇H₇Cl]⁺ | 126 / 128 | The chlorotropylium ion, a common fragment from benzyl-type compounds. |
| [C₆H₄Cl]⁺ | 111 / 113 | The chlorophenyl cation. |
Comparative Analysis: The fragmentation pattern of the isomer would be different. For 2-Amino-1-(4-chlorophenyl)ethanol , a primary fragmentation would be the loss of the aminomethyl group (-CH₂NH₂), resulting in a major fragment at m/z 141/143. The observation of a strong 140/142 fragment is compelling evidence for the proposed structure.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background scan of the empty crystal should be taken first.
IR Data Interpretation
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400 - 3200 (broad) | O-H stretch, N-H stretch | The overlapping, broad absorptions from the alcohol and primary amine groups are characteristic. |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H bonds. |
| 3000 - 2850 | C-H stretch (sp³) | Aliphatic C-H bonds from the ethanol backbone. |
| ~1600, ~1490 | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1620 - 1550 | N-H bend | Scissoring vibration of the primary amine. |
| ~1100 - 1050 | C-O stretch | Characteristic of a primary alcohol. |
| ~1100 - 1085 | C-N stretch | Aliphatic amine C-N bond. |
| ~850 - 810 | C-H bend (out-of-plane) | Strong band indicative of 1,4-disubstitution (para) on the benzene ring. |
| ~750 - 700 | C-Cl stretch | Carbon-chlorine bond vibration. |
Conclusion: A Self-Validating Structural Confirmation
Caption: Convergence of multi-spectroscopic data to confirm the molecular structure.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. jchps.com [jchps.com]
- 4. researchgate.net [researchgate.net]
- 5. (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol | C8H10ClNO | CID 42579781 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Catalysts for Amino Alcohol Synthesis
Introduction: The Indispensable Role of Chiral Amino Alcohols
Chiral 1,2- and 1,3-amino alcohols are foundational building blocks in modern organic synthesis and medicinal chemistry. Their stereochemical architecture is often the linchpin for biological activity, making them prevalent motifs in a vast array of pharmaceuticals, including beta-blockers, antivirals, and anticancer agents.[1] Furthermore, their utility extends to their application as highly effective chiral ligands and auxiliaries in asymmetric catalysis.[2][3][4] Consequently, the development of efficient and highly stereoselective methods for their synthesis is a paramount objective for researchers in both academic and industrial settings.[1]
This guide provides a comparative analysis of the leading classes of chiral catalysts for the asymmetric synthesis of amino alcohols. We will delve into the mechanistic underpinnings of each catalyst system, present comparative performance data, and provide detailed experimental protocols to bridge theory with practical application.
Core Synthetic Strategies: An Overview
The synthesis of enantiomerically pure amino alcohols is approached through several core strategies. The most traditional method involves utilizing the "chiral pool," where readily available, enantiopure starting materials like natural α-amino acids are chemically modified, for instance, by reducing the carboxylic acid moiety.[1] While effective, this approach is limited by the structural diversity of the 20 common amino acids.[1] To overcome this limitation, catalytic asymmetric methods have become indispensable. These primarily include:
-
Asymmetric Reduction of Prochiral Ketones: The enantioselective reduction of α-amino ketones or related precursors is a highly effective and widely used strategy.[1]
-
Asymmetric Aminohydroxylation of Olefins: This method directly installs both the amine and alcohol functionalities across a double bond in a single step.[1]
-
Asymmetric Ring-Opening of Epoxides: The nucleophilic opening of meso-epoxides with an amine source provides direct access to vicinal amino alcohols.[2][5]
This guide will focus on the catalysts that empower these asymmetric transformations, providing the control necessary to achieve high levels of stereoselectivity.
A Comparative Look at Leading Chiral Catalyst Classes
The choice of catalyst is critical and depends on the specific substrate, desired stereoisomer, and process scalability requirements. Here, we compare the most prominent and effective catalyst systems.
Borane-Based Catalysts: The Corey-Bakshi-Shibata (CBS) Oxazaborolidines
Since their development by E.J. Corey, Raman K. Bakshi, and Saizo Shibata in 1987, chiral oxazaborolidines, commonly known as CBS catalysts, have become a cornerstone for the asymmetric reduction of prochiral ketones.[6][7] The reaction, often called the CBS reduction, uses a catalytic amount of the oxazaborolidine with a stoichiometric amount of borane (BH₃) as the reducing agent.[6][8]
Mechanism of Action: The efficacy of the CBS catalyst stems from its ability to form a rigid, bicyclic complex with borane. The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, exposing one of its prochiral faces to an intramolecular hydride transfer from the coordinated BH₃.[9][10] This highly organized transition state is responsible for the predictable and typically high enantioselectivity.[8][10]
Caption: Catalytic cycle of the CBS reduction.
Performance Insights: CBS catalysts are renowned for their excellent enantioselectivity, often exceeding 95% ee for a wide range of ketones.[1] They are particularly effective for aryl ketones and α,β-unsaturated ketones.[11] The predictability of the stereochemical outcome, based on which enantiomer of the proline-derived catalyst is used, is a significant advantage.[10]
Transition Metal Catalysts: Ruthenium, Rhodium, and Copper Complexes
Transition metal complexes featuring chiral ligands are powerful tools for asymmetric synthesis, offering high turnover numbers and exceptional stereocontrol.
A. Ruthenium Catalysts for Asymmetric (Transfer) Hydrogenation
Pioneered by Ryoji Noyori, chiral Ru(II) complexes, particularly those with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamine ligands, are exceptionally effective for the asymmetric hydrogenation and transfer hydrogenation of ketones.[12][13][14]
Mechanism of Action: In asymmetric transfer hydrogenation (ATH), a hydride is transferred to the ketone from a hydrogen source like isopropanol or formic acid, mediated by the chiral Ru-complex.[6][15] The mechanism involves a metal hydride species, and the stereoselectivity is imparted by the chiral ligand environment around the metal center.[14][16] Asymmetric hydrogenation (AH) uses molecular hydrogen (H₂) directly.[16] These Ru-catalyzed reactions are often described as "bifunctional," where both the metal center and the ligand participate in the catalytic cycle.[14]
Caption: Simplified cycle for Ru-catalyzed asymmetric hydrogenation.
Performance Insights: Noyori-type catalysts provide outstanding enantioselectivity (often >99% ee) and high yields for the reduction of aromatic ketones.[1] They have been successfully applied on an industrial scale for the synthesis of pharmaceutical intermediates.[12] The development of "tethered" Ru(II) catalysts has further improved their activity and stability.[17]
B. Rhodium, Cobalt, and Copper Catalysts
-
Rhodium: Chiral Rh-diphosphine complexes, like those used by Noyori, are also highly effective for the asymmetric hydrogenation of functionalized ketones and olefins, providing access to amino acid precursors and amino alcohols.[13]
-
Cobalt: More recently, earth-abundant cobalt complexes have emerged as powerful catalysts for the asymmetric hydrogenation of α-primary amino ketones, affording chiral vicinal amino alcohols with high yields and enantioselectivities (up to 99% ee) in remarkably short reaction times.[18]
-
Copper: Chiral copper catalysts are versatile and have been employed in various reactions. For instance, chiral bis(β-amino alcohol)-Cu complexes catalyze the asymmetric Henry reaction to produce β-nitro alcohols, which are direct precursors to 1,2-amino alcohols, with excellent enantioselectivity (e.g., 94.6% ee).[19] Additionally, a multi-catalytic system using a chiral copper catalyst has enabled the enantioselective radical C–H amination of alcohols to form β-amino alcohols.[20]
Organocatalysts: Metal-Free Asymmetric Synthesis
Organocatalysis, the use of small organic molecules as catalysts, offers an environmentally friendly alternative to metal-based systems.[2] Chiral amino alcohols and their derivatives are themselves effective organocatalysts.[2][21]
Mechanism of Action: These catalysts typically operate through non-covalent interactions (e.g., hydrogen bonding) or by forming transient covalent intermediates (e.g., enamines or iminiums).[22] For example, a β-amino alcohol can use its amine group as a base and its hydroxyl group as a hydrogen-bond donor to activate and orient substrates within a chiral environment.[21][22]
Performance Insights: C₂-symmetric chiral amino alcohols have been successfully used as organocatalysts for the enantioselective ring-opening of epoxides by phenols, achieving high enantiomeric excess (up to 97% ee).[2] Simple primary β-amino alcohols derived from natural amino acids are efficient catalysts for asymmetric Michael additions, a key C-C bond-forming reaction.[22]
Comparative Efficacy Data
The following table summarizes the performance of representative catalysts for the synthesis of chiral amino alcohols or their immediate precursors.
| Catalyst Type | Representative Catalyst/Ligand | Reaction Type | Substrate Example | Yield (%) | ee (%) | Key Advantages | Reference(s) |
| Oxazaborolidine | (S)-2-Methyl-CBS-oxazaborolidine | Ketone Reduction | Acetophenone | >95 | >97 | Predictable stereochemistry, high ee, broad applicability. | [1][6] |
| Ruthenium | RuCl--INVALID-LINK-- | Transfer Hydrogenation | Acetophenone | >99 | 97-99 | Extremely high ee, high turnover, industrial scale-up. | [15][16] |
| Copper | Chiral bis(β-amino alcohol) / Cu(OAc)₂ | Henry Reaction | Benzaldehyde | >99 | 94.6 | Forms C-C bond, mild conditions, precursor synthesis. | [19] |
| Organocatalyst | C₂-symmetric amino alcohol | Epoxide Ring-Opening | Racemic Glycidol | Good | up to 97 | Metal-free, environmentally friendly, high ee. | [2] |
| Cobalt | Co-Bis(phosphine) Complex | Hydrogenation | α-Primary Amino Ketone | High | up to 99 | Uses earth-abundant metal, very fast reactions. | [18] |
Detailed Experimental Protocols
To ensure the practical application of this guide, we provide step-by-step protocols for two of the most widely used catalytic systems.
Protocol 1: Asymmetric Reduction of an α-Amino Ketone using a CBS Catalyst
This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone.[1]
1. Catalyst Preparation (In Situ):
-
To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).
-
Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution and stir for 10-15 minutes.
2. Reduction Reaction:
-
Dissolve the protected α-amino ketone (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the pre-formed catalyst-borane complex at 0 °C over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
3. Workup and Purification:
-
Once the reaction is complete, slowly add methanol dropwise at 0 °C to quench the excess borane.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
4. Analysis:
-
Determine the enantiomeric excess (ee) of the purified amino alcohol product using chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Caption: Experimental workflow for CBS-catalyzed reduction.
Protocol 2: Asymmetric Transfer Hydrogenation using a Noyori-type Ruthenium Catalyst
This protocol describes the asymmetric transfer hydrogenation of an aromatic ketone.
1. Reaction Setup:
-
In an argon-flushed vial, add the chiral Ru(II) catalyst (e.g., RuCl--INVALID-LINK--) (0.005-0.01 equivalents).
-
Add the aromatic ketone substrate (1.0 equivalent).
-
Add a 5:2 mixture of formic acid and triethylamine as the hydrogen source and solvent.
2. Hydrogenation Reaction:
-
Seal the vial and stir the mixture at the desired temperature (e.g., 28-40 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
3. Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Carefully wash the organic layer with water and brine to remove the formic acid and triethylamine salt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting chiral alcohol via flash column chromatography.
4. Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Conclusion and Catalyst Selection
The synthesis of chiral amino alcohols has been profoundly advanced by the development of highly efficient chiral catalysts.
-
CBS Oxazaborolidines are highly reliable and predictable, making them an excellent choice for a wide range of ketone reductions, especially at the lab scale.[6]
-
Ruthenium Catalysts , particularly Noyori's systems, offer unparalleled efficiency and enantioselectivity for asymmetric hydrogenation, demonstrating proven scalability for industrial applications.[12][14]
-
Copper, Cobalt, and other Transition Metals provide unique reactivity, enabling novel transformations like radical C-H amination and offering access to more sustainable, earth-abundant catalyst systems.[18][20]
-
Organocatalysts represent a green, metal-free alternative, proving highly effective in specific applications like asymmetric ring-openings and conjugate additions.[2][21]
The optimal catalyst choice depends on a careful evaluation of the substrate's electronic and steric properties, the desired stereochemical outcome, cost, and scalability. This guide provides the foundational data and protocols to empower researchers, scientists, and drug development professionals to make informed decisions in this critical area of asymmetric synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. york.ac.uk [york.ac.uk]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. nobelprize.org [nobelprize.org]
- 14. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
A Senior Application Scientist’s Guide to the Cross-Validation of Analytical Methods for Quantifying 2-Amino-2-(4-chlorophenyl)ethanol
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. 2-Amino-2-(4-chlorophenyl)ethanol is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its structural similarity to other active pharmaceutical ingredients (APIs) and potential for degradation necessitates robust analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparative analysis of three prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with the causal reasoning behind experimental choices, a framework for establishing self-validating systems, and a robust cross-validation strategy to ensure data integrity across different analytical platforms. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and U.S. Food and Drug Administration (FDA) recommendations for analytical procedure validation.[1][2][3][4][5][6]
The Analytical Imperative: Why Method Choice Matters
The selection of an analytical method is not a trivial decision; it is dictated by the specific requirements of the analysis. Key considerations include the expected concentration of the analyte, the complexity of the sample matrix, the required sensitivity and selectivity, and the intended purpose of the method (e.g., routine quality control, stability testing, or trace-level impurity profiling).
-
HPLC-UV: A workhorse in quality control laboratories, HPLC-UV offers robustness, reliability, and cost-effectiveness for quantifying analytes at moderate to high concentrations. Its suitability for non-volatile and thermally labile compounds makes it a primary candidate for the analysis of this compound.
-
GC-MS: For volatile or semi-volatile compounds, GC-MS provides excellent separation efficiency and structural confirmation through mass spectrometry. While the target analyte is not highly volatile, derivatization can be employed to enhance its volatility and thermal stability, making GC-MS a viable, albeit more complex, option.[7]
-
LC-MS/MS: Offering the pinnacle of sensitivity and selectivity, LC-MS/MS is the gold standard for trace-level quantification, especially in complex matrices. Its ability to selectively monitor specific parent-to-product ion transitions minimizes interference, making it ideal for impurity analysis and pharmacokinetic studies.[8][9]
The following sections will detail the proposed methodologies for each technique, present their validation parameters, and culminate in a cross-validation protocol to ensure inter-method consistency.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale and Experimental Design
A reversed-phase HPLC method is proposed due to the moderate polarity of this compound. A C18 column is selected for its versatility and proven performance with a wide range of small molecules. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and retention. UV detection is appropriate as the phenyl ring in the analyte contains a chromophore that absorbs in the UV spectrum. A detection wavelength of 225 nm is selected to maximize sensitivity, a choice often effective for similar chlorophenyl compounds.[10][11]
Experimental Protocol: HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 0.02 M Potassium Phosphate Buffer pH 3.0 (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
Run Time: 10 minutes.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material to be tested in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Validation Summary: HPLC-UV
The following table summarizes the expected performance characteristics based on ICH Q2(R1) guidelines.[2][4]
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interference at the analyte's retention time | Peak purity index > 0.999; baseline resolved from placebo and degradants. |
| Linearity (R²) | ≥ 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | Demonstrates acceptable accuracy and precision. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (% RSD) | Repeatability (≤ 2.0%), Intermediate (≤ 3.0%) | Repeatability < 1.0%, Intermediate < 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | ~0.3 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | ~1.0 µg/mL |
| Robustness | No significant change in results | Insensitive to minor changes in flow rate (±0.1 mL/min), pH (±0.2), and organic phase (±2%). |
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale and Experimental Design
Direct analysis of this compound by GC can be challenging due to the polar amino and hydroxyl groups, which can lead to poor peak shape and thermal degradation. To overcome this, a derivatization step is essential. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy to convert the polar -NH2 and -OH groups into less polar and more thermally stable trimethylsilyl (-TMS) ethers and amines, making the analyte suitable for GC analysis.[7] Electron impact (EI) ionization is proposed for its ability to generate reproducible fragmentation patterns, allowing for both quantification and structural confirmation.
Experimental Protocol: GC-MS
-
Instrumentation and Conditions:
-
GC-MS System: A system equipped with a split/splitless inlet, a mass selective detector (MSD), and an autosampler.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 270°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the di-TMS derivative.
-
-
Derivatization and Solution Preparation:
-
Standard Stock Solution (1000 µg/mL in Pyridine): Accurately weigh 100 mg of reference standard and dissolve in 100 mL of anhydrous pyridine.
-
Derivatization Procedure: To 100 µL of each standard or sample solution in a vial, add 100 µL of BSTFA with 1% TMCS. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.
-
Calibration Standards: Prepare dilutions of the stock solution in pyridine and derivatize as described above.
-
Validation Summary: GC-MS
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interfering peaks at the target retention time and ion ratios are consistent. | Clean baseline; ion ratios match theoretical values within ±10%. |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Range | 0.5 - 50 µg/mL | Demonstrates acceptable accuracy and precision. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 104.0% |
| Precision (% RSD) | Repeatability (≤ 5.0%), Intermediate (≤ 7.0%) | Repeatability < 3.0%, Intermediate < 5.0% |
| LOD | S/N ≥ 3:1 for the primary quantifier ion | ~0.15 µg/mL |
| LOQ | S/N ≥ 10:1 for the primary quantifier ion | ~0.5 µg/mL |
| Robustness | No significant change in results | Insensitive to minor changes in oven ramp rate (±2°C/min) and final hold time (±1 min). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale and Experimental Design
For the highest level of sensitivity and selectivity, an LC-MS/MS method is unparalleled. This technique is particularly crucial for quantifying the analyte at trace levels, for instance, as a genotoxic impurity where detection limits in the parts-per-million (ppm) range are required.[8] Electrospray ionization (ESI) in positive mode is chosen as the amino group is readily protonated. The method will use Multiple Reaction Monitoring (MRM) to track the transition from a specific precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion, virtually eliminating matrix interference. A simple mobile phase of methanol and ammonium acetate provides good ionization efficiency.
Experimental Protocol: LC-MS/MS
-
Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: A: 5 mM Ammonium Acetate in Water; B: Methanol. Isocratic elution with 65% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined by infusing the analyte. A plausible transition would be the loss of H₂O or CH₂OH from the protonated parent molecule.
-
Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 400°C).
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions in a 50:50 water:methanol mixture to create calibration standards from 0.1 ng/mL to 100 ng/mL.
-
Sample Solution: Prepare the sample by dissolving in a suitable solvent and diluting with 50:50 water:methanol to a concentration within the calibration range.
-
Validation Summary: LC-MS/MS
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No signal in blank matrix; consistent ion ratio for two transitions. | S/N < 10% of LLOQ in blank; ion ratios within ±15%. |
| Linearity (R²) | ≥ 0.995 | > 0.999 |
| Range | 0.1 - 100 ng/mL | Demonstrates acceptable accuracy and precision. |
| Accuracy (% Recovery) | 85.0% - 115.0% at LLOQ, 90.0% - 110.0% at other levels | Within ±10% of nominal (±15% at LLOQ). |
| Precision (% RSD) | ≤ 20% at LLOQ, ≤ 15% at other levels | < 10% ( < 15% at LLOQ) |
| LOD | S/N ≥ 3:1 | ~0.03 ng/mL |
| LOQ | S/N ≥ 10:1; with acceptable precision & accuracy | ~0.1 ng/mL |
| Robustness | No significant change in results | Insensitive to minor changes in column temperature (±5°C) and mobile phase composition (±2%). |
Cross-Validation: Bridging the Methodologies
After individual validation, a cross-validation study is critical to ensure that all three methods produce comparable and reliable data. This process builds confidence that the choice of analytical technique does not unduly influence the final reported value, a cornerstone of a trustworthy quality system.
Cross-Validation Experimental Protocol
-
Sample Preparation: Prepare a single, homogeneous batch of a representative sample matrix (e.g., a drug substance or placebo). Spike this matrix with this compound at three different concentration levels:
-
Low: Near the LOQ of the HPLC-UV method.
-
Medium: At the target concentration for a typical assay.
-
High: Near the upper limit of the HPLC-UV calibration range.
-
-
Analysis: Prepare six independent samples (n=6) at each concentration level. Analyze two replicates with each of the three validated methods (HPLC-UV, GC-MS, and LC-MS/MS).
-
Data Evaluation:
-
Calculate the mean concentration and %RSD for each method at each level.
-
Perform a statistical comparison of the mean values obtained from the three methods. An analysis of variance (ANOVA) is appropriate to determine if there are any statistically significant differences between the methods.
-
Cross-Validation Workflow Diagram
Caption: Workflow for the cross-validation of three analytical methods.
Hypothetical Cross-Validation Data Summary
| Concentration Level | Method | Mean Result (µg/mL) | %RSD (n=6) |
| Low (5 µg/mL) | HPLC-UV | 5.1 | 1.8% |
| GC-MS | 4.9 | 3.5% | |
| LC-MS/MS | 5.0 | 2.1% | |
| Medium (50 µg/mL) | HPLC-UV | 50.3 | 0.9% |
| GC-MS | 49.5 | 2.5% | |
| LC-MS/MS | 50.1 | 1.2% | |
| High (90 µg/mL) | HPLC-UV | 90.5 | 0.8% |
| GC-MS | 88.9 | 2.2% | |
| LC-MS/MS | 90.2 | 1.1% |
Statistical analysis (ANOVA) of this hypothetical data would likely show no significant difference between the methods (p > 0.05), confirming their interchangeability within this concentration range.
Senior Scientist's Insights and Method Selection
The choice of method is ultimately a strategic one. The data presented provides a clear path for making an informed decision.
Head-to-Head Comparison
-
Sensitivity: LC-MS/MS is unequivocally the most sensitive method, capable of detecting the analyte at levels thousands of times lower than HPLC-UV.
-
Selectivity: Again, LC-MS/MS leads due to the specificity of MRM. GC-MS offers high selectivity through mass filtering, while HPLC-UV is the most susceptible to interference from co-eluting impurities that share a similar chromophore.
-
Robustness & Simplicity: HPLC-UV is the most straightforward and robust method. It requires no derivatization and is less complex to operate than mass spectrometry-based systems, making it ideal for routine QC environments.
-
Cost and Throughput: HPLC-UV has the lowest operational cost and highest throughput. GC-MS is intermediate, while LC-MS/MS has the highest capital and operational costs.
Decision Matrix
| Application | Recommended Primary Method | Justification |
| API Assay / Quality Control | HPLC-UV | Excellent precision, robustness, and cost-effectiveness for high-concentration analysis. |
| Stability Indicating Method | HPLC-UV or LC-MS/MS | HPLC for main peak; LC-MS/MS to identify and quantify trace degradants. |
| Trace Impurity Analysis | LC-MS/MS | Unmatched sensitivity and selectivity required to meet regulatory thresholds (e.g., TTC for genotoxic impurities). |
| Cleaning Validation | LC-MS/MS | Requires high sensitivity to detect residual analyte on equipment surfaces. |
| Confirmatory Analysis | GC-MS or LC-MS/MS | Provides mass spectral data for unambiguous identification. |
Conclusion
The quantification of this compound can be successfully achieved using HPLC-UV, GC-MS, and LC-MS/MS. Each method offers a unique combination of performance characteristics, and the optimal choice is contingent upon the specific analytical objective. This guide has provided detailed, scientifically grounded protocols and validation frameworks for each technique.
Crucially, the implementation of a rigorous cross-validation study is non-negotiable for ensuring data integrity and consistency across an organization. By demonstrating that different analytical techniques yield comparable results, scientific teams can build a foundation of trust in their data, satisfying both internal quality standards and external regulatory expectations. This holistic approach to method development, validation, and cross-validation ensures that the analytical data generated is not only accurate and precise but also undeniably trustworthy.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Novel Chiral Stationary Phases for Amino Alcohol Separation
Introduction
In the landscape of pharmaceutical development, the stereoisomeric form of a drug is a critical quality attribute that profoundly influences its pharmacological and toxicological profile.[1] Amino alcohols are a vital class of chiral building blocks found in numerous active pharmaceutical ingredients (APIs), most notably the β-blocker family of drugs. Consequently, the robust separation and quantification of amino alcohol enantiomers is not merely an analytical task but a cornerstone of drug safety and efficacy.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has long been the gold standard for this purpose.[2][3] The CSP is the heart of the separation, where differential interactions with the enantiomers lead to their resolution.[4] However, the field is not static. Driven by the demands for higher efficiency, greater robustness, and more environmentally sustainable practices, novel CSPs and alternative chromatographic techniques like Supercritical Fluid Chromatography (SFC) are emerging as powerful solutions.[5][6][7]
This guide provides an in-depth comparison of established and novel CSPs for the challenging task of amino alcohol separation. We will move beyond a simple catalog of phases to explore the causal relationships between CSP design, mobile phase selection, and chromatographic performance. By synthesizing field-proven insights with rigorous experimental data, this document will empower researchers, scientists, and drug development professionals to make informed decisions when selecting and validating methods for chiral amino alcohol analysis.
Part 1: The Evolving Landscape of Chiral Stationary Phases
The efficacy of a chiral separation is dictated by the specific molecular interactions between the analyte and the chiral selector immobilized on the stationary phase. Understanding the fundamental chemistry of different CSP classes is paramount to effective method development.
Section 1.1: The Established Workhorses
For decades, a few classes of CSPs have dominated the field due to their broad applicability and proven track record.
-
Coated Polysaccharide-Based CSPs: Derivatives of amylose and cellulose, such as cellulose tris(3,5-dimethylphenylcarbamate), are coated onto a silica support.[8] These phases, commercialized under well-known trade names like Chiralcel® and Chiralpak®, are renowned for their exceptional enantiorecognition capabilities for a vast range of compounds and are responsible for a majority of reported chiral separations.[8] Their primary mechanism involves the analyte fitting into chiral grooves or cavities on the polysaccharide structure, with hydrogen bonds, π-π interactions, and steric hindrance contributing to separation. Their main limitation, however, is their compatibility with a restricted range of solvents, as "prohibited" solvents like chloroform, tetrahydrofuran (THF), or ethyl acetate can strip the coating and destroy the column.[9]
-
Cyclodextrin-Based CSPs: These phases use cyclodextrins—chiral, bucket-shaped oligosaccharides—as the chiral selector.[10] The primary mechanism of separation is host-guest inclusion complexation, where an analyte (or a portion of it, typically an aromatic ring) fits into the hydrophobic cavity of the cyclodextrin.[10] Secondary interactions between analyte functional groups and the hydroxyl groups on the rim of the cyclodextrin enhance enantioselectivity.
-
Macrocyclic Antibiotic CSPs: CSPs based on macrocyclic antibiotics like vancomycin and teicoplanin are exceptionally versatile.[11] Their complex structures offer a multitude of interaction sites—peptidic backbones, carbohydrate baskets, and ionizable groups—allowing for several separation mechanisms, including ion-exchange, hydrogen bonding, and inclusion complexation. This multi-modal nature makes them powerful tools for separating polar and ionizable compounds like amino alcohols.[12]
Section 1.2: The Next-Generation Challengers: Novel CSPs
Recent innovations have focused on overcoming the limitations of traditional phases, primarily by enhancing robustness and expanding the design space for selectivity.
-
Immobilized Polysaccharide CSPs: This represents one of the most significant practical advancements in chiral chromatography. Here, the polysaccharide derivative is covalently bonded to the silica support.[9] This immobilization creates a highly robust phase that is compatible with virtually any organic solvent.[9][13] This key feature dramatically expands the range of mobile phases that can be used for method development, often unlocking unique selectivities and improving resolution where coated versions fail. This robustness also allows for more aggressive column washing procedures, extending column lifetime.
-
Novel "Brush-Type" (Pirkle) CSPs: Named after William H. Pirkle, these CSPs consist of small, well-defined chiral molecules covalently bound to the support.[14] Chiral recognition is based on a combination of specific interactions, including π-π stacking (between electron-rich and electron-deficient aromatic rings), hydrogen bonding, and dipole-dipole interactions.[8][14] Recent research has focused on creating novel brush-type phases with unique structural motifs, such as C3-symmetric selectors, which offer different spatial arrangements of interaction sites compared to traditional designs.[15][16] These phases are particularly valuable for understanding chiral recognition mechanisms due to their well-defined selector structure.
-
Emerging Porous Materials: While still in the early stages of commercial application, porous organic materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are being explored as future platforms for CSPs.[17][18] Their high surface area and tunable pore structures offer exciting possibilities for creating highly selective chiral selectors.
Part 2: Head-to-Head Performance Benchmark
To illustrate the practical differences between these phases, we present a comparative study for the separation of a model vicinal amino alcohol, (±)-trans-2-amino-1-indanol. This analyte contains both a primary amine and a hydroxyl group, making it representative of this compound class.
Section 2.1: The Technologies: HPLC vs. Supercritical Fluid Chromatography (SFC)
While HPLC is the incumbent technology, SFC has seen a significant resurgence and is now a preferred technique for chiral separations in many pharmaceutical labs.[5][19]
-
High-Performance Liquid Chromatography (HPLC): A liquid mobile phase is pumped through a column under high pressure. It is a versatile and well-understood technique.
-
Supercritical Fluid Chromatography (SFC): Uses a supercritical fluid, typically carbon dioxide (CO₂), as the main mobile phase component.[7] The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations (3-10 times faster than HPLC) without a loss of efficiency.[20] Furthermore, replacing the bulk of the organic mobile phase with CO₂ makes SFC a more cost-effective and environmentally friendly ("green") technology.[6][20]
Section 2.2: Experimental Design & Rationale
The goal of this benchmark is to compare the performance of an established CSP against a novel, immobilized version across both HPLC and SFC platforms.
Columns Selected for Comparison:
-
Established Workhorse (Coated Polysaccharide): Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica). A widely used and highly successful CSP.
-
Novel Challenger (Immobilized Polysaccharide): Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica). The immobilized version of a similar selector, allowing for an expanded solvent range.[13]
Rationale for Mobile Phase Screening: A systematic screening of mobile phases is crucial for finding the optimal separation conditions. For amino alcohols, which have basic amine groups, additives are often required to achieve good peak shape and retention.
-
HPLC Screening: Normal Phase (NP) conditions are typically preferred for polysaccharide CSPs. We will screen Heptane/Isopropanol (IPA) and Heptane/Ethanol, common NP mobile phases. A basic additive, Diethylamine (DEA), will be included to prevent peak tailing from the amine group.
-
SFC Screening: The mobile phase consists of supercritical CO₂ and an alcohol co-solvent. We will screen Methanol, Ethanol, and IPA as co-solvents, again with a basic additive (DEA).
Part 3: Protocols and Data Analysis
Rigorous and reproducible protocols are the foundation of trustworthy analytical data. The following sections provide detailed methodologies for performance screening and subsequent method validation.
Section 3.1: Standardized Protocol for CSP Performance Screening
This protocol outlines the systematic steps for evaluating the selected columns on both HPLC and SFC systems.
Objective: To identify the best combination of stationary phase, mobile phase, and technology (HPLC/SFC) for the enantioseparation of (±)-trans-2-amino-1-indanol.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of racemic (±)-trans-2-amino-1-indanol at 1.0 mg/mL in Ethanol.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase composition for each run.
-
-
HPLC System & Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Columns: Chiralcel OD-H (4.6 x 250 mm, 5 µm), Chiralpak IB (4.6 x 250 mm, 5 µm).
-
Mobile Phase Screening:
-
A: Heptane / IPA with 0.1% DEA (Screening gradients of 10%, 20%, 30% IPA).
-
B: Heptane / Ethanol with 0.1% DEA (Screening gradients of 10%, 20%, 30% Ethanol).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
-
SFC System & Conditions:
-
System: Waters ACQUITY UPC² or equivalent.
-
Columns: Chiralcel OD-H (4.6 x 250 mm, 5 µm), Chiralpak IB (4.6 x 250 mm, 5 µm).
-
Mobile Phase Screening:
-
CO₂ / Methanol with 0.2% DEA (Screening gradients of 10%, 20%, 30% Methanol).
-
CO₂ / Ethanol with 0.2% DEA (Screening gradients of 10%, 20%, 30% Ethanol).
-
CO₂ / Isopropanol with 0.2% DEA (Screening gradients of 10%, 20%, 30% Isopropanol).
-
-
Total Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 1 µL.
-
-
Data Evaluation: For each run, calculate the retention factor of the second eluting peak (k'₂), the selectivity (α), and the resolution (Rs).
Diagram: Experimental Workflow for CSP Screening
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selvita.com [selvita.com]
- 7. Advances in supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pharmtech.com [pharmtech.com]
A comparative study of the biological activity of (R) and (S) enantiomers of 2-Amino-2-(4-chlorophenyl)ethanol
In the landscape of modern pharmacology, the stereochemical identity of a drug candidate is a critical determinant of its biological activity, efficacy, and safety profile. This guide provides a comprehensive comparative framework for understanding and evaluating the distinct biological activities of the (R) and (S) enantiomers of 2-Amino-2-(4-chlorophenyl)ethanol. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide synthesizes established principles of stereopharmacology and provides detailed experimental protocols to enable researchers to conduct such a comparative analysis.
Introduction: The Principle of Chirality in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the individual mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other.
This compound possesses a single stereocenter at the carbon atom bearing the amino and hydroxyl groups, giving rise to the (R) and (S) enantiomers. Understanding the differential activity of these enantiomers is crucial for the development of a stereochemically pure and more effective therapeutic agent.
Postulated Biological Activities and Mechanistic Insights
Based on the structural similarity of this compound to other phenylethanolamine compounds and available information, we can postulate distinct biological activities for each enantiomer.
(S)-2-Amino-2-(4-chlorophenyl)ethanol
The (S)-enantiomer of a related compound, Levosulpiride, is known to be a dopamine D2 receptor antagonist with applications in gastrointestinal disorders and as an antipsychotic and antidepressant agent[1]. It is therefore plausible that (S)-2-Amino-2-(4-chlorophenyl)ethanol may exhibit activity at dopamine receptors. Furthermore, its structural resemblance to adrenergic agents suggests potential interactions with adrenergic receptors (alpha and beta subtypes).
(R)-2-Amino-2-(4-chlorophenyl)ethanol
The biological activity of the (R)-enantiomer is less characterized in the public domain. In many chiral phenylethanolamines, the (R)-enantiomer displays a higher affinity for adrenergic receptors. Therefore, it is a reasonable hypothesis that (R)-2-Amino-2-(4-chlorophenyl)ethanol may act as an adrenergic agent, potentially with different selectivity and potency compared to its (S)-counterpart.
To elucidate these differential activities, a series of in vitro and in vivo experiments are necessary. The following sections provide detailed protocols for a comprehensive comparative study.
Experimental Workflows for Comparative Analysis
A thorough comparison of the (R) and (S) enantiomers requires a multi-faceted experimental approach, encompassing chiral separation, in vitro receptor binding and functional assays, and in vivo behavioral models.
Chiral Separation of Enantiomers
The first critical step is to obtain the enantiomerically pure (R) and (S) forms of this compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard and effective method for this purpose.
References
A Senior Application Scientist's Guide to Protecting Groups in Amino Alcohol Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of amino alcohols represents a foundational step in the creation of a vast array of pharmaceuticals, chiral auxiliaries, and complex molecular architectures. The inherent bifunctionality of these molecules—possessing both a nucleophilic amine and a hydroxyl group—presents a significant synthetic challenge. Unchecked, these reactive sites can interfere with desired transformations, leading to a mixture of products, reduced yields, and complex purification processes.
This guide provides an in-depth evaluation of common and specialized protecting groups used to temporarily mask the amine functionality during amino alcohol synthesis. We will move beyond a simple catalog of options to explore the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy. The objective is to empower you to select the optimal protecting group by understanding the stability, orthogonality, and practical handling of each alternative, supported by experimental data and established protocols.
The Principle of Orthogonal Protection
In the context of a molecule with multiple reactive sites, such as an amino alcohol, an effective synthetic strategy often relies on "orthogonal protection." This principle allows for the selective removal of one protecting group in the presence of others.[1][2] For instance, one might need to deprotect the amine to perform a coupling reaction while leaving the alcohol protected. This requires that the deprotection conditions for the amine do not affect the alcohol's protecting group, and vice-versa. A poorly planned strategy can lead to the premature failure of a complex synthesis.[3]
Core Carbamate Protecting Groups: The Workhorses
Carbamates are the most prevalent class of protecting groups for amines, converting the nucleophilic amine into a significantly less reactive moiety.[1] The choice between them is dictated by their distinct stability profiles and deprotection mechanisms.
tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and clean, acid-labile removal.[4][5]
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a mild base like triethylamine or sodium bicarbonate.[5] The reaction is generally high-yielding and proceeds under mild conditions.[4]
-
Stability Profile: The Boc group is robust and stable under basic, nucleophilic, and reductive (e.g., catalytic hydrogenolysis) conditions.[5] This makes it an excellent choice when subsequent reaction steps involve these conditions.
-
Deprotection Mechanism & Causality: The key feature of the Boc group is its cleavage under anhydrous acidic conditions.[6][7] Protonation of the carbamate oxygen leads to the elimination of isobutylene and carbon dioxide, driven by the formation of the highly stable tert-butyl cation.[7] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are commonly employed.[4][8]
-
Advantages:
-
High stability to bases and nucleophiles.
-
Orthogonal to Cbz and Fmoc groups.[5]
-
Deprotection byproducts (isobutylene, CO₂) are volatile and easily removed.
-
-
Disadvantages:
-
Incompatible with subsequent reactions requiring strong acidic conditions.
-
Care must be taken with substrates containing other acid-sensitive functional groups.[8]
-
Benzyloxycarbonyl (Cbz or Z)
Introduced by Bergmann and Zervas in the 1930s, the Cbz group was a pioneering development in peptide chemistry and remains a cornerstone of modern synthesis.[9]
-
Introduction: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction), typically with an aqueous base like Na₂CO₃ or an organic base like pyridine.[9][10]
-
Stability Profile: Cbz-protected amines exhibit excellent stability towards acidic and mildly basic conditions, allowing for great flexibility in subsequent steps.[10]
-
Deprotection Mechanism & Causality: The Cbz group's primary removal method is catalytic hydrogenolysis.[9][11] In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent), the benzyl C-O bond is cleaved, releasing toluene and carbon dioxide.[9] Strong acids like HBr in acetic acid can also be used, but this method is less mild.[12]
-
Advantages:
-
Stable to a wide range of acidic and nucleophilic reagents.
-
Orthogonal to the acid-labile Boc group.
-
Deprotection conditions are mild and neutral when using hydrogenolysis.
-
-
Disadvantages:
9-Fluorenylmethoxycarbonyl (Fmoc)
The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) and is valued for its unique base-lability.[13]
-
Introduction: The Fmoc group is introduced using reagents like Fmoc-Cl or, more commonly, the more stable Fmoc-OSu (N-hydroxysuccinimide ester).[13]
-
Stability Profile: It is exceptionally stable to acidic conditions, making it fully orthogonal to the Boc group.[13] However, it can be cleaved under some hydrogenolysis conditions, making it only quasi-orthogonal to Cbz.[13]
-
Deprotection Mechanism & Causality: The Fmoc group is removed under non-hydrolytic basic conditions, typically with a secondary amine like piperidine in DMF.[13] The mechanism involves an E1cB-type elimination. The base abstracts the acidic proton on the fluorenyl ring, which is acidic (pKa ≈ 23) because its conjugate base is an aromatic anion (fulfilling Hückel's rule).[13] This leads to the elimination of dibenzofulvene and the release of the free amine after decarboxylation.
-
Advantages:
-
Deprotection occurs under very mild, non-acidic conditions.
-
Completely orthogonal to acid-labile groups like Boc and Trityl.[2]
-
-
Disadvantages:
-
Not stable to basic reagents (e.g., Grignard reagents, organolithiums, or even strong amine bases).
-
The dibenzofulvene byproduct must be scavenged by the piperidine to prevent it from reacting with the newly liberated amine.
-
Specialized Orthogonal Protecting Groups
For complex syntheses requiring multiple, distinct deprotection steps, a broader palette of protecting groups is essential.
Allyloxycarbonyl (Alloc)
The Alloc group provides an elegant orthogonal strategy through its unique removal via transition metal catalysis.[14]
-
Mechanism & Deprotection: The Alloc group is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage. It is selectively removed using a Palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger (e.g., morpholine, dimedone, or PhSiH₃).[12][14] The Pd(0) performs an oxidative addition into the allyl-oxygen bond, and the resulting π-allyl palladium complex is captured by the scavenger, liberating the free amine after decarboxylation.[14]
-
Performance: This method is extremely mild and highly chemoselective, making it invaluable for sensitive substrates. It has found significant use in the on-resin modification of peptides and the synthesis of complex natural products.[15]
2,2,2-Trichloroethoxycarbonyl (Troc)
The Troc group offers another layer of orthogonality by being removable under reductive conditions that leave other groups intact.[16][17]
-
Mechanism & Deprotection: The Troc group is stable to both acidic and basic hydrolysis.[17][18] It is cleaved by reductive β-elimination.[16] Treatment with zinc dust in acetic acid or THF/water reduces the trichloromethyl group, initiating an elimination that releases the free amine, carbon dioxide, and 1,1-dichloroethylene.[16][17]
-
Performance: Its stability profile makes it orthogonal to Boc, Fmoc, and silyl ethers.[16] This makes it a powerful tool when acid, base, and fluoride-mediated deprotections are not viable options.
Comparative Performance Data
The selection of a protecting group is a critical decision based on the overall synthetic plan. The table below summarizes the performance and compatibility of the discussed groups.
| Protecting Group | Protection Reagent | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | (Boc)₂O | Base, H₂/Pd, Nucleophiles | Strong Acid (TFA, HCl)[19] | Volatile byproducts, robust, widely used | Acid-lability |
| Cbz (Z) | Cbz-Cl | Acid, Mild Base | H₂/Pd, Na/NH₃, Strong Acid (HBr/AcOH)[9][20] | High stability, mild neutral deprotection | Incompatible with reducible groups |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Strong Acid, H₂/Pd (quasi) | Base (Piperidine)[13] | Very mild deprotection, orthogonal to Boc | Base-lability |
| Alloc | Alloc-Cl | Acid, Base | Pd(PPh₃)₄ + Scavenger[14] | Highly chemoselective, orthogonal to most groups | Requires metal catalyst, cost |
| Troc | Troc-Cl | Acid, Base, Mild Reduction | Zn/AcOH or Zn/H₂O[16][17] | Orthogonal to acid/base labile groups | Reductive conditions, toxic byproducts |
Decision-Making Workflow for Protecting Group Selection
Choosing the correct protecting group requires forethought. The following workflow illustrates a logical decision process for protecting the amine in an amino alcohol synthesis.
Caption: Decision workflow for amine protecting group selection.
Experimental Protocols
The following are representative, field-tested protocols for the protection and deprotection of an amino alcohol, using the orthogonal Boc and Cbz protecting groups.
Protocol 1: Boc Protection and Deprotection
A. N-Boc Protection of (S)-2-amino-3-phenyl-1-propanol
-
Dissolution: Dissolve (S)-2-amino-3-phenyl-1-propanol (1.0 eq) in a 1:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.2 eq) to the solution and stir until dissolved.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting N-Boc protected amino alcohol can be purified by silica gel chromatography if necessary.[6][21]
B. Deprotection of N-Boc Group
-
Dissolution: Dissolve the N-Boc protected amino alcohol (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the amine salt. Filter the solid and wash with cold ether to yield the deprotected amino alcohol as its TFA salt. Alternatively, a basic workup can provide the free amine.[4][5]
Protocol 2: Cbz Protection and Deprotection
A. N-Cbz Protection of (S)-2-amino-3-phenyl-1-propanol
-
Dissolution: Dissolve the amino alcohol (1.0 eq) in a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) and stir at 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise at 0 °C, ensuring the temperature does not rise significantly.
-
Reaction: Stir the solution for 20 hours, allowing it to warm to room temperature.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the pure N-Cbz protected amino alcohol.[9]
B. Deprotection of N-Cbz Group via Hydrogenolysis
-
Setup: Dissolve the N-Cbz protected amino alcohol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle with care and ensure it remains wet with solvent.[10]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (typically via a balloon or at 1 atm pressure).
-
Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature. Monitor the reaction by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The byproducts, toluene and CO₂, are volatile and easily removed, yielding the deprotected amine.[9][10]
Case Study: Protecting Groups in the Synthesis of Oseltamivir (Tamiflu®)
The development of synthetic routes to the neuraminidase inhibitor oseltamivir, a crucial anti-influenza drug, provides a powerful real-world example of strategic protecting group use. Many of the reported total syntheses rely on intermediates that are effectively complex amino alcohols. For instance, in the seminal synthesis by Corey et al., an amide is protected with a Boc group to prevent its interference in a subsequent iodolactamization and elimination sequence.[22] This strategic masking of the nitrogen nucleophilicity was critical to achieving the desired transformations on the carbocyclic core of the molecule. This case underscores how protecting groups are not merely a tactical step but a central part of the overarching strategy in modern drug development.[23][24][25]
Conclusion
The effective synthesis of amino alcohols is fundamentally dependent on a well-devised protecting group strategy. While Boc, Cbz, and Fmoc represent the primary toolkit for amine protection, specialized groups like Alloc and Troc provide essential orthogonal solutions for increasingly complex molecular targets. The optimal choice is never made in isolation; it requires a holistic view of the entire synthetic route, considering the stability of all functional groups present in the molecule and the sequence of planned reactions. By understanding the mechanisms and performance characteristics detailed in this guide, researchers can navigate these choices with confidence, minimizing side reactions and maximizing the efficiency of their synthetic endeavors.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 13. total-synthesis.com [total-synthesis.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. biotage.com [biotage.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 18. youtube.com [youtube.com]
- 19. scispace.com [scispace.com]
- 20. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 21. researchgate.net [researchgate.net]
- 22. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 23. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthetic Strategies for Oseltamivir Phosphate | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of Chiral Amino Alcohols: Chemical versus Enzymatic Methods
Chiral amino alcohols are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their stereochemistry is often pivotal to the biological activity and efficacy of a wide array of therapeutic agents, including antivirals, beta-blockers, and anticancer drugs. The precise spatial arrangement of the amino and hydroxyl groups allows for specific interactions with biological targets like enzymes and receptors, making the enantioselective synthesis of these molecules a critical endeavor in drug discovery and development. This guide provides an in-depth comparison of the two primary strategies for achieving this: traditional chemical methods and increasingly prevalent enzymatic approaches. We will explore the underlying principles, practical advantages, and limitations of each, supported by experimental data and detailed protocols to inform your synthetic choices.
I. The Strategic Divide: A Tale of Two Methodologies
The synthesis of enantiomerically pure amino alcohols can be broadly categorized into two distinct approaches: chemical synthesis, which relies on chiral catalysts or auxiliaries to direct stereochemistry, and enzymatic synthesis, which leverages the inherent stereoselectivity of biological catalysts.
Chemical Synthesis has a long and storied history, offering a diverse toolkit of reactions. Key strategies include the asymmetric reduction of prochiral α-amino ketones and the asymmetric aminohydroxylation of alkenes. These methods often provide high enantioselectivity and are applicable to a broad range of substrates. However, they can necessitate the use of expensive and toxic heavy metal catalysts, cryogenic conditions, and strictly anhydrous environments, which can be limitations in terms of cost, safety, and environmental impact.
Enzymatic Synthesis , on the other hand, has emerged as a powerful and sustainable alternative.[1][2] Biocatalysts, such as lipases, transaminases, and dehydrogenases, operate under mild aqueous conditions, often at room temperature and atmospheric pressure.[1][2] This not only reduces the environmental footprint but also minimizes issues like racemization and other side reactions.[2] Enzymes are renowned for their exquisite chemo-, regio-, and enantioselectivity, frequently yielding products with exceptionally high optical purity (>99% enantiomeric excess, or e.e.).[3]
Comparative Analysis: Performance and Practicality
To provide a clear comparison, the following table summarizes the typical performance and key characteristics of prominent chemical and enzymatic methods for chiral amino alcohol synthesis.
| Method | Catalyst/Enzyme | Typical Substrates | Typical Yield | Typical e.e. (%) | Key Advantages | Key Limitations |
| Chemical Methods | ||||||
| Sharpless Asymmetric Aminohydroxylation | OsO₄ / Chiral Ligand | Alkenes | Moderate to Good | >95 | Direct conversion of alkenes, predictable stereochemistry.[4][5] | Use of toxic and expensive osmium catalyst, regioselectivity can be an issue.[4] |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | α-Amino Ketones | Good to Excellent | >95 | High enantioselectivity for a wide range of ketones, predictable stereochemistry.[1][6][7] | Requires stoichiometric borane reducing agent, anhydrous conditions.[1] |
| Asymmetric Transfer Hydrogenation | Ru or Rh / Chiral Ligand | α-Amino Ketones | Good to Excellent | >98 | High efficiency and enantioselectivity, uses safer hydrogen sources like isopropanol. | Requires expensive transition metal catalysts. |
| Enzymatic Methods | ||||||
| Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Racemic Amino Alcohols | Max. 50% (for each enantiomer) | >99 | High enantioselectivity, mild conditions, broad substrate scope.[8][9] | Theoretical maximum yield of 50% for the desired enantiomer.[8] |
| Asymmetric Reductive Amination | Amine Dehydrogenase (AmDH) | α-Hydroxy Ketones | Good to Excellent | >99 | High enantioselectivity, uses ammonia as the amine source, mild conditions.[3] | Enzyme stability and substrate scope can be limitations. |
| Asymmetric Transamination | Transaminase (ω-TA) | α-Hydroxy Ketones | Good to Excellent | >99 | High enantioselectivity, broad substrate scope, can be used in cascade reactions.[10][11] | Reaction equilibrium can be unfavorable, requiring strategies to drive the reaction to completion.[11] |
II. Visualizing the Synthetic Pathways
To further elucidate the distinct workflows of chemical and enzymatic approaches, the following diagrams illustrate the general steps involved in each.
Caption: A generalized workflow for the chemical synthesis of chiral amino alcohols.
Caption: A generalized workflow for the enzymatic synthesis of chiral amino alcohols.
III. In the Lab: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a chiral amino alcohol using both a chemical and an enzymatic approach. These are intended as representative examples and may require optimization for different substrates.
A. Chemical Synthesis: Asymmetric Reduction of an α-Amino Ketone via Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the enantioselective reduction of 2-aminoacetophenone hydrochloride to (S)-2-amino-1-phenylethanol.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
2-Aminoacetophenone hydrochloride
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
-
Catalyst Preparation: To a flame-dried, argon-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) as a 1.0 M solution in toluene.
-
Borane Addition: Cool the flask to 0 °C and slowly add borane-tetrahydrofuran complex (0.6 equivalents) as a 1.0 M solution in THF. Stir the mixture at 0 °C for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve 2-aminoacetophenone hydrochloride (1.0 equivalent) in anhydrous THF. Slowly add this solution to the catalyst mixture at 0 °C.
-
Reduction: Continue stirring the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly add methanol to the flask at 0 °C to quench the excess borane.
-
Workup: Add 2 M HCl to the mixture and stir for 30 minutes. Neutralize the solution with sodium bicarbonate and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (S)-2-amino-1-phenylethanol.
Expected Outcome: This procedure typically yields the chiral amino alcohol with high enantiomeric excess (>95% e.e.).
B. Enzymatic Synthesis: Kinetic Resolution of a Racemic Amino Alcohol Using a Lipase
This protocol describes the kinetic resolution of racemic 1-phenylethanolamine using lipase B from Candida antarctica (Novozym 435).
Materials:
-
Racemic 1-phenylethanolamine
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether or toluene)
-
Standard laboratory glassware
-
Reaction Setup: In a flask, dissolve racemic 1-phenylethanolamine (1.0 equivalent) in the chosen anhydrous organic solvent.
-
Enzyme Addition: Add immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Acyl Donor Addition: Add vinyl acetate (0.5-0.6 equivalents) to the mixture.
-
Reaction: Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 40 °C, to increase the reaction rate).
-
Monitoring: Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the remaining amino alcohol and the formed acetamide. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both compounds.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: The product mixture, containing the unreacted (S)-1-phenylethanolamine and the acetylated (R)-1-phenylethanolamine, can be separated by column chromatography. The acetylated product can then be hydrolyzed back to the (R)-amino alcohol if desired.
Expected Outcome: This method allows for the separation of the racemic mixture into its constituent enantiomers, both with very high enantiomeric excess (>99% e.e.).
IV. Concluding Remarks: A Scientist's Perspective
The choice between chemical and enzymatic methods for chiral amino alcohol synthesis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the project.
Chemical methods offer a high degree of versatility and are often well-suited for a broad range of substrates and large-scale production. The predictability of stereochemical outcomes from well-established catalysts like the CBS reagent is a significant advantage in synthetic planning. However, the reliance on often hazardous and expensive reagents, coupled with the need for stringent reaction conditions, can be a drawback.
Enzymatic methods, with their exceptional selectivity and mild reaction conditions, represent a greener and often more efficient approach for producing highly enantiopure compounds.[1] The ability to perform these reactions in aqueous media at ambient temperatures simplifies the experimental setup and reduces energy consumption. While the substrate scope of a given enzyme may be more limited than that of a chemical catalyst, the rapidly advancing field of protein engineering is continuously expanding the biocatalytic toolbox.
For researchers and drug development professionals, a thorough understanding of both methodologies is essential. The optimal synthetic route will ultimately depend on factors such as the target molecule's structure, the required scale of production, cost considerations, and environmental impact. As the demand for enantiomerically pure pharmaceuticals continues to grow, a synergistic approach that leverages the strengths of both chemical and enzymatic synthesis will likely be the most fruitful path forward.
V. References
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Multi-step biocatalytic strategies for chiral amino alcohol synthesis. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. (1999, February 1). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--
-
Corey–Itsuno reduction. (n.d.). Grokipedia. Retrieved January 6, 2026, from --INVALID-LINK--
-
ChemInform Abstract: Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. (2025, August 7). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Sharpless Aminohydroxylation (Oxyamination). (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--
-
The Sharpless Asymmetric Aminohydroxylation. (2016, June 2). Sussex Drug Discovery Centre. Retrieved January 6, 2026, from --INVALID-LINK--
-
Corey-Bakshi-Shibata Reduction. (n.d.). Alfa Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 4). Frontiers. Retrieved January 6, 2026, from --INVALID-LINK--
-
The Sharpless Asymmetric Aminohydroxylation. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. (n.d.). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--
-
Biocatalytic Synthesis of Amino Alcohols. (n.d.). Publication Server of the University of Greifswald. Retrieved January 6, 2026, from --INVALID-LINK--
-
Cyclic trans-β-amino alcohols: Preparation and enzymatic kinetic resolution. (2025, August 7). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022, March 28). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--
-
Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--
-
Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. (n.d.). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--
-
Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--
-
Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Combining metabolite doping and metabolic engineering to improve 2-phenylethanol production by engineered cyanobacteria. (n.d.). Frontiers. Retrieved January 6, 2026, from --INVALID-LINK--
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--
-
Lipases-catalyzed enantioselective kinetic resolution of alcohols. (n.d.). JOCPR. Retrieved January 6, 2026, from --INVALID-LINK--
-
catalytic enantioselective addition of dialkylzincs to aldehydes using. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from --INVALID-LINK--
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Biotechnogical production of 2-phenyethanol. (2025, August 10). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021, January 1). IRIS --INVALID-LINK--. Retrieved January 6, 2026, from --INVALID-LINK--
-
Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthetic Methods for the Preparation of 1,3-Propanediol. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 13. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Absolute Configuration of Synthesized 2-Amino-2-(4-chlorophenyl)ethanol
In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity and safety profile. For chiral molecules such as 2-Amino-2-(4-chlorophenyl)ethanol, a key intermediate in the synthesis of various therapeutic agents, establishing the absolute configuration of its stereocenters is paramount.[1] This guide provides an in-depth comparison of modern analytical techniques for this purpose, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their analytical workflows.
The spatial arrangement of atoms in a chiral molecule can dramatically influence its biological activity.[2] Consequently, chemists employ various analytical methods to confidently assign the stereochemistry of newly synthesized or isolated compounds. This guide will explore three powerful techniques: Vibrational Circular Dichroism (VCD), Single-Crystal X-ray Diffraction (SCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method. Each method will be evaluated based on its principles, experimental workflow, and the nature of the data it provides, enabling a comprehensive understanding of their respective strengths and limitations.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-State Approach
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4] This technique is particularly advantageous as it provides structural information in the solution state, which is often more biologically relevant than the solid state. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations, typically using density functional theory (DFT).[3][5][6]
Core Principle
The VCD spectrum of a molecule is unique to its absolute configuration; enantiomers produce mirror-image spectra. By calculating the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer), a direct comparison to the experimental spectrum of the synthesized sample can be made.[5] A positive correlation confirms the calculated configuration, while a negative correlation indicates the opposite enantiomer.
Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Analytical Results for 2-Amino-2-(4-chlorophenyl)ethanol
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the analytical determination of 2-Amino-2-(4-chlorophenyl)ethanol. It is designed for researchers, scientists, and drug development professionals to ensure the reliability, consistency, and accuracy of analytical data across different laboratories. This document outlines the scientific rationale, a hypothetical study design, detailed experimental protocols, and the statistical evaluation of results, thereby serving as a practical guide for quality assurance and method validation.
Introduction: The Imperative of Inter-Laboratory Comparison
In the pharmaceutical industry, the accuracy and consistency of analytical results are paramount for ensuring drug safety and efficacy. This compound is a key chemical intermediate in the synthesis of various pharmaceutical agents.[1] Its precise quantification is critical for quality control and regulatory compliance.
An inter-laboratory comparison, also known as a proficiency test, is a planned study in which multiple laboratories analyze the same homogeneous sample.[2] The primary objectives of such a study are to:
-
Assess the performance of individual laboratories: It allows each laboratory to evaluate its analytical capabilities against its peers.[3]
-
Validate analytical methods: It provides a robust assessment of a method's reproducibility when performed by different analysts in different laboratories with varying equipment and environmental conditions.[4]
-
Identify and mitigate analytical biases: Discrepancies in results can highlight systematic errors in a particular laboratory or a flaw in the analytical method itself.
-
Establish consensus values for reference materials: ILCs are instrumental in assigning a certified value to in-house or secondary reference standards.[5]
This guide will walk through the essential steps of designing and executing a scientifically sound inter-laboratory comparison for this compound.
Hypothetical Inter-Laboratory Study Design
A successful ILC is predicated on a well-structured study design.[6] The following outlines a hypothetical study for this compound.
Study Coordinator and Participating Laboratories
A designated study coordinator is responsible for the overall management of the ILC, including sample preparation, distribution, data collection, and statistical analysis. For this study, a minimum of eight laboratories should be recruited to ensure statistically meaningful results.[4]
Test Material
A single, homogeneous batch of this compound should be prepared. The material should be of high purity and stability. The study coordinator will dispense the material into identical, sealed, and uniquely coded vials for distribution to the participating laboratories. To assess performance at different concentration levels, two separate materials could be prepared:
-
Material A: High-purity this compound.
-
Material B: A matrix containing a known, lower concentration of this compound (e.g., spiked with an excipient).
Analytical Method
To evaluate the reproducibility of a specific method, all participating laboratories should adhere to the same detailed analytical protocol. For this guide, we will focus on a High-Performance Liquid Chromatography (HPLC) method, a common and robust technique for the analysis of pharmaceutical compounds.[7][8][9]
Experimental Workflow
The overall workflow of the inter-laboratory study is depicted in the diagram below.
Caption: Workflow of the inter-laboratory comparison study.
Detailed Experimental Protocol: HPLC-UV Analysis
All participating laboratories must follow this protocol without deviation.
Instrumentation
-
HPLC system with a UV detector, capable of operating at 225 nm.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound Reference Standard (CRS) of known purity.
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound CRS and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 10.0 mL of the Standard Stock Solution to 100.0 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 100 mg of the provided test material, dissolve it in 100 mL of the mobile phase, and then dilute 10.0 mL of this solution to 100.0 mL with the mobile phase.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform six replicate injections of the Working Standard Solution. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
Inject the Sample Solution in duplicate.
-
Calculate the percentage purity of the test material using the provided formula in the reporting sheet.
Data Analysis and Interpretation
Upon receiving the results from all laboratories, the study coordinator will perform a statistical analysis to assess the data for consistency and to identify any outliers.[10]
Initial Data Review and Outlier Detection
The first step is to tabulate the mean results from each laboratory. Outliers can be identified using statistical tests such as Grubbs' test or Cochran's test.[11] Any statistically identified outliers should be investigated.
Statistical Evaluation
The performance of each laboratory is commonly evaluated using Z-scores.[10][11][12] The Z-score is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (the robust mean of all reported results after outlier removal).
-
σ is the standard deviation for proficiency assessment.
The interpretation of Z-scores is generally as follows:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance (warning signal).
-
|Z| ≥ 3: Unsatisfactory performance (action signal).
The relationship between data submission, statistical analysis, and performance evaluation is illustrated below.
Caption: Logical flow for the statistical analysis of ILC results.
Hypothetical Data Summary
The following table presents hypothetical results for the analysis of Material A (high-purity this compound).
| Laboratory Code | Reported Purity (%) | Z-Score | Performance |
| Lab-01 | 99.6 | 0.5 | Satisfactory |
| Lab-02 | 99.1 | -1.5 | Satisfactory |
| Lab-03 | 98.9 | -2.3 | Questionable |
| Lab-04 | 99.8 | 1.1 | Satisfactory |
| Lab-05 | 100.1 | 2.0 | Satisfactory |
| Lab-06 | 99.5 | 0.2 | Satisfactory |
| Lab-07 | 99.7 | 0.8 | Satisfactory |
| Lab-08 | 98.2 | -4.4 | Unsatisfactory |
| Robust Mean | 99.4 | ||
| Std. Dev. | 0.27 |
Note: The robust mean and standard deviation are calculated after the removal of the outlier (Lab-08). The Z-score for Lab-08 is calculated using the robust statistics from the other laboratories.
Conclusion and Corrective Actions
The inter-laboratory comparison provides invaluable insights into the performance of analytical methods and the proficiency of participating laboratories. Laboratories with questionable or unsatisfactory performance should conduct a thorough investigation to identify the root cause of the deviation. Possible causes could include:
-
Instrumental malfunction.
-
Errors in standard or sample preparation.
-
Incorrect integration of chromatographic peaks.
-
Deviation from the analytical protocol.
Following the investigation, corrective and preventive actions (CAPAs) should be implemented and documented. Participation in subsequent ILC rounds is essential to demonstrate the effectiveness of these actions.
By fostering a culture of continuous improvement and adherence to standardized methods, inter-laboratory comparisons play a vital role in ensuring the global consistency and reliability of analytical data in the pharmaceutical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. academic.oup.com [academic.oup.com]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. eurachem.org [eurachem.org]
- 5. Assessing interlaboratory comparison data adjustment procedures | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 6. diva-portal.org [diva-portal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 11. pe100plus.com [pe100plus.com]
- 12. benchmark-intl.com [benchmark-intl.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-(4-chlorophenyl)ethanol
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-2-(4-chlorophenyl)ethanol, a compound that, due to its structure as a chlorinated amino alcohol, requires specific handling to mitigate risks to both personnel and the environment.
Hazard Profile: Understanding the Risks
This compound is classified as a hazardous substance. Its chemical structure necessitates careful handling.[1][2] The primary hazards are associated with its potential for irritation and toxicity. As a chlorinated organic compound, its improper disposal, particularly through incineration, can lead to the formation of highly toxic byproducts like dioxins.[3][4][5]
Based on data from analogous compounds, the following hazard classifications are applicable:
| Hazard Classification | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][6] |
|
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][6] |
|
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][6] |
|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
|
Pre-Disposal Safety: Essential Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is mandatory to be outfitted with the correct PPE to prevent exposure. The minimum required PPE includes:
-
Eye Protection : Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 standards must be worn.[7]
-
Skin Protection : A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact.[6][7] Contaminated gloves should be disposed of as hazardous waste.[2]
-
Respiratory Protection : If handling the substance as a powder or in a manner that generates aerosols or dust, use a NIOSH-approved respirator.[2] All handling of waste should occur in a well-ventilated area or a certified chemical fume hood.[6][8]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted through your institution's designated hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][10]
Step 1: Waste Segregation
-
Causality : This is the most critical step. This compound is a halogenated organic compound .[8] Halogenated and non-halogenated waste streams must be kept separate.[8] Co-mingling can disrupt the specific disposal processes required for halogenated compounds and create dangerous chemical reactions.
-
Action : Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[8] This includes the pure chemical, solutions containing it, and any contaminated materials like pipette tips, gloves, and absorbent pads.
Step 2: Container Selection
-
Causality : The waste container must be robust and chemically compatible to prevent leaks and reactions.
-
Action : Use a container made of a material compatible with the chemical (the original product container is often a good choice).[7] It must have a secure, tight-fitting lid to prevent the release of vapors.[1][10]
Step 3: Proper Labeling
-
Causality : Accurate labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.
-
Action : Affix a "Hazardous Waste" label to the container.[10] Clearly write the full chemical name, "this compound," and list all constituents, including solvents and their approximate percentages.[7][10] Ensure the appropriate hazard pictograms are visible.
Step 4: Safe Accumulation in the Laboratory
-
Causality : Proper temporary storage within the lab minimizes the risk of spills and exposure.
-
Action : Keep the waste container closed at all times except when adding waste.[7][9][10] Store the container in a designated satellite accumulation area, which should be in a well-ventilated location away from incompatible materials like strong acids or oxidizers.[11][12] The use of secondary containment (e.g., a larger, chemically resistant bin) is a required best practice.[10]
Step 5: Final Disposal
-
Causality : Final disposal must be handled by trained professionals in accordance with federal and state regulations to ensure environmental protection.
-
Action : Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][9]
References
- 1. fishersci.com [fishersci.com]
- 2. aablocks.com [aablocks.com]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 12. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
